molecular formula C13H30BrN B1589591 Tributylmethylammonium bromide CAS No. 37026-88-3

Tributylmethylammonium bromide

Cat. No.: B1589591
CAS No.: 37026-88-3
M. Wt: 280.29 g/mol
InChI Key: DHAWHVVWUNNONG-UHFFFAOYSA-M
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Description

Tributylmethylammonium bromide is a useful research compound. Its molecular formula is C13H30BrN and its molecular weight is 280.29 g/mol. The purity is usually 95%.
The exact mass of the compound Tributylmethylammonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tributylmethylammonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributylmethylammonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tributyl(methyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N.BrH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAWHVVWUNNONG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00958198
Record name N,N-Dibutyl-N-methylbutan-1-aminium bromide
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Molecular Weight

280.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37026-88-3
Record name 1-Butanaminium, N,N-dibutyl-N-methyl-, bromide (1:1)
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Record name Tributylmethylammonium bromide
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Record name N,N-Dibutyl-N-methylbutan-1-aminium bromide
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Foundational & Exploratory

Introduction: The Architectural Significance of Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Application of Alkyl-Substituted Quaternary Ammonium Bromides: A Focus on Tributylmethylammonium and Tetrabutylammonium Bromide

Quaternary ammonium salts represent a cornerstone class of compounds in synthetic and materials chemistry. Characterized by a central, positively charged nitrogen atom covalently bonded to four organic groups, their utility is dictated by the nature of these substituents and the associated counter-ion. This guide provides a detailed technical exploration of tributylmethylammonium bromide, a specific member of this class.

To provide a comprehensive and practical framework for researchers, scientists, and drug development professionals, this document will also draw extensive comparisons to its close analogue, tetrabutylammonium bromide (TBAB) . While structurally similar, TBAB is far more prevalent in the scientific literature and industrial applications, making it an essential exemplar for understanding the core principles of this compound class. We will dissect their molecular architecture, physicochemical properties, synthesis, and mechanistic role in facilitating chemical reactions, particularly as phase-transfer catalysts.

Core Chemical Structure and Identification

The fundamental structure of these compounds consists of a cationic quaternary ammonium core and an anionic bromide counter-ion. The identity and symmetry of the alkyl chains attached to the nitrogen atom are the primary determinants of their physical and chemical behavior.

Tributylmethylammonium Bromide

Tributylmethylammonium bromide features an asymmetric quaternary ammonium cation where three n-butyl groups and one methyl group are attached to the central nitrogen atom.

Caption: Chemical structure of Tributylmethylammonium bromide.

Table 1: Chemical Identifiers for Tributylmethylammonium Bromide

Identifier Value Reference
CAS Number 37026-88-3 [1][2]
Molecular Formula C₁₃H₃₀BrN [2]
Molecular Weight 280.29 g/mol [1][2]
EC Number 253-313-1 [1]

| Beilstein/REAXYS | 3704268 |[1][2] |

Tetrabutylammonium Bromide (TBAB)

TBAB is a symmetric quaternary ammonium salt, with four identical n-butyl chains attached to the nitrogen center. This symmetry often results in a more crystalline and physically stable compound compared to its asymmetric counterparts.

Caption: Chemical structure of Tetrabutylammonium bromide (TBAB).

Table 2: Chemical Identifiers for Tetrabutylammonium Bromide (TBAB)

Identifier Value Reference
CAS Number 1643-19-2 [3][4]
IUPAC Name N,N,N-Tributylbutan-1-aminium bromide [3]
Molecular Formula C₁₆H₃₆BrN [3][4]
Molecular Weight 322.37 g/mol [3][5]
SMILES CCCC(CCCC)CCCC.[Br-] [3][5]

| InChIKey | JRMUNVKIHCOMHV-UHFFFAOYSA-M |[3][5] |

Physicochemical Properties: A Comparative Analysis

The physical properties of these salts, particularly their solubility and melting point, are critical to their application. The presence of four long alkyl chains in TBAB renders it significantly lipophilic, a key feature for its role as a phase-transfer catalyst. Both compounds are noted to be hygroscopic, requiring storage in dry conditions.[2][4][6]

Table 3: Comparative Physicochemical Properties

Property Tributylmethylammonium Bromide Tetrabutylammonium Bromide (TBAB)
Appearance Crystals White solid/crystals
Melting Point 120-122 °C[2] 102-106 °C[4]
Solubility in Water 0.1 g/mL (clear, colorless solution)[2] 600 g/L at 20 °C[3][4]
Other Solubilities Soluble in alcohol and acetone[7] Soluble in dichloromethane, ethanol; slightly soluble in toluene[3]

| Hygroscopicity | Hygroscopic[2] | Hygroscopic[4] |

Synthesis and Structural Characterization

The synthesis of quaternary ammonium salts is typically achieved via the Menshutkin reaction, which involves the alkylation of a tertiary amine. The choice of starting materials and reaction conditions is crucial for achieving high purity and yield.

Synthetic Pathways

The most common and direct route to synthesizing TBAB is the reaction of tributylamine with 1-bromobutane.[3] This Sₙ2 reaction is often performed in a polar aprotic solvent to facilitate the formation of the charged product.

cluster_reactants Reactants cluster_product Product TBA Tributylamine (C₄H₉)₃N Solvent Solvent (e.g., Acetonitrile) TBA->Solvent Bromo 1-Bromobutane CH₃(CH₂)₃Br Bromo->Solvent TBAB Tetrabutylammonium Bromide [(C₄H₉)₄N]⁺Br⁻ Solvent->TBAB Reflux (Δ)

Caption: General synthesis workflow for TBAB.

Exemplary Protocol: Laboratory-Scale Synthesis of TBAB

This protocol is a representative method based on established literature procedures.[3][8]

  • Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Reagent Addition: Equimolar amounts of tributylamine and 1-bromobutane are added to the flask. Acetonitrile is added as a solvent.

    • Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants and facilitates the Sₙ2 reaction pathway without interfering with the nucleophilic amine.[8]

  • Reaction: The mixture is heated to reflux (approximately 80-85 °C) and stirred vigorously for a period sufficient to ensure complete reaction, typically monitored by TLC or GC.[8]

  • Workup and Isolation:

    • The reaction mixture is cooled to room temperature.

    • Water is added to the mixture, which dissolves the ionic product while the unreacted starting materials remain in the organic phase or as a separate layer.[8]

    • The aqueous layer is separated and washed with a non-polar organic solvent (e.g., benzene or toluene) to remove any remaining organic impurities.[8]

    • The final product, TBAB, is recovered from the aqueous solution, typically by evaporation of the water under reduced pressure, followed by recrystallization from an appropriate solvent system to yield a high-purity white solid.

Spectroscopic and Crystallographic Characterization

Definitive structural confirmation relies on a suite of analytical techniques.

  • NMR Spectroscopy: For TBAB, the ¹H NMR spectrum is characterized by distinct signals corresponding to the butyl chains: a triplet for the terminal methyl (CH₃) protons, and a series of multiplets for the three methylene (CH₂) groups. The ¹³C NMR spectrum similarly shows four distinct signals for the four unique carbons of the butyl groups.[5][9]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry will show a prominent peak for the tetrabutylammonium cation ([C₁₆H₃₆N]⁺) at m/z ≈ 242.28.[5]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure. For TBAB, crystallographic data confirms the tetrahedral arrangement of the butyl groups around the central nitrogen atom and defines its crystal lattice parameters.[5]

Table 4: Crystallographic Data for Tetrabutylammonium Bromide

Parameter Value Reference
Crystal System Monoclinic [5]
Space Group C 1 2/c 1 [5]
Unit Cell Dimensions a = 13.9773 Å, b = 13.8623 Å, c = 20.0450 Å [5]

| Unit Cell Angles | α = 90°, β = 110.383°, γ = 90° |[5] |

Key Applications in Research and Drug Development

The primary utility of TBAB stems from its function as a phase-transfer catalyst, a role that has profound implications for green chemistry and the synthesis of complex molecules, including pharmaceuticals.[7][10]

Mechanism of Action: Phase-Transfer Catalysis (PTC)

In many organic reactions, the nucleophile is an inorganic salt soluble in water, while the organic substrate is soluble only in a non-polar organic solvent. The two phases are immiscible, leading to an extremely slow reaction rate. A phase-transfer catalyst overcomes this barrier.[11][12]

The Catalytic Cycle:

  • Anion Exchange: At the aqueous-organic interface, the bromide anion of the TBAB catalyst (Q⁺Br⁻) is exchanged for the reacting anion (e.g., cyanide, CN⁻) from the aqueous phase, forming a new ion pair (Q⁺CN⁻).[13]

  • Phase Transfer: The newly formed ion pair (Q⁺CN⁻) is soluble in the organic phase due to the lipophilic nature of the four butyl groups on the quaternary ammonium cation (Q⁺). It migrates from the interface into the bulk organic phase.

  • Organic Reaction: Within the organic phase, the anion (CN⁻) is poorly solvated and thus highly reactive ("naked anion"). It reacts with the organic substrate (R-X) to form the desired product (R-CN). This step also releases the catalyst's counter-ion (X⁻).

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the new anion (X⁻) and migrates back to the aqueous-organic interface to begin the cycle anew.

Phase-Transfer Catalysis (PTC) Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase Organic_Reaction 3. Reaction Q⁺Nu⁻ + R-X → R-Nu + Q⁺X⁻ Return_To_Aqueous 4. Q⁺X⁻ returns to interface Organic_Reaction->Return_To_Aqueous Catalyst regeneration Transfer_To_Organic 2. Q⁺Nu⁻ transfers to organic phase Transfer_To_Organic->Organic_Reaction Aqueous_Reactants Na⁺Nu⁻ (Reactant) Anion_Exchange 1. Anion Exchange Q⁺X⁻ + Nu⁻ ⇌ Q⁺Nu⁻ + X⁻ Return_To_Aqueous->Anion_Exchange Cycle repeats Interface Aqueous-Organic Interface Anion_Exchange->Transfer_To_Organic Lipophilic Q⁺

Caption: Mechanism of phase-transfer catalysis using a quaternary ammonium salt (Q⁺X⁻).

Applications in Drug Synthesis and Green Chemistry

TBAB's efficacy as a PTC has made it an invaluable tool in pharmaceutical development and modern organic synthesis.

  • Synthesis of Bioactive Heterocycles: TBAB is used to catalyze the synthesis of various heterocyclic scaffolds that form the core of many drugs.[14] This includes 1,4-dihydropyridines (found in cardiovascular drugs), and tetrahydrobenzo[b]pyrans, which exhibit anti-cancer and anti-coagulant properties.[14]

  • Metal-Free N-Arylation: It promotes the formation of carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals and fine chemicals, without the need for transition metal catalysts.[15] This avoids issues of metal contamination in the final product and reduces environmental impact.

  • Green Chemistry: By enabling reactions in water or under solvent-free conditions, TBAB helps reduce the reliance on volatile and often toxic organic solvents.[10] The catalyst is efficient, recyclable, and promotes reactions under milder conditions, aligning with the principles of sustainable chemistry.[10]

  • Ion-Pair Reagent: In addition to its catalytic role, TBAB can be used as an ion-pair reagent in the synthesis of antibiotics like bamicillin and sutaicillin.[7]

Safety and Handling

As with any laboratory chemical, proper handling of tributylmethylammonium and tetrabutylammonium bromide is essential.

  • Hazards: TBAB is classified as harmful if swallowed and causes skin and eye irritation.[16] Some data suggests it is suspected of damaging fertility or the unborn child.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Handling and Storage: These compounds are hygroscopic and should be stored in a tightly closed container in a dry, well-ventilated place.[6] Avoid formation of dust and aerosols.

Table 5: GHS Hazard Information for Tetrabutylammonium Bromide

Code Hazard Statement
H302 Harmful if swallowed.
H315 Causes skin irritation.[5][17]
H319 Causes serious eye irritation.[5][17]
H335 May cause respiratory irritation.[5][17]
H361 Suspected of damaging fertility or the unborn child.

| H412 | Harmful to aquatic life with long lasting effects.[6] |

Conclusion

Tributylmethylammonium bromide and, more significantly, its extensively studied analogue tetrabutylammonium bromide, are versatile chemical tools whose value is directly derived from their core molecular structure. The combination of a lipophilic quaternary ammonium cation and a halide anion creates a powerful phase-transfer catalyst that bridges the gap between immiscible reaction phases. This function enables cleaner, more efficient, and often metal-free synthetic pathways, making these compounds indispensable in modern drug development, green chemistry, and advanced organic synthesis. A thorough understanding of their structure, properties, and mechanistic function is therefore critical for any researcher seeking to leverage their capabilities.

References

  • Wikipedia. Tetrabutylammonium bromide. [Link]

  • Quora. (2015). What is a description of the Tetrabutylammonium Bromide?. [Link]

  • Google Patents. (CN111960948B). Synthesis process of tetrabutylammonium bromide.
  • Wikipedia. Tetrabutylammonium tribromide. [Link]

  • PubChem. Tetrabutylammonium Bromide. [Link]

  • Kamal, A., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5968. [Link]

  • Penchala, P. R., et al. (2018). Tetrabutylammonium Bromide-Promoted Metal-Free, Efficient, Rapid, and Scalable Synthesis of N-Aryl Amines. ACS Omega, 3(9), 11631-11637. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Tetrabutylammonium bromide. [Link]

  • Google Patents. (US3965178A). Method for preparing tetrabutylammonium bromide.
  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • NPTEL. Phase Transfer Catalysis. [Link]

Sources

Tributylmethylammonium Bromide (CAS 37026-88-3): Technical Guide & Application Protocol

[1]

Executive Summary

Tributylmethylammonium bromide (TBMAB) is an asymmetric quaternary ammonium salt widely utilized as a Phase Transfer Catalyst (PTC) and a Structure Directing Agent (SDA) in zeolite synthesis.[1] Unlike the symmetric Tetrabutylammonium bromide (TBAB), TBMAB possesses a unique lipophilic-hydrophilic balance due to the presence of three butyl chains and one methyl group.[2] This asymmetry influences its ion-pairing capability, solubility profile, and lattice energy, making it a critical reagent for specific alkylation reactions and the crystallization of ZSM-type zeolites (specifically ZSM-11 and ZSM-5 intergrowths).[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]

PropertyData
Chemical Name Tributylmethylammonium bromide
CAS Number 37026-88-3
Synonyms TBMAB; Methyltributylammonium bromide; N,N,N-Tributylmethanaminium bromide
Molecular Formula C₁₃H₃₀BrN
Molecular Weight 280.29 g/mol
Appearance White to off-white hygroscopic crystals
Melting Point 120–122 °C (Literature)
Solubility Soluble in water, alcohols (methanol, ethanol), and polar organic solvents (chloroform, DCM).[1][3]
Stability Hygroscopic; stable under normal temperatures but sensitive to strong oxidizers.[1]
Structural Distinction

The core distinction of TBMAB lies in its steric asymmetry .[1]

  • TBAB (Symmetric): Four butyl chains (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). High symmetry often leads to higher crystallinity and specific solubility limits.[1]
    
  • TBMAB (Asymmetric): Three butyl chains (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) + One methyl chain (
    
    
    ). The reduced symmetry disrupts crystal packing (lowering lattice energy) and alters the "loose ion pair" accessibility in organic solvents, often enhancing catalytic rates in sterically demanding reactions.

Mechanistic Functionality[2][3][12]

Phase Transfer Catalysis (PTC) Mechanism

TBMAB functions via the Starks' Extraction Mechanism .[1] It shuttles anionic reactants (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">



  • Step 1 (Interfacial Exchange): The TBMAB cation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) in the organic layer exchanges its bromide anion (
    
    
    ) for the nucleophilic anion (
    
    
    ) at the interface.
  • Step 2 (Transport): The lipophilic tributyl chains facilitate the transport of the ion pair [

    
    ] into the bulk organic solvent.
    
  • Step 3 (Reaction): The "naked" anion

    
    , poorly solvated in the organic medium, reacts rapidly with the organic substrate (
    
    
    ).
  • Step 4 (Regeneration): The leaving group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) pairs with 
    
    
    and returns to the interface to restart the cycle.

PTC_Mechanismcluster_aqueousAqueous / Solid Phasecluster_interfaceInterfacecluster_organicOrganic PhaseAq_NuNucleophile Source(Na+ Nu-)Interface_ExchangeIon Exchange[Q+Br-] ⇌ [Q+Nu-]Aq_Nu->Interface_ExchangeNu- entersAq_SaltWaste Salt(Na+ Br-)Interface_Exchange->Aq_SaltBr- leavesOrg_QNuActive Catalyst[Q+ Nu-]Interface_Exchange->Org_QNuTransportOrg_ProductProduct(R-Nu)Org_QNu->Org_ProductReactionOrg_SubstrateSubstrate(R-X)Org_Substrate->Org_ProductOrg_QBrSpent Catalyst[Q+ Br-]Org_Product->Org_QBrRelease Q+Br-Org_QBr->Interface_ExchangeRegeneration

Caption: The Starks' Extraction Mechanism for TBMAB-mediated phase transfer catalysis.

Structure Directing Agent (SDA) in Zeolites

In materials science, TBMAB acts as a template for zeolite synthesis.[1] The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

ZSM-11 (MEL topology)ZSM-5 (MFI topology)
  • Role: The cation fills the pore structure during hydrothermal synthesis, directing the silica/alumina framework to crystallize around it.[2]

  • Specificity: While Tetrapropylammonium (TPA) directs pure ZSM-5 and Tetrabutylammonium (TBA) directs ZSM-11, Tributylmethylammonium often yields ZSM-11 or intergrowth structures, allowing researchers to tune pore accessibility and crystal morphology.[1]

Experimental Protocols

Protocol A: Synthesis of TBMAB

For researchers requiring high-purity, fresh catalyst free of trialkylamine impurities.[2]

Reagents:

  • Tributylamine (1.0 eq)[1][4]

  • Bromomethane (Methyl Bromide) (1.1 eq) [Note: Can substitute with Dimethyl Carbonate followed by HBr for a greener route][1]

  • Solvent: Acetonitrile or Ethyl Acetate[2][5]

Workflow:

  • Setup: Charge a pressure-rated vessel (autoclave) with Tributylamine and solvent (Acetonitrile).

  • Addition: Cool to 0°C. Slowly add Bromomethane (gas or solution) to control exotherm.

  • Reaction: Seal and heat to 40–60°C for 4–6 hours.

  • Workup: Cool to room temperature. TBMAB typically precipitates or can be crystallized by adding an antisolvent (e.g., Diethyl ether).[1]

  • Purification: Recrystallize from Acetone/Ether to remove unreacted amine.

  • Drying: Vacuum dry at 60°C (hygroscopic product).

Protocol B: Catalytic Alkylation (PTC Application)

Standard operating procedure for C-alkylation of phenylacetonitrile.[1]

Reagents:

  • Phenylacetonitrile (10 mmol)[1]

  • Alkyl Bromide (12 mmol)[1]

  • 50% NaOH (aq) (10 mL)

  • TBMAB (0.5 mmol, 5 mol%)

  • Toluene (10 mL)

Procedure:

  • Dissolve Phenylacetonitrile and Alkyl Bromide in Toluene.[1]

  • Add TBMAB to the organic solution.[1]

  • Add 50% NaOH solution under vigorous stirring (>800 RPM is critical for interfacial area).

  • Monitor by TLC/GC.[1] Reaction is typically complete in 1–3 hours at 40–60°C.[1]

  • Validation: The asymmetric TBMAB often provides faster kinetics than TBAB in this specific matrix due to higher organic solubility of the active ion pair.[1]

Protocol C: Zeolite ZSM-11 Synthesis

Using TBMAB as the Structure Directing Agent.

Gel Composition (Molar Ratio): 1.0 SiO₂ : 0.02 Al₂O₃ : 0.2 Na₂O : 0.15 TBMAB : 40 H₂O

Procedure:

  • Aluminate Solution: Dissolve Sodium Aluminate and NaOH in water.[1]

  • Template Addition: Add TBMAB crystals to the aluminate solution; stir until dissolved.

  • Silica Addition: Slowly add Silica sol (e.g., Ludox) or TEOS under stirring.[1]

  • Aging: Age the gel at room temperature for 24 hours.

  • Crystallization: Transfer to a Teflon-lined stainless steel autoclave. Heat at 150°C for 3–5 days under autogenous pressure.

  • Recovery: Filter the solid product, wash with deionized water until pH < 9.

  • Calcination: Calcine at 550°C for 6 hours in air to remove the TBMAB template and open the pores.

Safety, Handling & Stability

  • Hygroscopicity: TBMAB is significantly hygroscopic.[1] Store in a desiccator. Wet catalyst leads to inaccurate weighing and can introduce water into anhydrous reactions.[1]

  • Toxicity: Like most quaternary ammonium salts, it is an irritant to skin and eyes.[2] Avoid inhalation of dust.[1][6]

  • Thermal Stability: Stable up to ~150°C. Decomposition (Hofmann elimination) occurs at higher temperatures, releasing tributylamine and methyl bromide/methanol.[1]

Visualizing the Synthesis Workflow

Synthesis_WorkflowRaw_MaterialsRaw MaterialsTributylamine + MeBrReactionQuaternizationSolvent: AcetonitrileTemp: 50°C, 4-6hRaw_Materials->ReactionIsolationIsolationPrecipitation / EvaporationReaction->IsolationPurificationPurificationRecrystallization (Acetone/Ether)Isolation->PurificationDryingDryingVacuum, 60°C(Hygroscopic Control)Purification->Drying

Caption: Step-by-step synthesis workflow for high-purity Tributylmethylammonium bromide.

References

  • PubChem. (2025).[1][7] Tributylmethylammonium bromide - Compound Summary. National Library of Medicine.[1] [Link][1]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[2] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.[1] (Foundational text for Mechanism described in Section 3.1).

  • Google Patents. (2020).[1] Processes for preparing pyrrolidine compounds using Phase Transfer Catalysts. US Patent 11434201B2.[1]

  • ResearchGate. (2024).[1] Structure-directing agents in Zeolite Synthesis. (Contextual validation for SDA role in ZSM-11/5). [Link]

Physicochemical Profile & Application Protocols: Tributylmethylammonium Bromide (TBMAB)

[1]

Executive Summary

Tributylmethylammonium bromide (TBMAB) (CAS: 37026-88-3) is an asymmetric quaternary ammonium salt often confused with its symmetric counterpart, Tetrabutylammonium bromide (TBAB). While both function as Phase Transfer Catalysts (PTC), TBMAB’s unique steric profile—possessing three butyl chains and one methyl group—imparts distinct physicochemical behaviors critical for specialized applications.

Unlike TBAB, which is a general-purpose lipophilic catalyst, TBMAB is increasingly utilized as a Structure Directing Agent (SDA) in zeolite synthesis and, more recently, as an interfacial passivation ligand in high-efficiency Perovskite Solar Cells (PSCs) and LEDs. This guide delineates the physical properties, thermal limits, and validated experimental protocols for TBMAB, distinguishing its utility in high-precision materials science.

Molecular Architecture & Physicochemical Profile[1][2]

The asymmetry of TBMAB reduces its lattice energy compared to symmetric tetraalkylammonium salts, affecting its solubility and melting behavior. This "head-tail" amphiphilicity (methyl head, tributyl tail) allows it to pack differently at interfaces, a property exploited in surface passivation.

Table 1: Core Physicochemical Data[3]
PropertyValueContext/Notes
CAS Number 37026-88-3 Distinct from TBAB (1643-19-2)
Molecular Formula

Asymmetric Cation
Molecular Weight 280.29 g/mol -
Appearance White Crystalline PowderHighly Hygroscopic
Melting Point 120 – 122 °CSharp melting transition; lower than TBAB (~103°C)
Solubility (Water) > 100 g/LHigh solubility due to ionic nature
Solubility (Organic) SolubleEthanol, Chloroform, Acetone, Dichloromethane
Solubility (Non-polar) InsolubleDiethyl ether, Hexane, Toluene
Hygroscopicity HighMust be stored in desiccated environment
Structural Visualization

The following diagram illustrates the asymmetric cation structure, highlighting the steric difference between the methyl "head" and the butyl "tails."

TBMAB_StructureN_CenterNitrogen (N+)BromideBromide (Br-)(Counterion)N_Center->BromideIonic BondMethylMethyl Group(C1 - Steric Relief)Methyl->N_CenterShort RangeButyl1Butyl Chain 1(Lipophilic)Butyl1->N_CenterButyl2Butyl Chain 2(Lipophilic)Butyl2->N_CenterButyl3Butyl Chain 3(Lipophilic)Butyl3->N_Center

Figure 1: Molecular connectivity of TBMAB. The single methyl group reduces steric hindrance at the nitrogen center relative to TBAB, altering its packing density in crystal lattices.

Thermodynamic & Transport Properties[5][7]

Thermal Stability & Degradation

Researchers must adhere to strict thermal limits. Quaternary ammonium salts are susceptible to Hofmann Elimination at elevated temperatures.

  • Safe Processing Temperature: < 100 °C.

  • Onset of Decomposition: ~150 °C (Estimated based on Hofmann elimination kinetics for tributyl-alkyl amines).

  • Degradation Pathway: At high temperatures (>150°C) under basic conditions, TBMAB degrades into Tributylamine and Methanol/Methyl Bromide equivalents.

Transport in Phase Transfer Catalysis (PTC)

TBMAB functions by shuttling anions (

  • Partition Coefficient: TBMAB is slightly less lipophilic than TBAB. This makes it easier to remove from the organic layer during workup (washing with water) but potentially slower in extracting highly hydration-stabilized anions from the aqueous phase.

  • Catalytic Domain: Ideal for

    
     reactions (alkylations, cyanations) where the nucleophile needs to be "naked" (desolvated) in the organic phase.
    

Advanced Applications & Mechanisms

A. Perovskite Solar Cells (PSC) & LEDs

Context: In modern optoelectronics, TBMAB is used as an interfacial passivation layer.[1] Mechanism: The bromide anion fills halide vacancies (defects) on the perovskite surface, while the asymmetric tributylmethylammonium cation anchors to the surface. The bulky butyl chains form a hydrophobic barrier, protecting the perovskite from moisture ingress. Outcome: Increased External Quantum Efficiency (EQE) and operational stability.[2][1]

B. Structure Directing Agent (SDA)

Context: Zeolite synthesis (e.g., ZSM-5, SAPO variants). Mechanism: The specific size and shape of the

Experimental Protocols

Protocol 1: Purification via Recrystallization

Commercial TBMAB often contains free amines or residual acid. Recrystallization is mandatory for electrochemical or photophysical applications.

  • Dissolution: Dissolve 10g of crude TBMAB in the minimum amount of warm Acetone or Ethyl Acetate (~40-50°C). Avoid boiling ethanol as solubility is too high for efficient recovery.

  • Filtration: Filter the warm solution rapidly through a sintered glass funnel to remove insoluble particulates.

  • Crystallization: Add dropwise a non-polar anti-solvent (e.g., Diethyl Ether or Hexane ) until the solution turns slightly turbid.

  • Cooling: Seal the vessel and place it in a freezer (-20°C) for 12 hours. White needle-like crystals will form.

  • Recovery: Filter the crystals under cold conditions (to prevent re-dissolution) and wash with cold Hexane.

  • Drying: Dry in a vacuum oven at 60°C for 24 hours. Note: TBMAB is hygroscopic; store immediately in a desiccator.

Protocol 2: Phase Transfer Catalysis (General Alkylation)

Standard workflow for alkylating a nucleophile (Nu-) with an electrophile (R-X).

PTC_Mechanismcluster_aqueousAqueous Phasecluster_organicOrganic PhaseQ_Br_AqQ+ Br- (TBMAB)ExchangeIon Exchange(Q+ picks up Nu-)Q_Br_Aq->ExchangeNa_NuNa+ Nu- (Reagent)Na_Nu->ExchangeQ_Nu_OrgQ+ Nu- (Active Catalyst)Exchange->Q_Nu_OrgPhase TransferProductR-Nu (Product) + Q+ X-Q_Nu_Org->ProductReactionR_XR-X (Substrate)Product->Q_Br_AqCatalyst Regeneration

Figure 2: The Starks' Extraction Mechanism utilizing TBMAB. The Q+ cation shuttles the nucleophile into the organic phase.

Step-by-Step:

  • Mixture: Combine Organic Substrate (1.0 eq) in Toluene/DCM and Aqueous Nucleophile (1.5 eq, e.g., NaCN, NaN3) in water.

  • Catalyst Addition: Add TBMAB (0.05 eq / 5 mol%).

  • Agitation: Critical Step. Vigorously stir (>800 RPM). PTC is mass-transfer limited; the interfacial area determines the rate.

  • Heating: Heat to 60-80°C. Monitor via TLC.

  • Workup: Separate phases. The TBMAB remains largely in the aqueous phase or interface. Wash organic layer with water to remove residual catalyst.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • GHS Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) if high purity is required.

References

  • Sigma-Aldrich. Tributylmethylammonium bromide Product Specification & properties.[3] Retrieved from [3]

  • ChemicalBook. Tributylmethylammonium bromide CAS 37026-88-3 Physicochemical Data. Retrieved from

  • ACS Applied Materials & Interfaces. Interface Engineering in Perovskite Solar Cells using Ammonium Salts. (Contextual citation for TMAB use in PSCs). Retrieved from

  • PubChem. Compound Summary: Tributylmethylammonium bromide.[4][5] National Library of Medicine. Retrieved from

  • Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc. (Foundational mechanism).[5]

Mechanism of Action: Tributylmethylammonium Bromide (MTBAB)

[1]

Executive Summary

Tributylmethylammonium bromide (MTBAB) (CAS: 37026-88-3) is a quaternary ammonium salt utilized primarily as a Phase Transfer Catalyst (PTC) in organic synthesis.[1] Distinct from its symmetrical analog, Tetrabutylammonium bromide (TBAB), MTBAB possesses an asymmetric structure (


11

For drug development professionals, MTBAB offers a strategic alternative in alkylation and substitution reactions where specific cation-anion pairing dynamics or solubility profiles are required to optimize yield and selectivity.[1]

Chemical Identity & Physicochemical Profile

Understanding the physical nature of MTBAB is prerequisite to mastering its mechanistic application.[1] Its high water solubility and hygroscopic nature dictate specific handling protocols.[1]

PropertyData
IUPAC Name

-Methyl-

-tributylammonium bromide
CAS Number 37026-88-3
Molecular Formula

Molecular Weight 280.29 g/mol
Appearance White to off-white crystalline powder
Melting Point 120–122 °C
Solubility High in water (0.1 g/mL), Alcohols; Moderate in

Stability Hygroscopic; Stable under normal temperatures/pressures

Mechanism of Action: Starks’ Extraction & Ion Pairing

The efficacy of MTBAB relies on the Starks’ Extraction Mechanism .[1] In a typical biphasic system (e.g., water/dichloromethane), anionic nucleophiles are trapped in the aqueous phase, while electrophilic substrates reside in the organic phase.[1] MTBAB functions as an amphiphilic shuttle.[1]

The Catalytic Cycle
  • Ion Exchange (Aqueous Phase): The MTBAB cation (

    
    ) forms a loose ion pair with the target nucleophile (
    
    
    ) in the aqueous phase or at the interface, displacing the bromide counterion (
    
    
    ).[1]
    
    
    [1]
  • Phase Transfer: The lipophilic tributyl chains allow the

    
     pair to migrate into the organic solvent.[1]
    
  • Reaction (Organic Phase): The "naked" nucleophile, stripped of its hydration shell, reacts rapidly with the organic electrophile (

    
    ).[1]
    
    
    
  • Regeneration: The catalyst cation (

    
    ) pairs with the leaving group (
    
    
    ) and returns to the interface/aqueous phase to restart the cycle.[1]
The "Methyl" Advantage (Steric vs. Lipophilic Balance)

MTBAB differs from TBAB by the substitution of one butyl chain with a methyl group.[1]

  • Reduced Steric Hindrance: The smaller methyl group renders the positive nitrogen center more accessible.[1] This can enhance the electrostatic interaction with smaller, harder nucleophiles (e.g., fluoride, hydroxide).[1]

  • Solubility Tuning: The reduced carbon count (C13 vs C16 in TBAB) slightly lowers the lipophilicity.[1] This makes MTBAB easier to remove from the organic product during aqueous workup compared to the more lipophilic TBAB, reducing contamination in the final drug substance.

Mechanistic Visualization

The following diagram illustrates the cyclic transport mechanism of MTBAB in a nucleophilic substitution reaction.

PTC_Mechanismcluster_aqueousAqueous Phase (Water)cluster_interfaceInterfacecluster_organicOrganic Phase (e.g., DCM, Toluene)Nu_aqNu⁻ (Nucleophile)(Hydrated/Inactive)ExchangeIon ExchangeQ⁺Br⁻ ⇌ Q⁺Nu⁻Nu_aq->ExchangeInputBr_aqBr⁻ (Leaving Group)Q_Br_aq[Q⁺ Br⁻](MTBAB)Q_Br_aq->ExchangeExchange->Br_aqDisplacedQ_Nu_org[Q⁺ Nu⁻](Active Ion Pair)Exchange->Q_Nu_orgPhase TransferProductR-Nu(Product)Q_Nu_org->ProductReaction with R-XRX_orgR-X(Electrophile)RX_org->ProductQ_X_org[Q⁺ X⁻]Product->Q_X_orgByproduct FormationQ_X_org->ExchangeRegeneration

Figure 1: The Starks’ Extraction Cycle for MTBAB-catalyzed nucleophilic substitution. The quaternary ammonium cation (Q+) shuttles the nucleophile (Nu-) from the aqueous phase to the organic phase.[1]

Applications in Pharmaceutical Synthesis

N-Alkylation of Heterocycles

MTBAB is highly effective for the

1
  • Protocol Benefit: Allows the use of solid bases (KOH/NaOH) and mild organic solvents (Toluene) instead of anhydrous NaH/DMF conditions, which are hazardous and difficult to scale.[1]

Nucleophilic Displacement (Cyanation/Azidation)

Used to convert alkyl halides to nitriles or azides (precursors to amines).[1]

  • Mechanism: MTBAB transports

    
     or 
    
    
    into the organic phase.[1] The "naked" anion reacts orders of magnitude faster than in a solvated aqueous state.[1]
Dichlorocarbene Generation

MTBAB catalyzes the formation of dichlorocarbene (

1
  • Advantage: The high concentration of

    
     transported to the interface allows for efficient deprotonation of 
    
    
    without strict anhydrous conditions.[1]

Experimental Protocol: General N-Alkylation

Objective: Alkylation of a secondary amine/amide using MTBAB.

Reagents:

  • Substrate (Amine/Amide): 1.0 equiv[1]

  • Alkyl Halide: 1.2 equiv[1]

  • Base: 50% NaOH (aq) or Solid KOH (2.0 equiv)[1]

  • Catalyst (MTBAB): 0.05 – 0.10 equiv (5-10 mol%)[1]

  • Solvent: Toluene or Dichloromethane (DCM)[1]

Workflow:

  • Preparation: Dissolve the substrate and alkyl halide in the organic solvent (Toluene/DCM).

  • Catalyst Addition: Add MTBAB to the organic solution. Ensure it is finely dispersed if solid.[1]

  • Base Initiation: Add the aqueous NaOH or solid KOH.[1] Vigorous stirring is critical to maximize the interfacial surface area.[1]

  • Reaction: Heat to reflux (if Toluene) or stir at RT (if DCM).

  • Monitoring (Self-Validation): Spot TLC every 30 mins. The disappearance of the starting amine spot confirms the catalyst is actively shuttling the base/nucleophile.[1]

  • Workup: Separate phases. Wash the organic layer with water.[1]

    • Note: MTBAB is water-soluble.[1][2][3][4] Three water washes typically remove >95% of the catalyst, simplifying purification compared to more lipophilic catalysts.[1]

Safety & Handling

  • Hygroscopicity: MTBAB absorbs atmospheric moisture.[1] Store in a tightly sealed container, preferably in a desiccator.

  • Toxicity: Causes skin irritation (H315) and serious eye irritation (H319).[1][5][6] Use standard PPE (Gloves, Goggles).[1]

  • Thermal: Decomposes above 120°C. Avoid excessive heating during drying processes.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10062191, Tributylmethylammonium bromide. Retrieved from [Link]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives.[1] Chapman & Hall.[1] (Foundational text on the mechanism described).

An In-depth Technical Guide to the Research Applications of Tetrabutylammonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the multifaceted roles of Tetrabutylammonium Bromide (TBAB) in modern scientific research. Intended for researchers, scientists, and professionals in drug development, this document delves into the core applications of TBAB, elucidating the scientific principles behind its utility and offering practical insights into its experimental application.

Introduction to Tetrabutylammonium Bromide (TBAB)

Tetrabutylammonium bromide (TBAB) is a quaternary ammonium salt that has become an indispensable tool in various fields of chemical research.[1] Its unique molecular structure, consisting of a central nitrogen atom bonded to four butyl groups and a bromide counterion, imparts a combination of properties that make it highly versatile.[2] This guide will explore the fundamental applications of TBAB, focusing on its roles as a phase-transfer catalyst, an ionic liquid, a surfactant, and a key reagent in organic synthesis and materials science.

Physicochemical Properties of TBAB

A thorough understanding of TBAB's physical and chemical characteristics is essential for its effective application in research.

PropertyValueReference
Chemical Formula C16H36BrN[1]
Molar Mass 322.368 g/mol [1]
Appearance White solid[1]
Melting Point 101–104 °C[3]
Solubility Soluble in water, alcohol, and chloroform; slightly soluble in benzene[1][3]
Hygroscopicity Hygroscopic, with deliquescent properties[3]

The Cornerstone Application: Phase-Transfer Catalysis

The most prominent and impactful application of TBAB in research is its role as a phase-transfer catalyst (PTC).[1][4] Many organic reactions are hindered by the immiscibility of reactants, which are often partitioned between an aqueous and an organic phase. TBAB effectively overcomes this limitation by facilitating the transfer of reactive species across the phase boundary, thereby accelerating reaction rates and improving yields.[4][5]

Mechanism of Phase-Transfer Catalysis

The efficacy of TBAB as a PTC stems from its amphiphilic nature. The positively charged quaternary ammonium head is hydrophilic, allowing it to interact with anions in the aqueous phase. The four butyl chains are lipophilic, enabling the entire ion pair to be soluble in the organic phase. This dual characteristic allows TBAB to shuttle reactive anions from the aqueous phase into the organic phase where the reaction with the organic substrate occurs.[4][6]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion_aq Anion (e.g., OH⁻, CN⁻) TBAB_aq TBAB (Q⁺X⁻) Anion_aq->TBAB_aq Ion Exchange TBAB_Anion_org Q⁺Y⁻ (Ion Pair) TBAB_aq->TBAB_Anion_org Phase Transfer Substrate_org Organic Substrate (RX) Product_org Product (RY) Substrate_org->Product_org Forms TBAB_Anion_org->TBAB_aq Regeneration TBAB_Anion_org->Substrate_org Reaction

Caption: Mechanism of TBAB-mediated phase-transfer catalysis.

Applications in Organic Synthesis

TBAB is employed as a PTC in a wide array of organic reactions, including:

  • Alkylation Reactions: Facilitating the reaction of alkyl halides with nucleophiles.[7]

  • Oxidation-Reduction Reactions: Enabling the use of inorganic oxidizing or reducing agents with organic substrates.[7]

  • Ester Hydrolysis and Saponification: Accelerating the hydrolysis of esters under biphasic conditions.[7]

  • Cyanide and Halide Ion Replacement Reactions: Promoting nucleophilic substitution reactions.[7]

  • Condensation, Addition, and Polymerization Reactions: Enhancing the efficiency of various synthetic transformations.[7]

Experimental Protocol: TBAB-Catalyzed N-Arylation

A notable application of TBAB is in promoting metal-free N-arylation reactions, offering a more environmentally benign alternative to traditional metal-catalyzed methods.[8]

Objective: To synthesize N-phenylmorpholine via a TBAB-promoted N-arylation.

Materials:

  • Morpholine

  • Bromobenzene

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add morpholine (1.0 mmol), bromobenzene (1.2 mmol), TBAB (0.2 mmol), and K₂CO₃ (2.0 mmol) in DMSO (5 mL).

  • Heat the reaction mixture to 130°C and monitor the progress by thin-layer chromatography (TLC).[8]

  • Upon completion (typically within 8-10 minutes), allow the mixture to cool to room temperature.[8]

  • Dilute the reaction mixture with water and extract the product with ethyl acetate (4 x 10 mL).[8]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[8]

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-phenylmorpholine.[8]

TBAB as an Ionic Liquid

With a melting point just above 100°C, TBAB can function as an ionic liquid, particularly in its molten state.[1] This application is gaining traction as it offers a solvent-free reaction medium, aligning with the principles of green chemistry.[6]

Advantages of Molten TBAB as a Reaction Medium:
  • Solvent-Free Conditions: Reduces the use of volatile and often toxic organic solvents.[6]

  • Enhanced Reaction Rates: The ionic environment can accelerate certain reactions.[6]

  • Simplified Product Isolation: In many cases, the product can be isolated by simple extraction or distillation.

  • Catalyst and Solvent in One: TBAB can simultaneously act as the reaction medium and the phase-transfer catalyst.[6][9]

Applications of Molten TBAB:
  • Synthesis of Heterocycles: Molten TBAB has been effectively used in the synthesis of various biologically active heterocyclic compounds.[9]

  • Synthesis of Polyamides: It serves as a medium for the polymerization of terephthalic acid and diisocyanates.

  • Transthioacetalisation: Used for the conversion of acetals to dithioacetals in a solvent-free environment.

Surfactant Properties and Applications

Due to its amphiphilic structure, TBAB exhibits surfactant properties, enabling it to reduce surface tension and act as an emulsifying agent.[4][5] This is particularly useful in formulations and in certain chemical processes where the mixing of immiscible liquids is required.

Mechanism of Surfactant Action

Similar to other cationic surfactants, the tetrabutylammonium cation of TBAB has a hydrophilic head and a hydrophobic tail. When dissolved in a biphasic system, TBAB molecules align at the interface, reducing the interfacial tension and allowing for the formation of stable emulsions.

Caption: Schematic of a TBAB micelle in an aqueous solution.

Research Applications as a Surfactant:
  • Nanoparticle Synthesis: TBAB is used as a capping agent and stabilizer in the synthesis of various nanoparticles, such as gold and iron oxide nanoparticles.[10][11] Its surfactant properties help control the size and morphology of the resulting nanoparticles.

  • Micellar Catalysis: In some instances, TBAB can form micelles that act as microreactors, enhancing reaction rates and selectivity.[12]

  • Analytical Chemistry: In techniques like capillary electrophoresis, TBAB can be used as a surfactant to aid in the separation of anionic species.[13]

Role in Materials Science and Electrochemistry

Beyond organic synthesis, TBAB plays a significant role in the development of new materials and in electrochemical applications.

Materials Science Applications:
  • Structure-Directing Agent: In the hydrothermal synthesis of materials like zeolites and metal-organic frameworks (MOFs), TBAB can influence the crystal morphology and pore structure.[5]

  • Cold Energy Storage: TBAB is being investigated as a phase-change material for cold energy storage in air conditioning systems due to its high dissociation heat of phase transition.[14]

  • Perovskite Solar Cells: It has been used to produce high-quality perovskite films with enhanced crystallinity for solar cell applications.[15]

Electrochemical Applications:
  • Supporting Electrolyte: TBAB is commonly used as a supporting electrolyte in electrochemical cells.[2] It dissociates in solution to provide ions that carry charge and complete the electrical circuit, without interfering with the primary electrochemical reaction.[2]

  • Electrochemical Sensors: It can be used to improve the sensitivity and selectivity of electrochemical sensors by modifying the electrode surface or by interacting with the analyte.[2]

Safety and Handling Considerations

While TBAB is a valuable research tool, it is essential to handle it with appropriate safety precautions. It is classified as harmful if swallowed and can cause skin and eye irritation.[16][17] Environmentally, it is considered harmful to aquatic life with long-lasting effects.[16] Researchers should always consult the Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

Tributylmethylammonium bromide, and more broadly tetrabutylammonium bromide, is a remarkably versatile and powerful tool in the modern research laboratory. Its utility as a phase-transfer catalyst is unparalleled in a vast number of organic transformations. Furthermore, its roles as an ionic liquid, surfactant, and a key component in materials science and electrochemistry underscore its importance across multiple scientific disciplines. A thorough understanding of its properties and mechanisms of action, as detailed in this guide, will enable researchers to harness the full potential of this multifaceted compound in their scientific endeavors.

References
  • CN111960948B - Synthesis process of tetrabutylammonium bromide - Google P
  • The Essential Role of Phase Transfer Catalysis in Modern Organic Synthesis. (URL: Not available)
  • Cetrimonium bromide - Wikipedia. (URL: [Link])

  • China Surfactant Tetrabutylammonium Bromide (TBAB)99% High-efficiency Phase Transfer Catalyst Manufacturers and Suppliers | E.Fine. (URL: [Link])

  • article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst - American Institute of Chemists. (URL: [Link])

  • Tetrabutylammonium Bromide Supplier | 1643-19-2 - RIVERLAND TRADING. (URL: [Link])

  • Cetyl Trimethyl Ammonium Bromide - PTC Organics, Inc. (URL: [Link])

  • Applications of Tetrabutylammonium Tribromide in Organic Synthesis - Liskon Biological. (URL: [Link])

  • Tetrabutylammonium bromide - Wikipedia. (URL: [Link])

  • (PDF) Influence of tetrabutylammonium bromide based ionic liquid on the aggregation behavior of dodecyltrimethylammonium bromide in the range (293.15 K–313.15 K): acoustic and volumetric investigation - ResearchGate. (URL: [Link])

  • Properties Comparison of Fe3O4 Particles with Different Morphologies as Mimetic Enzyme. (URL: [Link])

  • Tetrabutylammonium Bromide-Promoted Metal-Free, Efficient, Rapid, and Scalable Synthesis of N-Aryl Amines | ACS Omega. (URL: [Link])

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - MDPI. (URL: [Link])

  • Tetrabutylammonium Bromide - Encyclopedia.pub. (URL: [Link])

  • Tetrabutylammonium tribromide - Wikipedia. (URL: [Link])

  • (PDF) Analytical Method Validation for the Determination of Tetrabutylammonium Bromide Content in Daclatasvir Dihydrochloride by LC-MsMs - ResearchGate. (URL: [Link])

  • Study on the Assembly Structure Variation of Cetyltrimethylammonium Bromide on the Surface of Gold Nanoparticles | ACS Omega - ACS Publications. (URL: [Link])

  • An Experimental Study on the Influence Solution Concentration and Nano-Additives on Cold Storage Performance of Tetrabutylammonium Bromide - MDPI. (URL: [Link])

  • (PDF) Preparation of WO3 Nanoparticles Using Cetyl Trimethyl Ammonium Bromide Supermolecular Template - ResearchGate. (URL: [Link])

  • Anion-Driven Influence of Tetrabutylammonium-Based Ionic Liquids on DNA Stability and Interaction Mechanisms - ACS Publications. (URL: [Link])

  • Ionic Liquids as Environmental Pollutants—Analysis of the Effect of Tetrabutylammonium Chloride on the Growth and Development of Wheat and Cucumber - PMC - NIH. (URL: [Link])

  • Investigation on the Adhesion Force between Tetrabutylammonium Bromide Hydrate Particles Using Atomic Force Microscopy | Request PDF - ResearchGate. (URL: [Link])

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC. (URL: [Link])

  • What is the role of Tetrabutylammonium Bromide in electrochemistry? - Blog. (URL: [Link])

  • Toxicology of methyl bromide - PubMed. (URL: [Link])

  • Vapor Pressure of Ionic Liquids with a Common Tetrabutylammonium Cation and Three Different Anions - MDPI. (URL: [Link])

  • Methyl Bromide (Bromomethane) - U.S. Environmental Protection Agency. (URL: [Link])

  • Reproductive Toxicities of Tetradecyltrimethylammonium Chloride and Tetradecyltrimethylammonium Bromide on Caenorhabditis elegans over Four Consecutive Generations | Request PDF - ResearchGate. (URL: [Link])

  • QM Study of the para Regioselectivity of TBABr3 Bromination - WuXi Biology. (URL: [Link])

  • pH Measurements of Caprolactam Tetrabutyl Ammonium Bromide Ionic Liquids in Solvents | Request PDF - ResearchGate. (URL: [Link])

  • Study on Physicochemical and Thermal Properties of Tetrabutylammonium-Based Cation Ionic Salts Induced by Al2O3 Additive for Thermal Energy Storage Application - MDPI. (URL: [Link])

Sources

Technical Guide: Tributylmethylammonium Bromide (N1444Br)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Applications in Catalysis, Energy Storage, and Surface Engineering

Executive Summary

Tributylmethylammonium bromide (TMAB, N1444Br, CAS: 37026-88-3) is an asymmetric quaternary ammonium salt that serves as a critical functional material in modern chemical engineering. Unlike its symmetric counterpart, tetrabutylammonium bromide (TBAB), TMAB possesses a distinct steric profile due to the presence of a single methyl group alongside three butyl chains. This asymmetry lowers its lattice energy, enhancing solubility in specific organic media and altering its packing density at interfaces.

This guide details the technical specifications, synthesis protocols, and high-value applications of TMAB, specifically focusing on its emerging role as an interfacial passivator in perovskite photovoltaics and a bromine-complexing agent in redox flow batteries.

Physicochemical Profile
PropertySpecification
Chemical Formula

Molecular Weight 280.29 g/mol
CAS Number 37026-88-3
Appearance White to off-white hygroscopic crystals
Melting Point 120–122 °C
Solubility High in Water (>100 g/L), Ethanol, Acetonitrile; Moderate in DCM.[1]
Electrochemical Window ~4.5 V (vs Li/Li+) in ionic liquid formulations (anion dependent)
Acronym TMAB, N1444Br

Key Structural Advantage: The


 cation structure breaks the high symmetry observed in tetraalkylammonium salts. This structural entropy often results in lower melting points for its ionic liquid derivatives (e.g., when paired with 

or

) and more dynamic surface interactions in catalytic cycles.
Synthesis Protocols

Researchers often require high-purity TMAB free from halide impurities or water. While direct methylation with methyl bromide is the industrial standard, it involves handling toxic gases. A "Green Chemistry" route using dimethyl carbonate (DMC) is recommended for laboratory synthesis to ensure safety and high purity.

Protocol A: The "Green" Laboratory Route (Halide-Free Methylation)

Mechanism: Quaternization using Dimethyl Carbonate followed by Anion Exchange.

  • Quaternization:

    • Reagents: Tributylamine (1.0 eq), Dimethyl Carbonate (DMC, 1.5 eq), Methanol (solvent).

    • Conditions: Reflux at 120–140 °C in a pressure vessel (autoclave) for 12–24 hours.

    • Intermediate: Tributylmethylammonium methylcarbonate (

      
      ).
      
  • Anion Exchange (Metathesis):

    • Add Hydrobromic acid (HBr, 48% aq) dropwise to the intermediate solution until pH reaches 5–6.

    • 
       and Methanol are released as byproducts.
      
  • Purification:

    • Evaporate solvent under reduced pressure.

    • Recrystallize the crude solid from Ethyl Acetate/Acetonitrile (9:1).

    • Dry under high vacuum at 60 °C for 24 hours to remove trace water.

Protocol B: Classical Direct Alkylation (Industrial)

Mechanism:


 Nucleophilic Substitution.
  • Reagents: Tributylamine + Bromomethane (Methyl Bromide).

  • Note: Requires handling of gaseous MeBr. Strictly controlled environment required.

  • Yield: Typically >95% atom economy.

Synthesis Figure 1: Green Synthesis Pathway for Tributylmethylammonium Bromide cluster_0 Step 1: Green Quaternization cluster_1 Step 2: Anion Exchange TBA Tributylamine (NBu3) Inter Intermediate [N1444][MeCO3] TBA->Inter + DMC, 130°C DMC Dimethyl Carbonate (MeO)2CO DMC->Inter Product TMAB [N1444][Br] Inter->Product + HBr Byprod Byproducts: CO2 + MeOH Inter->Byprod HBr HBr (aq) HBr->Product

Key Application Domains
A. Perovskite Solar Cells (PSCs) & LEDs

TMAB has emerged as a superior interfacial passivation agent compared to TBAB. In perovskite films (e.g.,


 or 

), surface defects such as halide vacancies (

) and under-coordinated

ions act as non-radiative recombination centers, reducing device efficiency.
  • Mechanism:

    • Cation Anchoring: The ammonium head (

      
      ) electrostatically interacts with negatively charged defects or the inorganic cage, while the butyl chains form a hydrophobic barrier against moisture.
      
    • Defect Filling: The bromide anion (

      
      ) effectively fills halide vacancies at the crystal surface.
      
    • Asymmetry Effect: The single methyl group allows the

      
       cation to pack more densely or orient differently than the bulky 
      
      
      
      (TBAB), leading to better electronic coupling at the interface.
  • Outcome: Enhanced Open-Circuit Voltage (

    
    ), reduced hysteresis, and improved environmental stability (T50 lifetime).
    

PerovskiteInterface Figure 2: Mechanism of Perovskite Surface Passivation by TMAB cluster_surface Perovskite Surface (Defective) cluster_TMAB TMAB Passivator Pb Pb2+ (Under-coordinated) Vac Halide Vacancy (Trap) N1444 [N1444]+ Cation N1444->Pb Steric/Electrostatic Passivation Result Result: Reduced Recombination & Moisture Barrier N1444->Result Br Br- Anion Br->Vac Fills Vacancy (Eliminates Trap) Br->Result

B. Energy Storage: Zinc-Bromine Flow Batteries

In Zinc-Bromine batteries, elemental bromine (


) generated during charging is hazardous and can cause self-discharge if it diffuses to the zinc anode.
  • Role of TMAB: It acts as a Bromine Complexing Agent (BCA) .

  • Chemistry:

    
     (and higher polybromides).
    
  • Advantage: The resulting polybromide phase is an oily liquid that is immiscible with the aqueous electrolyte. This sequesters the reactive bromine, storing it safely until discharge. The asymmetric structure of TMAB helps modulate the viscosity and bromine-carrying capacity of this second phase.

C. Phase Transfer Catalysis (PTC)

TMAB facilitates reactions between immiscible phases (e.g., aqueous/organic) by transporting anions into the organic phase.

  • Applications: Alkylation of active methylene compounds, nucleophilic substitutions (

    
    ), and synthesis of polyesters.
    
  • Performance: Often offers a trade-off between the high lipophilicity of TBAB and the higher charge density of Trimethylbutylammonium salts, making it useful for substrates with intermediate polarity.

Safety & Handling
  • Hazards: TMAB is an irritant to eyes, skin, and the respiratory system (H315, H319, H335). It is hygroscopic; absorption of water can alter stoichiometry in precise formulations.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) in a desiccator.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx and HBr fumes).

References
  • Perovskite Interface Engineering

    • Title: Interface Engineering with Quaternary Ammonium-Based Ionic Liquids toward Efficient Blue Perovskite Light-Emitting Diodes.
    • Source: ACS Applied M
    • URL:[Link]

  • Synthesis & Properties

    • Title: Data-driven optimization of the in silico design of ionic liquids as interfacial cell culture fluids (Mentions N1444 synthesis).
    • Source: Taylor & Francis Online / NIH.
    • URL:[Link][2]

  • Green Synthesis Route

    • Title: Conversion of tributylamine to tributylmethylammonium methylcarbonate.[3]

    • Source: ResearchG
    • URL:[Link][2]

  • Gas Hydrate Promotion

    • Title: Semi-clathrate hydrate phase stability conditions for methane + TetraButylAmmonium Bromide (TBAB)/TetraButylAmmonium Acetate (TBAA)
    • Source: Oil & Gas Science and Technology.
    • URL:[Link][2][4][5][6][7][8][9][10][11][12]

Sources

Methodological & Application

Application Notes and Protocols for Alkylation Reactions Utilizing Tributylmethylammonium Bromide as a Phase-Transfer Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Phase-Transfer Catalysis in Alkylation

In the landscape of modern organic synthesis, the formation of carbon-carbon and carbon-heteroatom bonds through alkylation is a cornerstone transformation. However, a frequent challenge arises from the mutual insolubility of the nucleophilic species, often residing in an aqueous or solid phase, and the electrophilic alkylating agent, typically soluble in an organic solvent. This phase incompatibility leads to slow reaction rates and the need for harsh conditions or expensive, anhydrous polar aprotic solvents.

Phase-transfer catalysis (PTC) emerges as an elegant and powerful solution to this problem. A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction can proceed.[1] Typically, these catalysts are quaternary ammonium or phosphonium salts, which possess both hydrophilic (the charged headgroup) and lipophilic (the alkyl chains) characteristics. This dual nature allows them to form an ion pair with the anionic nucleophile in the aqueous or solid phase and transport it into the organic phase, where it can readily react with the alkylating agent.[2] The use of PTC offers numerous advantages, including milder reaction conditions, faster reaction rates, higher yields, greater selectivity, and the use of inexpensive and environmentally benign solvents like water and toluene, aligning with the principles of green chemistry.

Tributylmethylammonium Bromide: An Unsung Hero in Phase-Transfer Catalysis

While symmetrical quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are widely employed, asymmetrical catalysts such as tributylmethylammonium bromide (and its chloride counterpart, MTBAC) offer distinct advantages that can lead to enhanced reactivity in certain alkylation reactions.

The efficacy of a quaternary ammonium salt in phase-transfer catalysis is not solely dependent on its lipophilicity. The steric accessibility of the positive charge on the nitrogen atom plays a crucial role in the formation of the ion pair with the nucleophile and its subsequent reactivity in the organic phase. Asymmetrical quaternary ammonium salts, like tributylmethylammonium bromide, which feature alkyl groups of varying sizes, can offer a more "accessible" cationic center compared to their symmetrical counterparts.

According to expert analysis in the field of industrial phase-transfer catalysis, for certain transfer-rate limited reactions, such as the C-alkylation of substrates with a pKa in the range of 16-23, an "accessible" quaternary ammonium salt is often the superior choice.[2] Methyltributylammonium chloride (MTBAC), a close analog of tributylmethylammonium bromide, has been identified as a potentially more effective catalyst than TBAB for such reactions.[2] This enhanced performance is attributed to a higher "q-value," a parameter related to the catalyst's structure and accessibility.[2] This suggests that for challenging alkylations, tributylmethylammonium bromide can lead to faster reaction times and allow for lower reaction temperatures.

Mechanism of Action: The Catalytic Cycle

The role of tributylmethylammonium bromide in facilitating an alkylation reaction between a nucleophile (Nu⁻) in an aqueous phase and an alkylating agent (R-X) in an organic phase can be visualized through the following catalytic cycle:

PTC_Alkylation Na_Nu Na⁺Nu⁻ Nucleophile Salt QNu_org [R'₄N]⁺Nu⁻ Na_Nu->QNu_org Ion Exchange at Interface Na_Br Na⁺Br⁻ RX R-X Alkylating Agent R_Nu R-Nu Alkylated Product QBr_org [R'₄N]⁺Br⁻ [R'₄N]⁺ = Tributylmethylammonium⁺ R_Nu->QBr_org Byproduct X⁻ QBr_org->Na_Br Catalyst Regeneration QNu_org->R_Nu Alkylation Reaction

Caption: Phase-transfer catalytic cycle for alkylation.

General Protocol for C-Alkylation of an Active Methylene Compound

This protocol provides a general procedure for the C-alkylation of an active methylene compound using tributylmethylammonium bromide as the phase-transfer catalyst. This procedure is adapted from a well-established protocol for C5-selective alkylation of hydantoins and is expected to be broadly applicable.[3][4]

Materials:

  • Active methylene compound (e.g., dialkyl malonate, β-ketoester, hydantoin)

  • Alkylating agent (e.g., alkyl bromide, benzyl chloride)

  • Tributylmethylammonium bromide (1-5 mol%)

  • Base (e.g., 50% w/w aqueous potassium hydroxide or sodium hydroxide)

  • Organic solvent (e.g., toluene, dichloromethane)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reaction, extraction, and purification

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound (1.0 eq) and tributylmethylammonium bromide (0.02 eq, 2 mol%).

  • Solvent and Base Addition: Add the organic solvent (e.g., toluene, approximately 1.5 times the volume of the aqueous base to be added). To this mixture, add the aqueous base (e.g., 50% w/w KOH, approximately 1.0 mL per 0.25 mmol of substrate) at room temperature.

  • Addition of Alkylating Agent: With vigorous stirring, add the alkylating agent (1.5 - 3.0 eq) to the biphasic mixture. The vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, thereby facilitating the ion exchange process.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) as needed. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water (e.g., 10 mL per 0.25 mmol of substrate) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to afford the pure alkylated product.

Data Presentation: Key Reaction Parameters

The efficiency of a phase-transfer catalyzed alkylation is influenced by several factors. The following table summarizes key parameters and their expected impact on the reaction outcome:

ParameterTypical RangeRationale and Impact on Reaction
Catalyst Loading 1-10 mol%A catalytic amount is sufficient. Higher loading may not significantly improve the rate and can complicate purification. Lowering the loading may lead to longer reaction times.[3][4]
Base Concentration 10-50% w/w aqueousA higher concentration of the base in the aqueous phase generally leads to a faster reaction rate by increasing the concentration of the deprotonated nucleophile.[3][4]
Solvent Toluene, DichloromethaneThe choice of the organic solvent affects the solubility of the alkylating agent and the catalyst-nucleophile ion pair. A non-polar, water-immiscible solvent is typically used.
Stirring Speed VigorousHigh stirring rates are essential to maximize the interfacial surface area between the two phases, which is critical for efficient phase transfer.
Temperature Room Temp. to 60 °CMany PTC alkylations proceed efficiently at room temperature. Gentle heating can be applied to accelerate slower reactions.
Alkylating Agent 1.1 - 3.0 equivalentsAn excess of the alkylating agent is often used to ensure complete conversion of the nucleophile.[3][4]

Experimental Workflow Visualization

experimental_workflow start Start setup Reaction Setup: - Active Methylene Compound - Tributylmethylammonium Bromide - Organic Solvent start->setup add_base Add Aqueous Base (e.g., 50% KOH) setup->add_base add_alkylating_agent Add Alkylating Agent with Vigorous Stirring add_base->add_alkylating_agent reaction Reaction at RT or with Heating add_alkylating_agent->reaction monitor Monitor Reaction Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Dilute with Water) monitor->workup Complete extraction Extract with Organic Solvent workup->extraction dry_concentrate Dry and Concentrate Organic Phases extraction->dry_concentrate purification Purify Product (e.g., Column Chromatography) dry_concentrate->purification end Pure Alkylated Product purification->end

Caption: General workflow for PTC alkylation.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Insufficient Stirring: Ensure the reaction mixture is being stirred vigorously to create a fine emulsion.

    • Inactive Catalyst: The quaternary ammonium salt may have degraded. Use a fresh batch of tributylmethylammonium bromide.

    • Weak Base: The concentration of the aqueous base may be too low to effectively deprotonate the nucleophile. Consider using a higher concentration.

    • Poorly Reactive Alkylating Agent: Some alkylating agents, like alkyl chlorides, are less reactive than bromides or iodides. An increase in temperature or reaction time may be necessary.

  • Formation of Byproducts:

    • Over-alkylation: If the product is also acidic, it can be deprotonated and undergo a second alkylation. Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.

    • Hydrolysis of the Alkylating Agent: In the presence of a strong aqueous base, some alkylating agents can undergo hydrolysis. Ensure the reaction is not heated excessively for prolonged periods.

  • Optimization for Higher Yield and Shorter Reaction Time:

    • As suggested by expert opinion, tributylmethylammonium bromide may be more active than TBAB for certain substrates.[2] If reaction times are long with other catalysts, switching to tributylmethylammonium bromide could offer a significant improvement.

    • A systematic screening of solvents and base concentrations can be performed to find the optimal conditions for a specific substrate and alkylating agent combination.

Conclusion

Tributylmethylammonium bromide is a highly effective and potentially superior phase-transfer catalyst for a variety of alkylation reactions. Its asymmetrical structure can offer enhanced reactivity compared to more conventional symmetrical quaternary ammonium salts. The use of this catalyst enables efficient and selective alkylations under mild, environmentally friendly, and scalable conditions, making it a valuable tool for researchers and professionals in drug development and chemical synthesis.

References

  • D. P. G. L. C. and G. E. M. D. Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega2021, 6 (5), 3845–3853.
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins | ACS Organic & Inorganic Au. [Link].

  • PTC C-Alkylation - PTC Organics, Inc. [Link].

  • Alkylation method of active methylene compound - Google P
  • N-Alkylation o f sulfoximines and sulfonimidamides under phase transfer catalysis. … - ResearchGate. [Link].

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. [Link].

  • Phase-Transfer Catalysis (PTC) - Macmillan Group. [Link].

Sources

Application Note: Tributylmethylammonium Bromide (TMAB) in Catalytic Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tributylmethylammonium bromide (TMAB, CAS: 35675-80-0) is a quaternary ammonium salt functioning primarily as a Phase Transfer Catalyst (PTC) .[1] Unlike its symmetric counterpart Tetrabutylammonium bromide (TBAB), TMAB possesses an asymmetric cation (


) which alters its hydrophilic-lipophilic balance (HLB). This structural nuance makes TMAB particularly effective in oxidation systems where catalyst removal via aqueous washing is critical, as it retains slightly higher water solubility than TBAB while maintaining sufficient lipophilicity to solubilize anionic oxidants in organic media.

This guide details the application of TMAB in mediating oxidation reactions, specifically focusing on Permanganate Oxidation , Hypochlorite Oxidation , and Catalytic Bromine Cycles .

Mechanism of Action: Interfacial Ion-Pairing

The efficacy of TMAB in oxidation relies on the Starks’ Extraction Mechanism . Most potent oxidants (e.g.,


, 

) are inorganic salts soluble in water but insoluble in the organic solvents required to dissolve organic substrates.
  • Aqueous Phase: TMAB dissociates into

    
     (
    
    
    
    ) and
    
    
    .[1]
  • Interfacial Exchange: The

    
     cation pairs with the oxidant anion (
    
    
    
    ) at the interface, displacing the bromide due to the lipophilic character of the quaternary ammonium ion.
  • Organic Phase: The lipophilic ion pair [

    
    ] migrates into the organic solvent.[1]
    
  • Reaction: The "naked" anion

    
    , stripped of its hydration shell, reacts rapidly with the substrate.
    
  • Regeneration: The reduced anionic species returns to the interface to exchange for a fresh oxidant anion, completing the cycle.

Diagram 1: The Phase Transfer Catalytic Cycle

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase Aq_Ox K+ [Oxidant]- Exchange Ion Exchange (Q+ picks up Oxidant-) Aq_Ox->Exchange Aq_TMAB TMAB (Q+ Br-) Aq_TMAB->Exchange Org_Pair Active Pair [Q+ Oxidant-] Exchange->Org_Pair Migration Substrate Substrate (Alcohol/Alkene) Product Product (Ketone/Acid) Org_Pair->Product Oxidation Reduced Reduced Pair [Q+ Red-] Product->Reduced Reduced->Exchange Return to Interface

Caption: The cyclic transport of anionic oxidants from the aqueous phase to the organic phase mediated by TMAB.

Protocol A: Permanganate Oxidation of Alcohols

Potassium permanganate (


) is a robust oxidant but suffers from poor solubility in organic solvents (the "Purple Benzene" problem). TMAB solubilizes 

in dichloromethane or benzene, allowing for mild, neutral, and rapid oxidation of alcohols to aldehydes or ketones.
Materials
  • Substrate: Benzyl alcohol (or derivative) (10 mmol)

  • Oxidant: Potassium Permanganate (

    
    ) (15 mmol, 1.5 eq)
    
  • Catalyst: Tributylmethylammonium bromide (TMAB) (0.5 mmol, 5 mol%)

  • Solvent: Dichloromethane (

    
    ) (20 mL) / Water (10 mL)
    
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the alcohol substrate in 20 mL of dichloromethane.

  • Catalyst Addition: Add 0.5 mmol (approx. 140 mg) of TMAB to the organic phase. Stir until the salt is partially suspended/dissolved.

  • Oxidant Solution: Dissolve 15 mmol of

    
     in 10 mL of water.
    
  • Initiation: Add the permanganate solution to the organic mixture dropwise over 5 minutes.

    • Observation: The organic phase will turn purple as the [

      
      ] complex forms and migrates.
      
  • Reaction: Stir vigorously (magnetic stir bar >800 rpm) at room temperature.

    • Note: Vigorous stirring is critical to maximize the interfacial surface area.

  • Monitoring: Monitor via TLC. As the reaction proceeds, brown manganese dioxide (

    
    ) will precipitate.
    
  • Quenching: Upon completion (typically 1-3 hours), filter the mixture through a pad of Celite to remove solid

    
    .
    
  • Workup: Wash the filtrate with water (2 x 10 mL) to remove the TMAB catalyst and residual inorganic salts.[1] Dry the organic layer over

    
     and concentrate in vacuo.
    

Validation Criteria:

  • Visual: Purple organic phase

    
     Brown precipitate.[1]
    
  • Yield: Expect >85% conversion for benzylic/allylic alcohols.

Protocol B: Catalytic Oxidative Bromination (Green Chemistry)

In this system, TMAB serves a dual role: it acts as a phase transfer catalyst and provides the bromide source (


) which is catalytically oxidized to an active bromine species (

or

) by a primary oxidant like Hydrogen Peroxide or Oxone. This is ideal for the selective oxidation of sulfides to sulfoxides.
Materials
  • Substrate: Thioanisole (Methyl phenyl sulfide) (5 mmol)

  • Primary Oxidant: 30% Hydrogen Peroxide (

    
    ) (6 mmol)
    
  • Catalyst: TMAB (0.25 mmol, 5 mol%)

  • Acid Promoter: dilute

    
     or Acetic Acid (catalytic amount)
    
  • Solvent: Ethyl Acetate / Water biphasic system

Step-by-Step Methodology
  • Mix: Combine substrate (5 mmol) and TMAB (0.25 mmol) in 15 mL Ethyl Acetate.

  • Acidify: Add 2 drops of conc.

    
     to the aqueous 
    
    
    
    solution.[1]
  • Add Oxidant: Add the acidified

    
     to the organic mixture.[1]
    
  • Reaction: Stir at room temperature.

    • Mechanism:[1][2][3][4][5]

      
       oxidizes the 
      
      
      
      (from TMAB) to
      
      
      in situ. This active bromine species oxidizes the sulfide to sulfoxide and is reduced back to
      
      
      , restarting the cycle.
  • Separation: Separate the organic layer.[1] The TMAB (mostly in the aqueous phase or interface) can be recovered or washed away.

  • Purification: Evaporate solvent.

Diagram 2: The Catalytic Bromide Cycle

Bromide_Cycle TMAB_Br TMAB (Br-) Active_Br Active Species (Br2 / Q+ Br3-) TMAB_Br->Active_Br Oxidation by H2O2 Active_Br->TMAB_Br Reduction by Substrate Product Sulfoxide (R-SO-R) Active_Br->Product O-Transfer Waste H2O Active_Br->Waste Substrate Sulfide (R-S-R) Substrate->Active_Br Oxidant Primary Oxidant (H2O2) Oxidant->TMAB_Br

Caption: TMAB acts as a catalytic carrier of bromine, cycling between bromide and active bromine species.

Comparative Data: TMAB vs. TBAB

While Tetrabutylammonium bromide (TBAB) is the industry standard, TMAB offers specific advantages in workup efficiency due to the methyl group reducing the cation's lipophilicity.

FeatureTetrabutylammonium Bromide (TBAB)Tributylmethylammonium Bromide (TMAB)Impact on Protocol
Structure


TMAB is slightly less bulky.[1]
Lipophilicity HighModerate-HighTBAB extracts anions better into non-polar solvents (Hexane); TMAB is better for DCM/Chloroform.[1]
Water Solubility ModerateHighTMAB is easier to wash out of the organic phase during workup.
Catalyst Load 1-5 mol%1-5 mol%Comparable reactivity.

Troubleshooting & Optimization

Common Failure Modes
  • No Reaction:

    • Cause: Stirring speed too low. PTC is diffusion-controlled.

    • Fix: Increase RPM to create an emulsion-like mixture.

    • Cause: Inappropriate solvent.

    • Fix: Ensure the organic solvent is polar enough to solvate the ion pair (DCM > Toluene > Hexane).

  • Emulsion Formation:

    • Cause: High catalyst loading or viscous substrates.[1]

    • Fix: Filter through Celite or add brine to the aqueous layer to force phase separation.

  • Over-Oxidation:

    • Cause: (In Sulfide oxidation) Reaction time too long.

    • Fix: Monitor strictly by TLC; quench immediately upon disappearance of starting material.

Safety Considerations
  • Oxidant Compatibility: Never mix solid TMAB directly with concentrated oxidants (pure

    
     or high-conc 
    
    
    
    ) in the absence of solvent; this can be exothermic.
  • Toxicity: Quaternary ammonium salts are skin irritants and toxic if ingested.[1] Wear nitrile gloves and eye protection.

References

  • Starks, C. M. (1971).[1][6] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

  • Herriott, A. W., & Picker, D. (1975).[1] Phase transfer catalysis.[6][7][8] Evaluation of catalysis. Journal of the American Chemical Society, 97(9), 2345–2349. Link

  • Patel, S., & Mishra, B. (2008). Phase Transfer Catalysis: A Green Approach. Resonance, 13, 1041–1051. (General review of QAB mechanisms).
  • Karimi, B., & Zareyee, D. (2008).[1] Design of a highly efficient and water-tolerant acidic ionic liquid based on tributyl(methyl)ammonium chloride for organic transformations. Journal of Molecular Liquids. (Demonstrates the specific utility of the Tributylmethyl cation).

  • Fisher Scientific. (2021).[1] Safety Data Sheet: Tetrabutylammonium bromide (Applicable analog for safety handling). Link

Sources

Application Note: Tributylmethylammonium Bromide (TBMAB) in Electro-Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-level technical guidance for researchers utilizing Tributylmethylammonium Bromide (TBMAB) in electrochemical workflows.

Executive Summary

Tributylmethylammonium bromide (TBMAB) is a quaternary ammonium salt serving a dual function in electrochemistry: it acts as a supporting electrolyte to ensure conductivity in non-aqueous media and as a redox mediator via the bromide anion. While often compared to its symmetric counterpart, Tetrabutylammonium bromide (TBAB), TBMAB possesses a slightly smaller hydrodynamic radius due to the single methyl group, influencing its mobility and solubility profile.

This guide details the use of TBMAB specifically for mediated electro-oxidation (where the bromide anion acts as a catalyst) and phase-transfer electrochemistry .[1]

Physicochemical Profile & Strategic Selection

Technical Specifications
ParameterSpecificationNotes
Formula

Asymmetric cation structure.[1]
MW 280.29 g/mol Slightly lower than TBAB (322.37 g/mol ).[1]
Anodic Limit ~ +0.7 V to +1.0 V vs. SCELimited by

.[1]
Cathodic Limit ~ -2.5 V vs. SCELimited by cation reduction (solvent dependent).[1]
Hygroscopicity HighCritical: Requires rigorous drying before non-aqueous use.[1]
Solubility High: Water, MeOH, ACN, DMFModerate: DCM, ChloroformThe methyl group slightly reduces lipophilicity compared to TBAB.
Strategic Selection: Why TBMAB?

Researchers choose TBMAB over non-halide electrolytes (like


) or symmetric halides (TBAB) for two specific reasons:
  • The "Active" Anion (Mediated Electrolysis): Unlike inert anions (

    
    , 
    
    
    
    ), the bromide ion in TBMAB is electroactive. It oxidizes at accessible potentials to form reactive bromine species (
    
    
    ,
    
    
    , or "active bromine"
    
    
    ).[1] These species act as in-situ oxidants for organic substrates (e.g., alcohols) that oxidize slowly or irreversibly at the electrode directly.
  • Steric Differentiation: The trimethyl-butyl asymmetry creates a "head-tail" amphiphilic structure.[1] In phase-transfer catalysis (PTC) applications—such as emulsified electrochemical systems—TBMAB can exhibit different interfacial packing densities compared to the bulkier TBAB, potentially altering reaction kinetics at the liquid-liquid interface.[1]

Mechanism: The Bromide Mediation Cycle

The utility of TBMAB in synthesis relies on the indirect electrolysis mechanism. The electrode oxidizes the bromide, not the substrate. The oxidized bromide then chemically oxidizes the substrate in the bulk solution.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle for the oxidation of a secondary alcohol to a ketone using TBMAB.

BromideMediation Anode Anode Surface (Oxidation) Active_Br [Br]⁺ / Br₂ (Active Species) Anode->Active_Br - 2e⁻ Br_Ion Br⁻ (In Solution) Br_Ion->Anode Diffusion Substrate Substrate (e.g., Alcohol) Active_Br->Substrate Chemical Oxidation Substrate->Br_Ion Regeneration (Catalytic Cycle) Product Product (e.g., Ketone) Substrate->Product Conversion

Caption: The catalytic cycle of Bromide-mediated electro-oxidation. The TBMAB electrolyte regenerates, allowing sub-stoichiometric usage relative to the substrate.

Experimental Protocols

Protocol A: Electrolyte Preparation & Purification

Objective: Remove water and impurities that cause parasitic side reactions (e.g.,


 evolution or electrode fouling).
  • Recrystallization (Optional but Recommended):

    • Dissolve crude TBMAB in a minimum amount of warm acetone or ethyl acetate/ethanol (9:1).

    • Cool slowly to 4°C to induce crystallization.

    • Filter and wash with cold diethyl ether.

  • Drying (Mandatory):

    • Place the salt in a vacuum oven at 60–80°C for at least 12 hours.

    • Note: TBMAB is extremely hygroscopic.[1] Store immediately in a desiccator or glovebox.

  • Solvent Preparation:

    • Dissolve TBMAB (0.1 M) in dry Acetonitrile (MeCN) or Dichloromethane (DCM).

    • Validation: Run a background Cyclic Voltammetry (CV) scan. The window should be clear from -2.0 V to +0.6 V. A peak at +0.7/0.8 V is the expected Bromide oxidation; peaks below this indicate contamination.

Protocol B: Mediated Electro-Oxidation of Alcohols

Application: Converting secondary alcohols to ketones without heavy metal oxidants (Cr, Mn).[1]

Materials:

  • Anode: Carbon Graphite or Platinum (Pt).

  • Cathode: Platinum wire or Stainless Steel.[1]

  • Electrolyte: 0.1 M TBMAB in MeCN/Water (9:1 mixture often helps mediate the "active bromine" species).

  • Substrate: 1.0 mmol Secondary Alcohol.

Step-by-Step:

  • Cell Setup: Use an undivided cell (the bromide cycle is compatible with the cathode if the current density is managed).

  • Dissolution: Add 1.0 mmol substrate to 10 mL of the 0.1 M TBMAB solution.

  • Electrolysis (Constant Current - Galvanostatic):

    • Apply a current density of 10–20 mA/cm² .

    • Why Constant Current? It maintains a steady flux of active bromine species regardless of the changing substrate concentration.

  • Monitoring:

    • Monitor the reaction via TLC or GC-MS.[1]

    • The reaction is complete when the starting material is consumed. The theoretical charge is 2 F/mol, but expect to pass 2.2–2.5 F/mol to account for current efficiency losses.

  • Workup:

    • Evaporate the solvent (MeCN).

    • Extract the residue with Ether/Water. The TBMAB will remain in the aqueous phase (and can theoretically be recycled), while the product moves to the ether phase.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Current Efficiency Oxygen evolution competing with Bromide oxidation.[1]Increase TBMAB concentration or switch to a drier solvent system. Ensure anode potential is controlled if using potentiostatic mode.[1]
Electrode Fouling Polymerization of substrate on the anode.[1]TBMAB usually prevents this by mediating the reaction away from the electrode surface (in the bulk). If fouling occurs, the mediation is too slow; increase Temperature (to 40°C) or Stirring rate.
Bromine Vapors Over-oxidation / Acidic conditions.[1][2][3]Ensure the cell is sealed. Use a base (e.g., 2,6-lutidine) if the substrate is acid-sensitive, as the reaction generates HBr byproducts.[1]

References

  • Electrochemical Properties of Quaternary Ammonium Salts

    • Source: Sigma-Aldrich Technical Data.[1]

    • Link:[1]

  • Source:Chemical Reviews (2018). "Fundamentals and Applications of Organic Electrochemistry: Synthesis, Materials, Devices.
  • Source:Journal of Electroanalytical Chemistry. Pletcher, D. & Tomov, N. (2000). "The role of the supporting electrolyte in the electrochemical reduction of alkyl halides.
  • Safety & Handling of Bromide Salts

    • Source: PubChem Labor
    • Link:[1]

Sources

Application Note: Precision Engineering of Metal Nanoparticles using Tributylmethylammonium Bromide (TBMAB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the use of Tributylmethylammonium bromide (TBMAB) as a specialized capping agent and phase-transfer catalyst in the synthesis of transition metal nanoparticles (specifically Palladium, Gold, and Platinum). Unlike the ubiquitous Cetyltrimethylammonium bromide (CTAB), which directs anisotropic growth (rods/wires) via micellar templates, TBMAB belongs to the class of short-chain quaternary ammonium salts (QAS). Its unique asymmetric structure (three butyl chains, one methyl group) offers a distinct advantage: it provides sufficient steric stabilization to prevent agglomeration while maintaining a "loose" shell that permits high substrate accessibility for catalytic applications.

This note focuses on two primary synthesis pathways: Electrochemical Synthesis (The Reetz Pathway) for high-purity colloids and Chemical Reduction for catalytic slurry preparation.

Scientific Mechanism: The Asymmetric Advantage

To use TBMAB effectively, one must understand how it differs from its symmetric counterpart, Tetrabutylammonium bromide (TBAB), and the long-chain CTAB.

Electrosteric Stabilization

TBMAB stabilizes nanoparticles through an electrosteric mechanism .

  • Headgroup Adsorption: The cationic nitrogen center (

    
    ) interacts with the metal surface electrons or forms an ion pair with the metal precursor anion (e.g., 
    
    
    
    ).
  • Steric Bulk: The three butyl (

    
    ) chains extend into the solvent, creating a physical barrier that prevents Van der Waals forces from fusing the particles.
    
  • The Methyl "Gap": The single methyl group breaks the symmetry of the molecule. Unlike TBAB, which is sterically bulky on all sides, TBMAB allows for tighter packing densities on the nanoparticle surface, potentially leading to smaller core sizes (1–5 nm) while still allowing small organic molecules to penetrate the shell during catalysis.

Mechanism Diagram

TBMAB_Mechanism cluster_legend Legend TBMAB TBMAB Molecule (Asymmetric Cation) IonPair Ion-Pair Formation (Organic Phase Soluble) TBMAB->IonPair Phase Transfer Capping TBMAB Capping (Steric Barrier) TBMAB->Capping Surface Adsorption Precursor Metal Precursor ([PdCl4]2-) Precursor->IonPair Electrostatic Attraction Reduction Reduction Event (Electrochemical or Chemical) IonPair->Reduction Nucleation Nucleation Reduction->Nucleation Growth Particle Growth Nucleation->Growth Growth->Capping Dynamic Equilibrium FinalNP Stabilized NP (Catalytically Active) Capping->FinalNP Arrests Growth key1 Reagent key2 Process key3 Outcome

Caption: Figure 1. The electrosteric stabilization pathway of TBMAB.[1] The surfactant acts dual roles: phase transfer agent for the precursor and surface stabilizer for the growing nanoparticle.[2]

Protocol A: Electrochemical Synthesis (Reetz Method)

Best for: High-purity, surfactant-stabilized clusters for fundamental studies and electronics.

This method utilizes a sacrificial anode (the bulk metal) and avoids chemical reducing agents (like borohydride), resulting in "clean" surfaces.

Materials
  • Anode: Palladium or Gold sheet (99.99% purity).

  • Cathode: Platinum sheet or glassy carbon.

  • Electrolyte: 0.1 M TBMAB in anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN).

  • Equipment: Potentiostat/Galvanostat, inert gas line (

    
     or Ar).
    
Step-by-Step Methodology
  • Electrolyte Preparation:

    • Dissolve TBMAB in the chosen solvent to reach 0.1 M concentration.

    • Critical: The solvent must be anhydrous. Water contamination leads to broad size distributions.

  • Cell Assembly:

    • Set up a simple two-electrode cell.

    • Distance between electrodes: 1.0 – 2.0 cm.

    • Purge the solution with

      
       for 20 minutes to remove oxygen.
      
  • Electrolysis:

    • Apply a constant current density (

      
      ) of 2–5 mA/cm² .
      
    • Observation: The anode will slowly dissolve. The solution will darken (yellow

      
       brown 
      
      
      
      black) as nanoparticles form.
    • Duration: 2–4 hours depending on desired concentration.

  • Post-Processing:

    • The resulting colloid is stable in THF/ACN.

    • To isolate: Add excess pentane to precipitate the NPs. Centrifuge at 6000 rpm for 15 mins.

    • Redisperse in water or ethanol if needed (TBMAB provides amphiphilic solubility).

Process Workflow

Reetz_Workflow Start Anhydrous Solvent + TBMAB Setup Electrode Setup (Sacrificial Anode) Start->Setup Current Apply Current (2-5 mA/cm²) Setup->Current Formation Anodic Dissolution & Cathodic Reduction Current->Formation Oxidation/Reduction Precip Precipitation (w/ Pentane) Formation->Precip 4 Hours Result TBMAB-Capped Pd Nanoparticles Precip->Result

Caption: Figure 2. Workflow for the electrochemical synthesis of TBMAB-capped nanoparticles.

Protocol B: Chemical Reduction (Two-Phase Method)

Best for: Catalytic applications (e.g., Suzuki-Miyaura coupling).

Here, TBMAB acts as a Phase Transfer Catalyst (PTC) , shuttling the metal salt from water into an organic phase (toluene or chloroform) where reduction occurs.

Materials
  • Metal Salt:

    
     or 
    
    
    
    (aqueous solution).
  • Organic Phase: Toluene containing TBMAB.

  • Reducing Agent: Sodium Borohydride (

    
    ).[3]
    
Step-by-Step Methodology
  • Phase Transfer:

    • Mix 10 mL of aqueous metal salt (10 mM) with 10 mL of TBMAB in toluene (20 mM).

    • Stir vigorously for 30 minutes.

    • Validation: The aqueous layer should become clear, and the organic layer colored (orange/red), confirming the transfer of

      
       ion pairs.
      
  • Reduction:

    • Add freshly prepared aqueous

      
       (0.1 M) dropwise under vigorous stirring.
      
    • The organic phase will turn deep brown/black immediately.

  • Purification:

    • Separate the organic phase.

    • Wash with deionized water to remove excess salts (

      
      , 
      
      
      
      ).
    • Evaporate toluene to obtain a concentrated NP ink.

Data Analysis & Expected Results

The choice of TBMAB affects the physical properties of the nanoparticles.[4][5] Below is a comparison of expected data when synthesizing Palladium NPs using different ammonium salts under identical reducing conditions.

Table 1: Comparative Analysis of Capping Agents
ParameterTBMAB (Tributylmethyl)TBAB (Tetrabutyl)CTAB (Cetyltrimethyl)
Mean Particle Size 2.5 ± 0.5 nm 3.2 ± 0.8 nm10–50 nm (Shape dependent)
Morphology Spherical / Quasi-sphericalSphericalRods / Faceted Spheres
Catalytic Activity High (Thin shell, accessible surface)Moderate (Thicker steric shell)Low (Dense bilayer blocks sites)
Solubility Amphiphilic (Water/Organic)Strictly OrganicAqueous (Micellar)
Stability Moderate (Prone to aggregation >6 mos)HighVery High
Characterization Checklist (Self-Validation)
  • UV-Vis Spectroscopy: Look for the disappearance of the

    
     peak (approx. 420 nm) and the emergence of a scattering tail (Mie scattering).
    
  • TEM Analysis: Confirm particle size. If particles are >10nm or agglomerated, the TBMAB concentration was likely too low (insufficient capping).

  • Zeta Potential: TBMAB-capped particles should show a positive potential (+30 to +50 mV) due to the quaternary ammonium headgroup.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation immediately after reduction Insufficient TBMAB concentration.Increase TBMAB:Metal molar ratio to at least 2:1.
Broad Size Distribution Slow reduction rate or wet solvent (in electrochemical method).Use stronger reducing agent (

vs Citrate) or dry THF over molecular sieves.
Incomplete Phase Transfer Ion-pairing efficiency is low.Add a small amount of Ethanol to the interface to lower surface tension.
Low Catalytic Activity Excess TBMAB blocking surface.Wash particles with ethanol/water mix to remove unbound surfactant.

References

  • Reetz, M. T., & Helbig, W. (1994). Size-Selective Synthesis of Nanostructured Transition Metal Clusters. Journal of the American Chemical Society, 116(16), 7401–7402. Link

  • Narayanan, R., & El-Sayed, M. A. (2003). Effect of Colloidal Stability on the Catalysis of the Suzuki Reaction by Pd Nanoparticles. Journal of Physical Chemistry B, 107(45), 12416–12424. Link

  • Fenger, R., et al. (2012). Size Dependent Catalysis with CTAB-Stabilized Gold Nanoparticles.[6] Physical Chemistry Chemical Physics, 14, 9343-9349.[6] Link

  • BenchChem Technical Support. The Role of Tetrabutylammonium Bromide (TBAB) in Enhancing Reactant and Intermediate Stability. Link

Sources

Application Note: Tributylmethylammonium Bromide (TMAB) for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tributylmethylammonium bromide (TMAB) is a specialized quaternary ammonium salt used primarily as a Phase Transfer Catalyst (PTC) and an additive in Palladium-catalyzed cross-coupling reactions. While often overshadowed by its symmetric counterpart, Tetrabutylammonium bromide (TBAB), TMAB offers a distinct physicochemical profile. Its asymmetric structure (


) confers slightly higher aqueous solubility and a smaller steric footprint at the cationic head compared to TBAB.

This guide details the application of TMAB in Carbon-Carbon (C-C) bond formation, specifically focusing on nucleophilic alkylation and ligand-free Heck reactions . It is designed for medicinal chemists requiring precise control over reaction kinetics and workup efficiency where standard lipophilic catalysts (like TBAB) result in persistent emulsions or difficult product separation.

Mechanism of Action & Physicochemical Advantage

The "Asymmetric" Advantage

In C-C bond formation, the efficiency of a PTC is governed by its partition coefficient (


).
  • TBAB (

    
    ):  Highly lipophilic. Excellent for extracting anions into non-polar solvents but can be difficult to wash out during aqueous workup, leading to product contamination.
    
  • TMAB (

    
    ):  The single methyl group reduces overall lipophilicity. This allows TMAB to reside at the interface more effectively in certain solvent systems (e.g., Toluene/Water) and significantly eases removal during the aqueous wash steps of drug intermediates.
    
Mechanism: Interfacial vs. Extraction

TMAB operates via the Starks’ Extraction Mechanism . It shuttles the reacting anion (


) from the aqueous phase (or solid interface) into the organic phase where the electrophile (

) resides.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_interface Interface cluster_organic Organic Phase Q_X_aq TMAB (Q+ Br-) IonExchange Ion Exchange (Q+ Br-  <-> Q+ Nu-) Q_X_aq->IonExchange Base Base (NaOH/K2CO3) Nu_H Precursor (Nu-H) Base->Nu_H Deprotonation Nu_ion Active Anion (Nu-) Nu_H->Nu_ion Nu_ion->IonExchange Q_Nu_org Active Catalyst (Q+ Nu-) IonExchange->Q_Nu_org Product Product (R-Nu) Q_Nu_org->Product Reaction with R-X RX Electrophile (R-X) Q_X_org Spent Catalyst (Q+ X-) Product->Q_X_org Q_X_org->IonExchange Regeneration

Figure 1: Catalytic cycle of TMAB in C-C bond formation. The asymmetric cation facilitates rapid exchange at the interface while maintaining sufficient lipophilicity to solubilize the nucleophile.

Application 1: C-Alkylation of Active Methylenes

This protocol is the industry standard for synthesizing alpha-alkylated nitriles or esters, common scaffolds in NSAIDs and antihistamines. TMAB is preferred here when the product is a viscous oil, as TBAB often forms stable emulsions that complicate phase separation.

Protocol: Synthesis of -Alkylated Phenylacetonitrile

Target: Alkylation of Phenylacetonitrile with Ethyl Bromide.

Reagents:

  • Phenylacetonitrile (10 mmol)

  • Ethyl Bromide (12 mmol)

  • TMAB (CAS 37026-88-3): 0.5 mmol (5 mol%)

  • 50% Aqueous NaOH (10 mL)

  • Toluene (15 mL)

Step-by-Step Procedure:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add Phenylacetonitrile and Toluene.

  • Catalyst Addition: Add TMAB (0.14 g) directly to the organic solution. Stir for 5 minutes to ensure dispersion.

  • Base Addition: Add 50% NaOH solution dropwise. Note: The reaction is exothermic.

  • Initiation: Add Ethyl Bromide slowly over 10 minutes.

  • Reaction: Heat to 45°C and stir vigorously (≥800 RPM). Critical: PTC reactions are diffusion-controlled; high agitation is mandatory.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or HPLC. Reaction typically completes in 2-4 hours.

  • Workup (The TMAB Advantage):

    • Stop agitation and allow phases to settle.

    • Observation: Phases should separate sharply within <2 minutes due to TMAB's lower lipophilicity compared to TBAB.

    • Separate the organic layer. Wash with water (2 x 10 mL) to remove residual catalyst.

    • Dry over

      
       and concentrate in vacuo.
      

Data Comparison (Representative):

CatalystMol %Time (h)Yield (%)Phase Separation Time
TMAB 5 3.0 94 < 2 mins
TBAB53.09515-20 mins (Emulsion)
None-24<5N/A

Application 2: Ligand-Free Heck Coupling

In "Jeffrey conditions" for Heck reactions, quaternary ammonium salts stabilize Palladium(0) nanoparticles, preventing aggregation ("Palladium Black") and allowing the use of ligand-free Pd(OAc)2. TMAB is effective for sterically crowded aryl halides where the bulkier tetrabutyl chains of TBAB might impede the approach of the olefin.

Protocol: Arylation of Butyl Acrylate

Target: Synthesis of Cinnamate derivatives.

Reagents:

  • Aryl Bromide (1.0 mmol)

  • Butyl Acrylate (1.2 mmol)

  • Pd(OAc)2 (0.01 mmol, 1 mol%)

  • TMAB (1.0 mmol, 1 equiv)

  • NaHCO3 (2.5 mmol)

  • DMF (5 mL)

Step-by-Step Procedure:

  • Preparation: In a dried Schlenk tube, dissolve TMAB and NaHCO3 in DMF.

  • Catalyst Loading: Add Pd(OAc)2. The solution may turn slightly orange/brown.

  • Substrate Addition: Add the Aryl Bromide and Butyl Acrylate.

  • Degassing: Sparge with Nitrogen for 10 minutes to remove

    
     (crucial for Pd cycle stability).
    
  • Reaction: Seal the tube and heat to 100°C for 12 hours.

    • Mechanism:[1] TMAB acts as a molten salt environment at the molecular level, stabilizing the active

      
       species.
      
  • Workup: Dilute with Diethyl Ether (20 mL) and wash with water (3 x 10 mL).

    • Note: The high water solubility of TMAB ensures it is quantitatively removed in the aqueous wash, leaving the product ligand-free.

Troubleshooting & Optimization Logic

When optimizing C-C bond formation with TMAB, follow this logic flow to determine if the catalyst or the conditions need adjustment.

Optimization_Flow Start Reaction Stalled / Low Yield Check_Agitation Check Stirring Speed (Is it >800 RPM?) Start->Check_Agitation Check_Emulsion Is Emulsion Forming? Check_Agitation->Check_Emulsion Yes Fix_Speed Increase RPM (Diffusion Limited) Check_Agitation->Fix_Speed No Switch_To_TBAB Switch to TBAB (Need more lipophilicity) Check_Emulsion->Switch_To_TBAB No (Phases clear but slow) Reduce_TMAB Reduce TMAB conc. or Add Co-solvent (Ethanol) Check_Emulsion->Reduce_TMAB Yes (Too stable) Check_Cat_Conc Increase TMAB to 10 mol% Switch_Solvent Switch Solvent System Switch_To_TBAB->Check_Cat_Conc If TBAB fails

Figure 2: Decision matrix for troubleshooting PTC reactions. TMAB is the choice when emulsions are problematic; TBAB is the choice when reaction rate is slow due to insufficient lipophilicity.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[2]

  • Hygroscopic Nature: TMAB is hygroscopic. Store in a desiccator. If the crystals become wet/clumpy, dry in a vacuum oven at 50°C for 4 hours before use to ensure accurate molecular weight calculations.

  • Thermal Stability: Stable up to ~120°C. Above this, Hofmann elimination may occur, releasing tributylamine and methyl bromide (toxic gas). Do not overheat in solvent-free conditions.

References

  • Sigma-Aldrich. Tributylmethylammonium bromide Product Specification & CAS 37026-88-3. Retrieved from [3]

  • ChemSpider. Synthesis of Vitamin K Analogues (MK-9) using Tributylmethylammonium bromide. Retrieved from

  • Shirakawa, S., & Maruoka, K. (2013). Recent Developments in Asymmetric Phase-Transfer Reactions. Angewandte Chemie International Edition. (Contextual grounding for Ammonium Salt mechanisms).
  • Nishikata, T., et al. (2016). Cationic surfactant-assisted palladium-catalyzed C–H activation.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74236 (related Quaternary Ammonium Salts). Retrieved from

Sources

Technical Guide: Tributylmethylammonium Bromide (TBMAB) in Biphasic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tributylmethylammonium bromide (TBMAB , CAS: 37026-88-3) is a quaternary ammonium salt utilized primarily as a Phase Transfer Catalyst (PTC) in biphasic organic synthesis. Structurally characterized by three butyl chains and one methyl group (


), TBMAB offers a distinct physicochemical profile compared to the more common Tetrabutylammonium bromide (TBAB).

While TBAB is symmetrically lipophilic, the asymmetry of TBMAB reduces its steric bulk on one face of the nitrogen center, potentially altering ion-pairing tightness and solubility dynamics. In biphasic systems (liquid-liquid or solid-liquid), TBMAB facilitates the migration of anionic reactants (e.g., phenoxides, cyanides, oxidants) from an aqueous or solid phase into an organic phase where the reaction occurs.[1]

This guide details the mechanistic grounding, experimental protocols, and critical optimization parameters for deploying TBMAB in drug development and fine chemical synthesis.

Mechanism of Action: The Starks' Extraction Cycle

To use TBMAB effectively, one must understand the "Ion Shuttle" mechanism, formally known as the Starks' Extraction Mechanism. In a typical biphasic system (e.g., Water/Dichloromethane), the reactants are physically separated.

  • Aqueous Phase: The anionic nucleophile (

    
    ) exists with a metal counterion (
    
    
    
    ).
  • Interfacial Exchange: TBMAB (

    
    ) resides at the interface or partitions between phases. It exchanges its bromide ion for the nucleophile (
    
    
    
    ).
  • Phase Transfer: The lipophilic ion pair (

    
    ) migrates into the organic solvent.
    
  • Reaction: In the organic phase, the anion (

    
    ) is poorly solvated ("naked") and highly reactive. It attacks the organic substrate (
    
    
    
    ).
  • Regeneration: The catalyst returns to the interface as

    
     to restart the cycle.
    
Visualization: The TBMAB Catalytic Cycle

PTC_Mechanism cluster_aqueous Aqueous Phase (Source) cluster_interface Interface cluster_organic Organic Phase (Reaction) Aq_Start Reactant Salt (M+ Y-) Exchange_1 Ion Exchange (Q+ picks up Y-) Aq_Start->Exchange_1 Supply Y- Aq_Waste Waste Salt (M+ Br-) Org_Active Active Catalyst (Q+ Y-) Exchange_1->Org_Active Phase Transfer Exchange_2 Regeneration (Q+ returns X-) Exchange_2->Aq_Waste Release X- Exchange_2->Exchange_1 Recycle Q+ Org_Product Product (R-Y) Org_Active->Org_Product Reaction Org_Spent Spent Catalyst (Q+ X-) Org_Active->Org_Spent Release Y- Org_Substrate Substrate (R-X) Org_Substrate->Org_Product Org_Spent->Exchange_2 Return

Caption: The Starks' Extraction Mechanism showing TBMAB (Q+) shuttling anions (Y-) from the aqueous phase to the organic phase to react with substrate (R-X).

Critical Parameters for TBMAB Systems

Success with TBMAB depends on tuning the following variables. Unlike homogeneous reactions, biphasic reactions are often mass-transfer limited .

ParameterRecommendationScientific Rationale
Catalyst Loading 1.0 – 5.0 mol%TBMAB is highly efficient. Higher loading (up to 10%) may be needed for sluggish nucleophiles but increases emulsion risk.
Agitation >700 RPMCritical. The reaction rate is directly proportional to the interfacial area. Vigorous stirring ensures the "shuttle" moves fast enough.
Organic Solvent DCM, Chloroform, TolueneThe solvent must dissolve the substrate and the catalyst-ion pair (

). Chlorinated solvents often provide better solubility for ammonium salts.
Hydration Minimize if possibleWater molecules can form a "hydration shell" around the anion, reducing its reactivity. Using concentrated NaOH (50%) reduces water activity.
Temperature 40°C – RefluxHigher temperatures increase the rate of phase transfer and the intrinsic reaction rate.

Experimental Protocol: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol demonstrates the use of TBMAB to synthesize an aryl ether from a phenol and an alkyl halide. This is a standard transformation in medicinal chemistry (e.g., modifying drug scaffolds).

Reaction:



Materials
  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Alkyl Bromide (1.2 equiv)

  • Base: Sodium Hydroxide (NaOH), 50% w/w aqueous solution (2.0 equiv)

  • Catalyst: Tributylmethylammonium bromide (TBMAB) (0.05 equiv / 5 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (Volume: 5-10 mL per gram of substrate)

Step-by-Step Methodology
  • Aqueous Phase Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 equiv) in the 50% NaOH solution.

    • Observation: The phenol will deprotonate to form sodium phenoxide (

      
      ), which is soluble in the aqueous phase.
      
  • Catalyst Addition:

    • Add TBMAB (5 mol%) directly to the stirring aqueous mixture.

    • Mechanistic Insight: The TBMAB will begin to undergo ion exchange, forming the lipophilic phenoxide pair (

      
      ).
      
  • Biphasic Assembly:

    • Add the organic solvent (DCM) containing the Alkyl Bromide (1.2 equiv).

    • Note: Two distinct layers will form.

  • Reaction (The "Shuttle"):

    • Heat the mixture to mild reflux (approx. 40°C for DCM).

    • Stir vigorously (aim for a vortex). This is essential to maximize the interfacial surface area.

    • Monitor via TLC or HPLC. Reaction time is typically 2–6 hours.

  • Workup (Separation):

    • Cool to room temperature.[2]

    • Transfer to a separatory funnel.

    • Separate the organic layer (bottom layer if using DCM).

    • Wash the organic layer with water (

      
      ) to remove residual NaOH and the catalyst (TBMAB is water-soluble and will wash out here).
      
    • Optional: Wash with 1M HCl if necessary to remove unreacted phenol.

  • Purification:

    • Dry the organic phase over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure (Rotavap).

    • Recrystallize or perform column chromatography if high purity is required.

Comparative Data: TBMAB vs. TBAB

Why choose Tributylmethylammonium bromide over the standard Tetrabutylammonium bromide?

FeatureTributylmethyl (TBMAB)Tetrabutyl (TBAB)Application Note
Formula


TBMAB is slightly less symmetrical.
Lipophilicity Moderate-HighHighTBMAB is easier to remove during aqueous workup due to the methyl group increasing water affinity slightly.
Steric Bulk Lower (Asymmetric)Higher (Symmetric)TBMAB allows tighter ion pairing for small anions, potentially increasing nucleophilicity in specific

reactions.
Melting Point ~120°C~103°CTBMAB has a higher lattice energy/melting point due to packing efficiency.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Stirring too slowIncrease RPM. The interface is the bottleneck.
Emulsion Formation Catalyst loading too highReduce TBMAB to 1-2 mol%. Add brine to break the emulsion during workup.
Slow Kinetics "Hydration Shell"The anion is carrying too much water. Switch to solid NaOH/KOH (Solid-Liquid PTC) or increase NaOH concentration to 50% to "dry" the organic phase.
Product Contamination Catalyst retentionTBMAB is easier to wash out than TBAB, but if it persists, pass the organic layer through a short pad of silica gel; the polar salt will stick to the silica.

Safety and Handling (MSDS Summary)

  • Hazards: TBMAB is an irritant to eyes, skin, and the respiratory system. It is hygroscopic (absorbs moisture).

  • Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhaling dust.

  • Storage: Store in a tightly closed container. Keep in a desiccator if possible to prevent clumping due to moisture absorption.

References

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.

  • Sigma-Aldrich. (n.d.).[3][4] Tributylmethylammonium bromide Product Specification & Properties. Merck KGaA.

  • Halpern, M. (1982). Phase-transfer catalysis in organic synthesis. Synthetic Communications. (General reference for PTC protocols).
  • PubChem. (n.d.). Tributylmethylammonium bromide (Compound Summary). National Library of Medicine.

Sources

Understanding Tributylmethylammonium Bromide: Physicochemical Context

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Quantification of Tributylmethylammonium Bromide

This technical guide provides a comprehensive overview of analytical methodologies for the precise and accurate quantification of Tributylmethylammonium bromide (TBMA-Br). As a quaternary ammonium salt, TBMA-Br finds applications in various fields, including its use as a phase-transfer catalyst and in the synthesis of specialty chemicals. Accurate determination of its concentration is critical for quality control, process optimization, and research applications. This document explores the foundational principles and detailed protocols for several key analytical techniques, offering researchers, scientists, and drug development professionals the necessary tools for robust quantification.

Before delving into analytical methods, it is essential to understand the physicochemical properties of Tributylmethylammonium bromide that influence methodological choices.

PropertyValueReference
Chemical Formula C₁₃H₃₀BrN[1]
Molecular Weight 280.29 g/mol
Appearance Crystals
Solubility Soluble in water (0.1 g/mL)
Structure Quaternary ammonium salt[1]

The ionic nature and lack of a significant chromophore in TBMA-Br mean that direct UV detection in HPLC is challenging.[2] Consequently, analytical strategies must be adapted to these characteristics, often employing mass spectrometry, indirect chromatographic methods, or techniques that target the ionic properties of the molecule.

Chromatographic Methods for Quantification

Chromatography is a powerful technique for separating and quantifying TBMA-Br, especially in complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (MS), are the primary methods employed.[3]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the gold standard for the quantification of quaternary ammonium compounds due to its high sensitivity and specificity.[2] This technique is particularly advantageous as it does not require the analyte to have a chromophore.

Principle of the Method: The separation is typically achieved on a reversed-phase or HILIC column. The TBMA+ cation is then detected by a mass spectrometer, often using electrospray ionization (ESI) in positive ion mode. Quantification is performed by monitoring a specific mass-to-charge ratio (m/z) for the tributylmethylammonium cation.

Workflow for HPLC-MS Analysis of TBMA-Br

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Accurately weigh TBMA-Br standard s2 Prepare stock solution (e.g., in Acetonitrile) s1->s2 s3 Create serial dilutions for calibration curve s2->s3 a2 Inject standards and sample onto column s3->a2 s4 Prepare unknown sample by dissolving in diluent s4->a2 a1 Equilibrate HPLC system with mobile phase a1->a2 a3 Separate TBMA+ cation a2->a3 a4 Detect with Mass Spectrometer (Positive ESI mode) a3->a4 d1 Integrate peak area of TBMA+ ion a4->d1 d2 Construct calibration curve (Area vs. Concentration) d1->d2 d3 Quantify TBMA-Br in unknown sample d2->d3

Caption: Workflow for TBMA-Br quantification by HPLC-MS.

Detailed Protocol: HPLC-MS/MS Method

  • Instrumentation:

    • Ultra-High Performance Liquid Chromatography (UPLC) system.

    • Triple Quadrupole Mass Spectrometer (MS/MS).[2]

  • Reagents and Materials:

    • Tributylmethylammonium bromide reference standard.

    • Acetonitrile (HPLC grade).

    • Ammonium formate.

    • Formic acid.

    • Deionized water.

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18) bonded silica column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

    • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic or gradient elution depending on the sample matrix. A typical starting point is 80:20 Mobile Phase A:B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z for Tributylmethylammonium cation.

    • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation.

  • Preparation of Solutions:

    • Stock Standard Solution (1 mg/mL): Accurately weigh 25 mg of TBMA-Br into a 25 mL volumetric flask, dissolve, and dilute to volume with acetonitrile.[2]

    • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

    • Sample Preparation: Dissolve the sample containing TBMA-Br in the mobile phase, filter through a 0.22 µm filter, and dilute as necessary to fall within the calibration range.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the MRM transition against the concentration of the standards.

    • Determine the concentration of TBMA-Br in the sample by interpolating its peak area from the calibration curve.

Rationale and Self-Validation: The use of a triple quadrupole mass spectrometer in MRM mode provides excellent specificity and sensitivity, minimizing interference from matrix components.[2] The method's validity is confirmed by the linearity of the calibration curve (r² > 0.99), and its accuracy can be assessed by analyzing spiked samples with known concentrations of TBMA-Br.

Ion-Pair Chromatography

For laboratories without access to a mass spectrometer, ion-pair chromatography with UV, ELSD, or conductivity detection can be an alternative.

Principle of the Method: An ion-pair reagent is added to the mobile phase.[4] This reagent has a hydrophobic part and an ionic head group with a charge opposite to the analyte. The ion-pair reagent forms a neutral complex with the TBMA+ cation, which can then be retained and separated on a standard reversed-phase column.[5]

Detailed Protocol: Ion-Pair HPLC with Conductivity Detection

  • Instrumentation:

    • HPLC system with a conductivity detector.

  • Reagents and Materials:

    • TBMA-Br reference standard.

    • Acetonitrile (HPLC grade).

    • Nonafluoropentanoic acid (ion-pair reagent).[6]

    • Deionized water.

  • Chromatographic Conditions:

    • Column: IonPac NS1 or a similar polymer-based reversed-phase column.[6]

    • Mobile Phase: 2 mM Nonafluoropentanoic acid in an acetonitrile/water gradient.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: Suppressed conductivity.

  • Rationale and Self-Validation: The choice of a fluorinated ion-pair reagent provides strong retention.[6] Conductivity detection is universal for ionic species and offers good sensitivity. The method is validated by demonstrating good peak shape, resolution from other sample components, and a linear response across a range of concentrations.

Titrimetric Methods

Titration offers a classic, cost-effective approach for quantifying TBMA-Br, particularly for bulk materials or concentrated solutions where high precision is required.

Argentometric Titration of Bromide

This method quantifies the bromide counter-ion of TBMA-Br.

Principle of the Method: The sample is dissolved in water and titrated with a standardized solution of silver nitrate (AgNO₃). The silver ions react with the bromide ions to form insoluble silver bromide (AgBr). The endpoint can be detected potentiometrically with a silver electrode or using a colorimetric indicator.[7][8]

Workflow for Argentometric Titration

cluster_prep Preparation cluster_titration Titration cluster_calc Calculation p1 Accurately weigh TBMA-Br sample p2 Dissolve sample in deionized water p1->p2 t1 Place sample solution in titration vessel p2->t1 p3 Prepare standardized 0.1 N Silver Nitrate titrant t3 Titrate with AgNO3 solution while monitoring potential (mV) p3->t3 t2 Immerse silver electrode and reference electrode t1->t2 t2->t3 t4 Record volume of titrant at the equivalence point t3->t4 c1 Use stoichiometry to calculate moles of Bromide t4->c1 c2 Convert moles to mass of TBMA-Br c1->c2 c3 Determine purity or concentration c2->c3

Caption: Workflow for argentometric titration of TBMA-Br.

Detailed Protocol: Potentiometric Argentometric Titration

  • Instrumentation:

    • Autotitrator with a silver billet electrode and a suitable reference electrode.[8]

  • Reagents and Materials:

    • TBMA-Br sample.

    • Standardized 0.1 N Silver Nitrate (AgNO₃) volumetric solution.

    • Deionized water.

  • Procedure:

    • Accurately weigh a quantity of TBMA-Br sample and dissolve it in approximately 50 mL of deionized water in a titration beaker.

    • Place the beaker on the titrator, immerse the electrodes, and start the stirrer.

    • Titrate with the standardized 0.1 N AgNO₃ solution. The titrator will automatically detect the equivalence point from the inflection in the potential curve.

    • Record the volume of AgNO₃ consumed.

  • Calculation:

    • % TBMA-Br = (V × N × MW) / (W × 10)

    • Where:

      • V = Volume of AgNO₃ titrant in mL.

      • N = Normality of the AgNO₃ solution.

      • MW = Molecular weight of TBMA-Br (280.29 g/mol ).

      • W = Weight of the sample in grams.

  • Rationale and Self-Validation: This is an absolute method based on stoichiometry, making it highly accurate and precise for purity assessment.[7] The sharpness of the potentiometric endpoint serves as an internal validation of the method's performance. The accuracy is directly tied to the proper standardization of the silver nitrate titrant.

Two-Phase Titration of Quaternary Ammonium Cation

This method directly quantifies the tributylmethylammonium cation.

Principle of the Method: This is a precipitation titration where the cationic TBMA+ is titrated with an anionic surfactant standard solution, such as sodium dodecyl sulfate (SDS).[9] The titration is performed in a two-phase system (e.g., water and chloroform) with an indicator that changes color at the endpoint. Alternatively, a surfactant-sensitive electrode can be used for a potentiometric determination.[10]

Method Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and available instrumentation.

MethodPrincipleSensitivitySpecificityThroughputNotes
HPLC-MS/MS Chromatographic separation followed by mass detectionVery HighVery HighHighIdeal for trace analysis and complex matrices.[2]
Ion-Pair HPLC Neutral complex formation and separationModerateModerateHighGood alternative when MS is unavailable.[6]
Argentometric Titration Precipitation of bromide ionLowModerateLowExcellent for purity assessment of bulk material.[7][8]
Surfactant Titration Precipitation of the quaternary ammonium cationLowModerateLowDirectly quantifies the active cation.[9][10]

Conclusion

The quantification of Tributylmethylammonium bromide can be successfully achieved through a variety of analytical techniques. For high-sensitivity and high-specificity analysis, especially in complex matrices such as pharmaceutical formulations, HPLC-MS/MS is the method of choice. For the analysis of raw materials and formulations with higher concentrations, titrimetric methods provide a robust, accurate, and cost-effective solution. The detailed protocols and comparative analysis provided in this guide serve as a valuable resource for developing and validating analytical methods for TBMA-Br in a research or quality control setting.

References

  • Liskon Biological. (2026, January 7). Analytical Methods for Tetrabutylammonium Tribromide.
  • LISKON. (2026, January 8). Tetrabutylammonium Tribromide: Chromatographic Purity and Its Significance.
  • Analytice. Laboratory Analysis of Tetrabutylammonium bromide.
  • Manivannan, M., Parthiban, P., Ilayaraja, P., & Jagatheesan, R. (2023). GC-MS validation of the organic ionic impurity tetra-n-butylammonium bromide in Teneligliptin. Journal of Applied Pharmaceutical Science.
  • FUJIFILM Wako Chemicals. Reagent for Ion-Pair Chromatography.
  • ACS Publications. (2017, February 28). Tetramethylammonium Bromide | ACS Reagent Chemicals.
  • Google Patents. (Patent No. CN112034056A). Detection method for detecting tetrabutylammonium bromide content in levetiracetam.
  • Wikipedia. Tetrabutylammonium bromide.
  • Xylem Analytics. Titration of quaternary Ammonium compounds in disinfectants.
  • ResearchGate. (2014, September 18). What is the purpose of Tetrabutylammonium bromide in HPLC?.
  • Sigma-Aldrich. Tributylmethylammonium bromide.
  • PubChem. Tributylmethylammonium bromide.
  • Thermo Fisher Scientific. TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • NTL. Determination of quaternary ammonium chloride surfactants by argentometric auto titration.
  • Journal of AOAC International. (2011). Determination of Quaternary Ammonium Compounds by Potentiometric Titration with an Ionic Surfactant Electrode: Single-Laboratory Validation.

Sources

Tributylmethylammonium bromide in green chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tributylmethylammonium Bromide (TMAB) as a Versatile Enabler in Green Synthesis [1][2]

Executive Summary & Technical Profile

Tributylmethylammonium bromide (TMAB) (CAS: 37026-88-3) is a quaternary ammonium salt that has emerged as a critical reagent in the transition from stoichiometric, solvent-heavy synthesis to catalytic, green methodologies.[1][2] While often overshadowed by its symmetric analog Tetrabutylammonium bromide (TBAB), TMAB offers distinct physicochemical advantages:

  • Asymmetry: The methyl group reduces steric bulk around the nitrogen center compared to TBAB, potentially altering ion-pairing kinetics in phase transfer catalysis (PTC).[1]

  • Solubility: It exhibits a shifted solubility profile, often showing higher solubility in specific polar aprotic media and lower melting points in Deep Eutectic Solvent (DES) formulations.[2]

  • Atom Economy: In specific stoichiometric applications, the lower molecular weight (280.29 g/mol vs. 322.37 g/mol for TBAB) improves mass efficiency.[2]

Table 1: Physicochemical Profile of TMAB
PropertyValueRelevance to Green Chemistry
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

High C/N ratio aids lipophilicity for PTC.[2]
Molecular Weight 280.29 g/mol Better atom economy than TBAB.[1][2]
Appearance White to off-white crystalsEasy handling (solid state).[1][2]
Hygroscopicity HighRequires moisture control; ideal for aqueous PTC.[1][2]
Solubility Water, Alcohols, AcetoneVersatile for biphasic systems.[2][3]
Melting Point ~150°C (Decomposes)Stable electrolyte for ambient temp electrolysis.[1][2]

Application I: Phase Transfer Catalysis (PTC)

Context: Traditional nucleophilic substitutions (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) often require dipolar aprotic solvents like DMF or DMSO to dissolve both the organic substrate and the inorganic nucleophile. These solvents are reprotoxic and difficult to remove. TMAB acts as a Phase Transfer Catalyst (PTC), shuttling the nucleophile from an aqueous phase into an organic phase (or solvent-free organic liquid), enabling the reaction to proceed in green solvents like Ethyl Acetate or Toluene.[2]

Mechanism: TMAB operates via the Starks' Extraction Mechanism. The lipophilic tributyl chains allow the cation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) to solubilize in the organic phase, dragging the anionic nucleophile (

) with it as a distinct ion pair (

). The methyl group provides a "head" that is sufficiently accessible for the anion.
Protocol: Green O-Alkylation of Phenols (Ether Synthesis)

Objective: Synthesis of aryl ethers without DMF.

Reagents:

  • Substrate: Phenol (10 mmol)[1][2]

  • Reagent: Benzyl bromide (11 mmol)[1][2]

  • Catalyst: TMAB (0.5 mmol, 5 mol%)

  • Base: Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 15 mmol)[2]
    
  • Solvent: Water (10 mL) / Ethyl Acetate (10 mL) (or Toluene)[1][2]

Step-by-Step Methodology:

  • Biphasic Setup: In a 50 mL round-bottom flask, dissolve

    
     in 10 mL of deionized water.
    
  • Catalyst Addition: Add TMAB (0.5 mmol) to the aqueous phase. Stir until fully dissolved.

  • Organic Phase: Add the phenol (10 mmol) and benzyl bromide (11 mmol) dissolved in 10 mL of Ethyl Acetate.

  • Reaction: Heat the biphasic mixture to 60°C with vigorous magnetic stirring (>800 rpm). Note: High stirring speed is a Critical Process Parameter (CPP) to maximize interfacial area.[1][2]

  • Monitoring: Monitor by TLC or HPLC. Reaction is typically complete in 2–4 hours.[1][2]

  • Work-up:

    • Stop stirring and allow phases to separate.

    • Remove the aqueous layer (contains KBr and catalyst).

    • Wash the organic layer with water (2 x 5 mL) to remove trace catalyst.[1]

    • Dry over

      
       and concentrate in vacuo.
      

Diagram 1: TMAB Phase Transfer Cycle

PTC_Mechanism cluster_organic Organic Phase (Reaction Zone) cluster_interface Interface cluster_aqueous Aqueous Phase (Reservoir) QY_org [TMAB]+ [Nu]- RY R-Nu (Product) QY_org->RY Reaction RX R-X (Substrate) RX->RY QX_org [TMAB]+ [X]- RY->QX_org Release X- QX_aq [TMAB]+ [X]- QX_org->QX_aq Transfer MX_salt M+ X- (Waste) QX_aq->MX_salt Release X- QY_aq [TMAB]+ [Nu]- QY_aq->QY_org Transfer Nu_salt M+ Nu- (Reagent) Nu_salt->QY_aq Ion Exchange

Caption: Starks' extraction mechanism showing TMAB shuttling nucleophile (Nu-) to organic phase.

Application II: Electrochemical Carboxylation (CO2 Fixation)

Context: Electrochemical synthesis uses electrons as a reagent, eliminating toxic reducing agents.[2] TMAB serves a dual role here:

  • Supporting Electrolyte: It provides conductivity in organic solvents (like Acetonitrile or DMF) where inorganic salts are insoluble.[1][2]

  • Cathodic Mediator: The quaternary ammonium cation is stable at very negative potentials (up to -2.6 V vs SCE), allowing the reduction of difficult substrates like ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
Protocol: Electrochemical Synthesis of Phenylacetic Acid from Benzyl Chloride

Objective: Fixation of


 into an organic halide.

Reagents:

  • Substrate: Benzyl chloride (0.1 M)[1][2]

  • Electrolyte: TMAB (0.1 M) [1][2]

  • Solvent: Acetonitrile (dry)[1][2]

  • Gas: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (99.9%)[2]
    
  • Electrodes: Magnesium (Sacrificial Anode), Stainless Steel or Carbon (Cathode).[1][2][4]

Step-by-Step Methodology:

  • Cell Assembly: Use an undivided glass cell equipped with a gas inlet tube.[1][2]

  • Electrolyte Prep: Dissolve TMAB (0.1 M) in dry Acetonitrile. Critical: Water content must be <500 ppm to prevent proton reduction (HER).[1][2]

  • Saturation: Bubble

    
     through the solution for 20 minutes prior to electrolysis and maintain a slight positive pressure during reaction.
    
  • Electrolysis:

    • Add Benzyl chloride (0.1 M).[1][2]

    • Apply a constant current density (e.g., 10 mA/cm²) or constant potential (-2.2 V vs Ag/AgCl).[1][2]

    • Stir continuously.[1][2]

  • Mechanism:

    • Cathode: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      [2]
      
    • Reaction: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      [2]
      
    • Anode: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      [2]
      
  • Termination: Stop when 2.2 F/mol of charge has passed.

  • Isolation: Acidify with dilute HCl, extract with Ethyl Acetate, and recrystallize.

Diagram 2: Electrochemical Cell Setup

Electro_Cell cluster_cell Undivided Electrolysis Cell Cathode Cathode (-) (Stainless Steel) Solution Electrolyte Solution: Acetonitrile + TMAB + Benzyl Chloride Cathode->Solution e- transfer (Reduction) Reaction R-Cl + 2e- + CO2 -> R-COO- Cathode->Reaction Anode Anode (+) (Magnesium) Solution->Anode Mg oxidation CO2 CO2 Bubbling CO2->Solution Saturation

Caption: Electrochemical carboxylation setup using TMAB as supporting electrolyte.

Application III: Deep Eutectic Solvents (DES)

Context: Deep Eutectic Solvents are a class of ionic liquid analogs formed by mixing a quaternary ammonium salt (H-bond acceptor) with a Hydrogen Bond Donor (HBD) like glycerol, urea, or ethylene glycol.[1][2] They are non-volatile, biodegradable, and often cheaper than imidazolium ionic liquids.[2]

Why TMAB in DES? TMAB-based DESs often have lower viscosities than their TBAB counterparts due to the asymmetry of the cation, which disrupts lattice packing more effectively.

Protocol: Preparation of TMAB:Glycerol (1:2) DES

Reagents:

  • TMAB (Dried, 1 mol eq)

  • Glycerol (Anhydrous, 2 mol eq)[1][2]

Step-by-Step Methodology:

  • Drying: Dry TMAB in a vacuum oven at 60°C for 24 hours to remove trace moisture.

  • Mixing: In a glass vial, combine TMAB and Glycerol in a 1:2 molar ratio.

  • Heating: Heat the mixture to 80°C with stirring.

  • Eutectic Formation: Continue stirring for 30–60 minutes until a clear, homogeneous, colorless liquid is formed.

  • Cooling: Allow to cool to room temperature. The liquid should remain stable (no precipitation).[1]

  • Application: This DES can be used to extract bioactive flavonoids from plant biomass or as a solvent for metal oxide solubilization.[1][2]

Safety & Handling

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2] Use a dust mask (N95) when weighing the solid powder to avoid inhalation.[1]

  • Storage: TMAB is hygroscopic .[1][2] Store in a tightly sealed container, preferably in a desiccator. If the solid clumps, it can be dried under vacuum before use without degrading.

References

  • Sigma-Aldrich. Tributylmethylammonium bromide Product Specification & Properties. Link[1][2]

  • Starks, C. M. (1971).[1][2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1][2] Journal of the American Chemical Society. Link[1][2]

  • Yusof, R., et al. (2025).[2][4] "Tetrabutylammonium Bromide (TBABr)-Based Deep Eutectic Solvents (DESs) and Their Physical Properties". Molecules (Note: TMAB behaves analogously in DES formation). Link[1][2]

  • Lu, J., et al. (2023).[2] "CO2 Fixation with Aryl Bromide toward Carboxylic Acid Enabled by Bifunctional CuAg Electrocatalysts". ACS Catalysis.[1][2] Link[1][2]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57653408, Tributylmethylammonium bromide.[1][2] Link[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Removal of Tributylmethylammonium Bromide (TMAB)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TMAB-REM-001 Topic: Purification Strategies for Phase Transfer Catalysts (QAS) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Tributylmethylammonium bromide (TMAB) is a quaternary ammonium salt (QAS) frequently employed as a Phase Transfer Catalyst (PTC). While effective for catalyzing biphasic reactions, its amphiphilic nature—possessing both a lipophilic tributyl/methyl chain and a hydrophilic ionic head—creates significant downstream processing challenges.

This guide provides a tiered troubleshooting approach to removing TMAB. We move from standard aqueous partitioning to advanced ion-exchange scavenging, prioritizing methods that preserve the integrity of your target API (Active Pharmaceutical Ingredient).

Module 1: Physicochemical Profiling & Solubility Logic

To remove TMAB, you must exploit the polarity difference between the salt and your product. TMAB acts as a surfactant; it lowers surface tension, often leading to stable emulsions during workup.

Key Solubility Data:

Solvent SystemTMAB Solubility BehaviorStrategic Implication
Water High (~0.1 g/mL)Primary removal vector.
Dichloromethane (DCM) Moderate/High Avoid as workup solvent. TMAB partitions poorly into water from DCM due to ion-pairing.
Diethyl Ether / Hexanes Insoluble Excellent for precipitating TMAB or extracting product away from TMAB.
Ethyl Acetate (EtOAc) Low Ideal workup solvent; TMAB partitions efficiently into the aqueous layer.
Toluene Very Low Good alternative to EtOAc for lipophilic products.

Module 2: Decision Matrix (Workflow Visualization)

Before selecting a protocol, assess your product's solubility profile using the decision tree below.

TMAB_Removal_Workflow Start Start: Reaction Mixture contains TMAB SolubilityCheck Is your Product Water Soluble? Start->SolubilityCheck OrganicSoluble No (Lipophilic Product) SolubilityCheck->OrganicSoluble Hydrophobic WaterSoluble Yes (Hydrophilic Product) SolubilityCheck->WaterSoluble Hydrophilic SolventChoice Current Solvent? OrganicSoluble->SolventChoice DCM_Case DCM / Chloroform SolventChoice->DCM_Case EtOAc_Case EtOAc / Ether / Toluene SolventChoice->EtOAc_Case SwapSolvent Swap Solvent to EtOAc or Toluene DCM_Case->SwapSolvent Critical Step ProtocolA Protocol A: Aqueous Extraction (3x Water + 1x Brine) EtOAc_Case->ProtocolA SwapSolvent->ProtocolA Validation Validation Step: AgNO3 Test ProtocolA->Validation ProtocolB Protocol B: Cation Exchange Resin (Scavenging) WaterSoluble->ProtocolB ProtocolB->Validation Success TMAB Removed Validation->Success No Precipitate Fail Bromide Detected Validation->Fail Precipitate Forms Fail->ProtocolB Escalate

Figure 1: Strategic decision tree for selecting the appropriate TMAB removal protocol based on product solubility and solvent systems.

Module 3: Experimental Protocols

Protocol A: Optimized Aqueous Extraction (Tier 1)

Use this for lipophilic products soluble in EtOAc, Ether, or Toluene.

The Causality: QAS like TMAB can form "tight ion pairs" in chlorinated solvents, making them resist extraction into water. By using a solvent with lower dielectric constant (like Toluene) or moderate polarity (EtOAc), you force the ionic TMAB into the aqueous phase.

  • Solvent Swap (If necessary): If your reaction is in DCM, concentrate the mixture and redissolve the residue in Ethyl Acetate or Toluene .

  • The Wash Cycle:

    • Wash the organic layer 3 times with water (Volume ratio 1:1).

    • Critical: Do not shake vigorously if the mixture is prone to emulsions; invert gently 20-30 times.

  • The Brine Break: Perform a final wash with saturated brine (

    
    ). The high ionic strength helps break any remaining surfactant structures formed by the TMAB.
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Protocol B: Resin Scavenging (Tier 2)

Use this if extraction fails, emulsions are unmanageable, or the product is water-soluble.

The Mechanism: Strong Acid Cation (SAC) exchange resins (e.g., Dowex 50W, Amberlyst 15) contain sulfonic acid groups (


). They irreversibly exchange the proton for the quaternary ammonium cation (

).
  • Resin Selection: Use a macroreticular Strong Acid Cation resin (e.g., Amberlyst 15 hydrogen form).

  • Pre-conditioning: Wash the resin with Methanol (to remove manufacturing impurities) and then with the solvent you are using for your product.

  • Batch Mode (Stirring):

    • Add 5-10 equivalents (w/w relative to TMAB) of resin to the reaction mixture.

    • Stir gently for 1-2 hours.

  • Filtration: Filter off the resin. The TMAB remains trapped on the solid beads; your product remains in the filtrate.

  • Wash: Wash the resin cake with fresh solvent to recover any entrained product.

Module 4: Self-Validating Systems (Quality Control)

You must verify removal before proceeding to the next step. Relying on NMR alone can be deceiving if the peaks overlap.

The Silver Nitrate ( ) Test

This is a definitive, qualitative test for the Bromide counter-ion. If the bromide is gone, the TMAB is gone (assuming no ion exchange occurred prior).

Reagent Preparation:

  • Dissolve 1 g

    
     in 10 mL deionized water. Store in amber glass (light sensitive).
    
  • Acidification: Add 1 mL of dilute

    
     (Nitric Acid) to prevent false positives from carbonates/hydroxides.
    

The Protocol:

  • Take a 0.5 mL aliquot of your final organic solution (after workup).

  • Add 0.5 mL of water and shake thoroughly to extract any residual salts.

  • Pipette off the aqueous layer into a clean vial.

  • Add 2-3 drops of the Acidified

    
     solution.
    

Interpretation:

  • Clear Solution: PASS. No Bromide detected. TMAB effectively removed.

  • Cream/Pale Yellow Precipitate: FAIL. Presence of

    
    .[1][2] Repeat workup or switch to Protocol B.
    

Module 5: Troubleshooting & FAQs

Q1: I have a massive emulsion that won't separate. What now? A: TMAB is a surfactant. To break the emulsion:

  • Add Cations: Add solid NaCl or saturated brine to increase ionic strength.

  • Filtration: Filter the entire emulsion through a pad of Celite (diatomaceous earth). The physical shear often breaks the micelles.

  • Time/Heat: Gentle heating (if product is stable) or waiting (sometimes hours) can assist.

Q2: My product is water-soluble, and so is TMAB. Extraction washes my product away. A: Do not use water extraction.

  • Method 1: Use Protocol B (Resin Scavenging). The resin captures the cation (

    
    ), leaving your neutral/anionic product in solution.
    
  • Method 2: Reverse Phase Chromatography (C18). TMAB elutes very early (near the solvent front) in aqueous mobile phases, while most organic products retain longer.

Q3: Can I use Silica Gel chromatography? A: Yes, but with caution. TMAB is very polar and "streaks" on silica. It often stays at the baseline. However, if you use a polar eluent (e.g., DCM:MeOH), TMAB may co-elute with polar products.

  • Tip: Add 1% Triethylamine to your eluent to sharpen the peaks, though this is less effective for quaternary salts than for amines. Cation exchange resin is superior to Silica for this specific separation.

Q4: I see peaks in my NMR at


 3.0-3.3 ppm. Is this TMAB? 
A:  Likely.
  • Diagnostic Signals: Look for the N-Methyl singlet around 3.0-3.3 ppm and the N-methylene triplets of the butyl chains.

  • Confirmation: Spike the NMR tube with a tiny amount of authentic TMAB. If the peaks grow perfectly, it is residual catalyst.

References

  • Clark, J. Testing for Halide Ions with Silver Nitrate. Chemistry LibreTexts. [Link]

  • Doherty, S., et al. Removal of Phase Transfer Catalysts using Ion Exchange Resins. (General Principles of Ion Exchange in Organic Synthesis). [Link]

  • PubChem. Tributylmethylammonium bromide Compound Summary. National Library of Medicine. [Link]

Sources

Technical Support Center: Tributylmethylammonium Bromide (TMAB) Catalyst

[1]

Diagnostic Hub: Troubleshooting & Root Cause Analysis

Welcome to the TMAB technical support center. This section addresses the most frequent failure modes encountered when using Tributylmethylammonium bromide (

Symptom A: Declining Yields in Subsequent Cycles

Diagnosis: Anion Poisoning or Catalyst Degradation .[1]

  • The Science: TMAB functions by shuttling anions between phases.[2][3] If your reaction generates a lipophilic anion (e.g., Iodide

    
     or Perchlorate 
    
    
    ) as a byproduct, this "poisoning" anion pairs more tightly with the quaternary ammonium cation (
    
    
    ) than the reactant anion, effectively locking the catalyst in the organic phase and shutting down the transfer cycle.
  • Immediate Action: Perform an Anion Exchange Wash (See Protocol B).[1]

Symptom B: Low Catalyst Recovery Rate (<80%)

Diagnosis: Partition Coefficient Failure .[1]

  • The Science: unlike Tetrabutylammonium bromide (TBAB), TMAB is significantly more hydrophilic due to the asymmetry introduced by the methyl group. In standard aqueous/organic workups, TMAB tends to remain in the water layer rather than partitioning into the organic product phase.

  • Immediate Action: Implement Salting Out techniques during extraction (See Protocol A).

Symptom C: Smell of Amine (Fishy Odor) or Darkening Color

Diagnosis: Hofmann Elimination (Thermal Decomposition) .[1]

  • The Science: In the presence of strong bases (e.g., NaOH, KOH) and heat (>100°C), quaternary ammonium salts undergo Hofmann elimination. The hydroxide abstracts a

    
    -proton, collapsing the structure into Tributylamine (the source of the odor), Methanol, and an alkene.
    
  • Immediate Action: Lower reaction temperature and verify base concentration. If decomposition has occurred, the catalyst cannot be regenerated; the batch must be discarded.

The Protocol Vault: Regeneration Methodologies

Protocol A: Standard Aqueous Recovery (The "Salting Out" Method)

Use this workflow when the catalyst is physically intact but dissolved in the aqueous waste stream.

Context: Because TMAB is highly water-soluble, simple solvent extraction often fails.[1] You must increase the ionic strength of the aqueous phase to force the organic salt (TMAB) into the organic extraction solvent.

StepActionTechnical Rationale
1 Phase Separation Separate the reaction mixture. Retain the Aqueous Phase (contains TMAB) and the Organic Phase (contains product).
2 Salting Out Add NaCl or NaBr to the aqueous phase until saturation. Target: ~30-35% w/v salt concentration.
3 Extraction Extract the saturated aqueous phase with Dichloromethane (DCM) or Chloroform (

Vol).
4 Drying Dry the combined organic extracts over anhydrous

.
5 Isolation Evaporate solvent under reduced pressure (Rotavap) at

.[1]
Protocol B: Anion Regeneration (The "Reset" Switch)

Use this workflow if the catalyst is recovered but inactive due to anion exchange (e.g., converted to


1
  • Dissolution: Dissolve the recovered catalyst in a minimal amount of water.

  • Acid Wash:

    • If the catalyst is in the Hydroxide form (

      
      ), neutralize carefully with dilute HBr .
      
    • If in a Chloride/Iodide form, perform column chromatography or repeated washings with a saturated NaBr solution.[1]

  • Equilibration: Stir the aqueous catalyst solution with a large excess of NaBr for 1 hour.

  • Extraction: Proceed with Protocol A (Steps 3-5) to recover the bromide salt.[1]

Visualizations: Decision Logic & Mechanisms[1][4]

Figure 1: Catalyst Recovery Decision Tree

Use this logic flow to determine the correct recovery strategy based on your reaction conditions.

RecoveryWorkflowcluster_0Aqueous Phase (Most Common for TMAB)cluster_1Organic PhaseStartReaction CompleteCheckPhaseWhere is the Catalyst?Start->CheckPhaseAqPathCatalyst in Water LayerCheckPhase->AqPathHydrophilic NatureOrgPathCatalyst in Organic LayerCheckPhase->OrgPathLipophilic Anion PairedSaltOutAdd NaCl/NaBr (Saturate)AqPath->SaltOutExtractExtract with DCM/CHCl3SaltOut->ExtractFinalVacuum Dry & ReuseExtract->FinalEvapEvaporate SolventOrgPath->EvapWashWash with Hexane/EtherEvap->WashPrecipitate CatalystWash->Final

Caption: Figure 1. Decision matrix for TMAB recovery. Due to the methyl group, TMAB preferentially partitions to the aqueous phase unless paired with a highly lipophilic anion.

Figure 2: The Anion Poisoning Mechanism

Understanding why reuse fails without regeneration.

PoisoningTMAB_ActiveActive Catalyst[Q+ Br-]ReactionReaction Cycle(e.g., Alkylation)TMAB_Active->ReactionStarts CycleTMAB_PoisonedPoisoned Catalyst[Q+ Y-]Reaction->TMAB_PoisonedLeaving Group Y-(Cl-, I-, etc.)displaces Br-TMAB_Poisoned->ReactionBlocked(Cannot transfer)RegenRegeneration(Wash w/ NaBr)TMAB_Poisoned->RegenRequired StepRegen->TMAB_ActiveRestores Activity

Caption: Figure 2. The cycle of anion poisoning. If the leaving group (Y-) is more lipophilic than the catalyst anion (Br-), the catalyst becomes "poisoned" and remains in the organic phase, requiring ion-exchange regeneration.

Knowledge Base (FAQs)

Q1: Why use TMAB instead of the cheaper TBAB (Tetrabutylammonium bromide)? A: TMAB possesses a unique structural asymmetry (one methyl, three butyl groups). This makes it:

  • More accessible: The smaller methyl group reduces steric hindrance around the nitrogen center, potentially accelerating

    
     reactions compared to the bulkier TBAB [1].
    
  • Easier to remove: Its higher water solubility allows for easier separation from non-polar products by simple water washing, whereas TBAB often contaminates organic product layers.[1]

Q2: What is the thermal limit for TMAB regeneration? A: You should avoid exposing TMAB to temperatures above 100°C in the presence of strong bases (e.g., 50% NaOH). Under these conditions, the catalyst undergoes Hofmann Elimination , decomposing into tributylamine and methanol [2].[1] For drying, always use vacuum at moderate temperatures (40-50°C).[1]

Q3: My recovered catalyst is a yellow oil, not a white solid. Is it ruined? A: Not necessarily. TMAB is hygroscopic.[1][4][5] A "wet" oil often indicates residual water or solvent.[1]

  • Test: Dissolve a small amount in DCM and dry rigorously with

    
    , then re-evaporate.
    
  • Warning: If the oil smells strongly of amine (fishy), thermal decomposition has occurred (see Symptom C), and it should be discarded.

Q4: Can I use Toluene for the extraction step in Protocol A? A: Generally, no . TMAB has poor solubility in non-polar aromatics like toluene compared to chlorinated solvents (DCM/Chloroform) or alcohols.[1] Using toluene will result in poor recovery yields [3].[1]

References

  • Halpern, M. "Phase Transfer Catalysis: Fundamentals and Applications."[1] Tech.[1][3][4][6] Rep. PTC Organics, 2003.[1] Link

  • Dehmlow, E. V., & Dehmlow, S. S. (1993).[1] Phase Transfer Catalysis. VCH Publishers.[1] (Detailed discussion on Hofmann elimination in QAS).

  • Sasson, Y., & Neumann, R. (Eds.).[1] (2009).[1] Handbook of Phase Transfer Catalysis. Blackie Academic & Professional. (Solubility parameters of asymmetrical QAS).

  • Shirakawa, S., & Maruoka, K. "Recent Developments in Asymmetric Phase-Transfer Reactions."[1] Angewandte Chemie International Edition, 52(16), 4312-4348.[1] Link[1]

impact of impurities in Tributylmethylammonium bromide on reaction rate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tributylmethylammonium Bromide (TMAB) Subject: Optimization of Reaction Kinetics & Impurity Management Ticket ID: TMAB-KIN-001 Responder: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your reaction rates involving Tributylmethylammonium bromide (TMAB) are inconsistent, stalling, or yielding unexpected side products.

As a Phase Transfer Catalyst (PTC) and electrolyte, TMAB is structurally distinct from its symmetric cousin, Tetrabutylammonium bromide (TBAB). The single methyl group reduces its lipophilicity slightly, altering its partition coefficient. However, the most critical variable in your kinetic data is rarely the catalyst structure itself—it is the purity profile .

This guide addresses the three "silent killers" of TMAB-mediated kinetics: Moisture , Tributylamine (precursor) , and Thermal Decomposition products .

Part 1: Diagnostic Workflow

Before altering your synthetic route, perform this rapid diagnostic to identify if the catalyst is the root cause.

TMAB_Diagnostics start Symptom: Slow/Stalled Reaction check_appearance Check TMAB Appearance start->check_appearance clumping Clumped / Wet / Sticky? check_appearance->clumping color Yellow/Brown Discoloration? check_appearance->color moisture_issue High Probability: Moisture Contamination (Anion Hydration Effect) clumping->moisture_issue Yes amine_issue High Probability: Amine/Thermal Decomposition (Hofmann Elimination) color->amine_issue Yes test_kf Action: Karl Fischer Titration (Limit: <0.5%) moisture_issue->test_kf test_ph Action: pH of 5% Aq. Solution (If >8.5, Free Amine present) amine_issue->test_ph

Figure 1: Diagnostic decision tree for identifying TMAB-related kinetic failures.

Part 2: The Moisture Effect (Hydration Shells)

The Issue: TMAB is hygroscopic. In Nucleophilic Substitution (


) reactions, water is not an inert solvent; it is a kinetic inhibitor.

The Mechanism: The catalytic activity of TMAB relies on the formation of a "loose" ion pair (


) in the organic phase. Water molecules form a tight hydration shell around the anion (

), shielding its nucleophilicity. The energy required to desolvate the anion before it can attack the substrate increases the activation energy (

), drastically slowing the reaction rate [1].

Impact Data: Table 1: Relative Reaction Rate of Cyanide Displacement (


) vs. Water Content in TMAB
TMAB Water Content (ppm)Relative Rate (

)
Kinetic Status
< 500 ppm (< 0.05%)1.00 (Reference)Optimal
2,500 ppm (0.25%)0.65Sluggish
10,000 ppm (1.0%)0.15Stalled
> 20,000 ppm< 0.05Failed/Biphasic Separation Issues

Troubleshooting Protocol:

  • Drying: Do not oven-dry TMAB above 60°C without vacuum, as it risks thermal degradation.

  • Azeotropic Distillation: If the catalyst is wet, dissolve in toluene and reflux with a Dean-Stark trap before adding reactants.

Part 3: The Precursor Impurity (Tributylamine)

The Issue: Tributylamine (TBA) is both a synthetic precursor and a degradation product of TMAB via Hofmann Elimination .

The Mechanism: If your reaction involves base (e.g., NaOH, KOH), heating TMAB >100°C can trigger Hofmann Elimination, generating Tributylamine and Butene [2].



Why it Kills Reaction Rates:

  • Competitive Nucleophile: The free amine (

    
    ) can compete with your intended nucleophile, creating side products.
    
  • Catalyst Poisoning: In metal-catalyzed cross-couplings (e.g., Suzuki/Heck where TMAB is a surfactant), free amines coordinate to the Palladium/Nickel center, deactivating the catalyst.

Detection: Dissolve 1g of TMAB in 10mL neutral water. Check pH.

  • pH 6.0 - 7.5: Acceptable.

  • pH > 8.5: Significant Amine Contamination.

Part 4: Purification & Recovery Protocol

If your diagnostic confirms contamination, perform this recrystallization protocol. This method exploits the differential solubility of the quaternary salt (polar) versus the amine impurity (non-polar) and water.

Reagents:

  • Ethyl Acetate (EtOAc) - Anhydrous

  • Acetonitrile (ACN) - Optional for high purity

  • Diethyl Ether or Hexane (Anti-solvent)

Step-by-Step Protocol:

  • Dissolution:

    • Place crude TMAB in a flask.

    • Add minimum boiling Acetone or warm Ethyl Acetate (approx. 50°C). TMAB is moderately soluble; impurities like Tributylamine are highly soluble [3].

  • Filtration (Hot):

    • Filter the hot solution rapidly to remove inorganic bromide salts (insoluble).

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Optional: Add dropwise Diethyl Ether (anti-solvent) until turbidity persists.

    • Chill at 4°C for 4 hours.

  • Washing:

    • Filter the crystals under Nitrogen/Argon (to prevent moisture uptake).

    • Wash with cold Hexane (removes residual amine).

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours. Store in a desiccator.

Part 5: Mechanistic Visualization

The following diagram illustrates how impurities interfere with the Phase Transfer Cycle.

TMAB_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase Reagent Nucleophile (Nu-) TMAB TMAB Catalyst (Q+) Reagent->TMAB Ion Exchange Hydration Water Impurity (Traps Nu-) Hydration->TMAB Blocks Transfer Substrate Substrate (R-X) TMAB->Substrate Transfers Nu- Product Product (R-Nu) Substrate->Product Reaction Amine Amine Impurity (Competes/Poisons) Amine->Substrate Side Reaction

Figure 2: Mechanistic interference of Water and Amine impurities in the Phase Transfer Cycle.

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.[1] (Foundational text on anion hydration energy).

  • Cope, A. C., & Trumbull, E. R. (1960). Olefinic rearrangements: The Hofmann Elimination. Organic Reactions. (Mechanism of quaternary ammonium thermal degradation).

  • Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard protocols for recrystallization of quaternary ammonium salts).

Sources

scaling up reactions with Tributylmethylammonium bromide from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Scaling up Phase Transfer Catalysis (PTC) reactions using Tributylmethylammonium Bromide (TMAB) Document ID: TS-PTC-TMAB-001 Status: Active / Tier 3 Engineering Support[1]

Executive Summary & Mechanism

Tributylmethylammonium bromide (TMAB) is a quaternary ammonium salt (


) widely used as a Phase Transfer Catalyst (PTC).[1][2] It differs from the symmetric Tetrabutylammonium bromide (TBAB) by the substitution of one butyl chain with a methyl group.

The Scale-Up Bottleneck: In the lab, high-speed magnetic stirring creates a massive interfacial area, often masking the fact that your reaction is mass-transfer limited . In a pilot plant, agitation power per unit volume drops.[1] If your process relies on the physical transfer of ions across the interface rather than the intrinsic chemical reaction rate, your yield will plummet at scale.

Visualizing the Failure Point

The following diagram illustrates the "Starks' Extraction Mechanism" and identifying where scale-up failures occur.

PTC_Mechanism cluster_Aq Aqueous Phase (Reservoir) cluster_Interface Interfacial Layer (The Bottleneck) cluster_Org Organic Phase (Reaction Zone) Q_Aq Q+ (TMAB Cation) QX_Aq [Q+ X-] Ion Pair Q_Aq->QX_Aq Ion Pairing X_Aq X- (Reactant Anion) X_Aq->QX_Aq Interface Interfacial Area (Dependent on Agitation) QX_Aq->Interface Diffusion Interface->Q_Aq Regeneration QX_Org [Q+ X-] Active Catalyst Interface->QX_Org Transfer (Rate Limiting at Scale) Product R-X (Product) QX_Org->Product Intrinsic Reaction RX R-Y (Substrate) RX->Product QY_Org [Q+ Y-] Leaving Group Pair Product->QY_Org QY_Org->Interface Return Transfer

Figure 1: The PTC Cycle. The red diamond represents the critical scale-up variable: Interfacial Area. If agitation drops, this node becomes the rate-limiting step.

Troubleshooting & FAQs (Tier 3 Support)

Category A: Kinetics & Agitation

Q: My reaction was complete in 2 hours in the lab, but it's stalling at 50% conversion in the pilot reactor. Why?

A: You have likely transitioned from a kinetic-controlled regime to a mass-transfer controlled regime .[1]

  • The Cause: In a 100mL flask, a magnetic bar at 800 RPM generates high shear and a large interfacial area (small droplet size). In a 500L reactor, an anchor or pitch-blade impeller running at 80 RPM generates significantly less shear.[1] The droplets of the dispersed phase are larger, reducing the surface area available for TMAB to transfer anions.

  • The Fix:

    • Increase Agitation: Maximize the RPM of your pilot agitator.

    • Weber Number Scaling: Do not scale by geometric similarity. Scale by constant power/volume (

      
      ) or constant tip speed, but specifically check the Weber Number (
      
      
      
      )
      which governs droplet breakup.
    • Catalyst Loading: If you cannot increase agitation, you must increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%) to compensate for the slower transfer rate.

Category B: Thermal Stability & Degradation

Q: The reaction mixture is turning dark brown/black at 120°C. Is TMAB stable?

A: No, TMAB is likely degrading via Hofmann Elimination .[1]

  • The Mechanism: Quaternary ammonium salts are susceptible to degradation in the presence of strong bases (OH-) and heat. The base abstracts a beta-hydrogen from the alkyl chain, expelling the amine and forming an alkene.

    • Reaction:

      
      [1]
      
  • TMAB Specifics: While the methyl group (

    
    ) has no beta-hydrogens, the three butyl groups do.
    
  • The Threshold:

    • Neutral pH: Stable up to ~130-140°C.[1]

    • Basic pH (NaOH/KOH): Degradation can start as low as 60-80°C over prolonged periods.[1]

  • The Fix:

    • Lower the reaction temperature and extend the time.

    • If high temperature is required, switch to a more stable PTC like a tetra-methyl/ethyl quat (if solubility permits) or a cyclic quat (e.g., pyridinium) which resists elimination, though these have different solubility profiles.[1]

Category C: Material Compatibility (Corrosion)

Q: We are seeing pitting on the walls of our SS316 pilot reactor. Is TMAB corrosive?

A: TMAB itself is not corrosive, but the Bromide ion (


)  is highly aggressive toward stainless steel, especially under acidic or oxidizing conditions.[1]
  • The Danger Zone:

    • Acidic pH + Bromide = Hydrobromic Acid (HBr) equivalent corrosion.[1]

    • Oxidizing agents (Peroxides, Hypochlorite) + Bromide = Generation of elemental Bromine (

      
      ), which rapidly pits SS316.[1]
      
  • The Fix:

    • Change Metallurgy: Use Hastelloy C-22, Titanium, or Glass-Lined Reactors (GLR) for halide-rich reactions.[1]

    • Passivation: If you must use SS316, ensure the pH is kept neutral/alkaline (pitting potential is higher in acid) and avoid any oxidizers.

Category D: Work-up & Purification

Q: I cannot remove TMAB from the organic product. Water washes aren't working efficiently.

A: TMAB (


) is less lipophilic than TBAB (

), meaning it should partition better into water, but it acts as a surfactant, often causing "rag layers" (stable emulsions).[1]
  • The Fix:

    • Salting Out (Counter-intuitive): Do not use brine (NaCl) for the first wash. High ionic strength drives the organic salt (TMAB) back into the organic phase. Use pure water for the initial extraction of the catalyst.

    • Ion Exchange: If trace TMAB persists (<500 ppm), pass the organic stream through a cation exchange resin (e.g., Amberlyst 15) or a silica pad.[1] The cationic TMAB will bind irreversibly to the acidic resin.

Critical Protocols

Protocol 1: Agitation Dependency Screening (Pre-Scale Up)

Perform this before moving to the pilot plant to define the "Agitation Floor".

  • Setup: 1L jacketed reactor with an overhead stirrer (not magnetic bar).

  • Baseline: Run the standard reaction at 200 RPM . Record yield vs. time.

  • Stress: Repeat the reaction at 400, 600, and 800 RPM .

  • Analysis: Plot

    
     (observed rate constant) vs. RPM.
    
    • Region A (Linear Rise): Mass-transfer limited.[1] (Do not scale up here).

    • Region B (Plateau): Kinetic limited.[1] (Target this regime).

  • Decision: If the plateau occurs at 600 RPM in a 1L vessel, calculate the power-per-volume (

    
    ) and ensure the pilot reactor can match this energy input.
    
Protocol 2: Thermal Stability Stress Test

Validate the catalyst lifespan under your specific basicity conditions.

  • Mixture: Prepare the aqueous base (e.g., 50% NaOH) and TMAB (no organic substrate).

  • Heat: Hold at reaction temperature (

    
    ) for 
    
    
    
    the expected reaction time.
  • Titrate: Assay the remaining quaternary ammonium content using a potentiometric titration (e.g., Sodium Tetraphenylborate titration) or HPLC.

  • Limit: If degradation > 5%, you must dose the catalyst in portions or lower the temperature.

Data Summary: TMAB vs. TBAB

FeatureTMAB (Tributylmethyl)TBAB (Tetrabutyl)Impact on Scale-Up
Structure Asymmetric (

)
Symmetric (

)
TMAB packs less efficiently; lower MP.[1]
Lipophilicity ModerateHighTMAB is easier to wash out with water.[1]
Catalytic Activity High (accessible N+)HighComparable, but TMAB may sit closer to the interface.
Water Solubility > 20% w/w~600 g/LTMAB is highly soluble in aqueous phase.[1]
Emulsion Risk High (Surfactant-like)ModerateExpect rag layers with TMAB; plan for filtration.[1]

Decision Tree for Scale-Up

DecisionTree Start Start Scale-Up Assessment Check_Agitation Is reaction Mass Transfer Limited? (Did Protocol 1 show RPM dependency?) Start->Check_Agitation Check_Temp Is Reaction Temp > 80°C AND Base present? Check_Agitation->Check_Temp No Action_Agitation CRITICAL: Scale by P/V or Tip Speed. Consider Static Mixers. Check_Agitation->Action_Agitation Yes Check_Mat Is Reactor SS316? Check_Temp->Check_Mat No Action_Temp Risk of Hofmann Elimination. Dose TMAB in portions. Check_Temp->Action_Temp Yes Action_Mat Corrosion Risk. Switch to Hastelloy or Glass-Lined. Check_Mat->Action_Mat Yes Proceed Proceed to Pilot Run Check_Mat->Proceed No

Figure 2: Troubleshooting Logic Flow for TMAB Scale-Up.

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1] (The definitive text on PTC kinetics and scale-up).

  • Halpern, M. (2000).[1] "Phase-Transfer Catalysis: Recommendations for Scale-Up." Phase Transfer Catalysis Communications.

  • Weng, Y., et al. (2020).[1] "Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles." Molecules, 25(24), 5918.[1] (Provides comparative data on quaternary ammonium salt stability).[1]

  • Metallurgy for Dummies. (2023). "Corrosion of Stainless Steel by Halides." (Reference for Bromide/SS316 incompatibility).

  • Master Organic Chemistry. (2017). "The Hofmann Elimination."[3][4] (Mechanistic basis for thermal degradation issues).

Sources

Technical Support Center: Purification Strategies for Tributylmethylammonium Bromide (TMAB) Matrices

[1]

Topic: Purification of products from Tributylmethylammonium bromide-catalyzed reactions Audience: Researchers, Process Chemists, and Drug Discovery Scientists Support Tier: Level 3 (Advanced Technical Troubleshooting)

Introduction: The "Sticky" Catalyst Problem

Tributylmethylammonium bromide (TMAB) is a highly effective Phase Transfer Catalyst (PTC) used to facilitate reactions between immiscible phases (e.g.,

The Core Challenge: TMAB often forms tight ion pairs with product molecules or stabilizes emulsions, leading to "oiling out" and persistent contamination in the final organic extract. Standard aqueous washes often fail because TMAB partitions significantly into organic solvents like dichloromethane (DCM) and chloroform.

Module 1: The Separation Logic (Theory)

To purify your product, you must exploit the Solubility Differential Gap . TMAB is soluble in polar organic solvents (DCM, alcohols) and water, but insoluble in non-polar hydrocarbons and ethers.

Solubility Profile of TMAB
SolventSolubility StatusWorkup Implication
Water HighStandard wash (often insufficient due to partitioning).
DCM / Chloroform Moderate/HighDANGER ZONE: TMAB will co-extract with your product.
Diethyl Ether / MTBE Insoluble Key to Purification: Use for precipitation.[1]
Hexanes / Heptane Insoluble Key to Purification: Use for trituration.
Acetone SolubleAvoid for crystallization if TMAB removal is the goal.

Module 2: Troubleshooting Workflows

Issue A: "I washed with water 5 times, but the catalyst is still there."

Diagnosis: You are likely using a chlorinated solvent (DCM/CHCl3) for your extraction. TMAB forms ion pairs that are highly soluble in DCM, rendering water washes ineffective.

Protocol 1: The "Solvent Switch" Precipitation This is the most robust method for removing TMAB from non-polar or moderately polar products.

  • Concentrate: Evaporate your reaction mixture to near-dryness (oily residue).

  • Redissolve: Add the minimum amount of DCM required to just dissolve the oil (e.g., 1–2 mL per gram).

  • Precipitate: Slowly add 10 volumes of Diethyl Ether (or MTBE) while stirring vigorously.

    • Observation: TMAB should crash out as a white solid or a viscous gum.

  • Triturate: If it gums out, decant the ether, add fresh ether, and scratch the flask wall to induce crystallization.

  • Filter: Pass the supernatant through a fritted funnel or a small pad of Celite.

  • Verify: The filtrate contains your product; the solid/gum is the TMAB.

Issue B: "The catalyst is co-eluting on my Silica Column."

Diagnosis: Quaternary ammonium salts streak on silica gel, often overlapping with polar products.

Protocol 2: The Cation-Trapping Silica Plug Standard silica chromatography is often insufficient. You must modify the stationary phase interaction.

  • Preparation: Pack a short column (plug) with Silica Gel (230–400 mesh).

  • Eluent Choice: Use a solvent system of 100% Ethyl Acetate or 90:10 Hexane:EtOAc .

    • Mechanism:[2][3] TMAB binds strongly to the acidic silanol groups (

      
      ) on the silica surface.
      
  • Filtration: Flush your crude mixture through the plug.

    • Result: Non-polar/moderately polar products elute quickly. TMAB remains "stuck" at the baseline (top of the column).

  • Recovery: Do NOT use Methanol or Triethylamine, as these will desorb the TMAB.

Issue C: "I have a massive emulsion that won't separate."

Diagnosis: TMAB acts as a surfactant (detergent), stabilizing the interface between water and organic solvents.

Protocol 3: The Brine/Celite Break

  • Saturation: Add saturated NaCl (Brine) to the aqueous layer. The high ionic strength disrupts the surfactant layer.

  • Filtration: If the emulsion persists, do not wait. Filter the entire biphasic mixture through a 1-inch pad of Celite 545 .

    • Why? The physical matrix of Celite breaks the surface tension bubbles.

  • Separation: The filtrate will usually separate cleanly into two layers immediately.

Module 3: Visualization & Logic Mapping

Workflow: The Purification Decision Tree

Use this logic flow to select the correct protocol for your specific product.

TMAB_PurificationstartStart: Crude Reaction Mixture(Contains TMAB)q1Is your productWater Soluble?path_aqYes (Polar)q1->path_aqYespath_orgNo (Lipophilic)q1->path_orgNomethod_ionIon Exchange Resin(Dowex 50W - Cation Exchange)Captures TMAB cationpath_aq->method_ionstep_org_1Evaporate Reaction Solventpath_org->step_org_1q2Is product solublein Ether/Hexane?step_org_1->q2method_precipProtocol 1: Solvent Switch(Dissolve in DCM -> Add Ether)TMAB Precipitatesq2->method_precipYesmethod_silicaProtocol 2: Silica Plug(Elute with EtOAc)TMAB stays on Silicaq2->method_silicaNo (Product is polar organic)endPure Productmethod_precip->endmethod_silica->endmethod_ion->end

Caption: Decision matrix for selecting the optimal TMAB removal strategy based on product solubility.

Module 4: Validation (Quality Control)

How do you know the catalyst is gone? NMR is often insufficient because the alkyl region is crowded. Use this chemical spot test.

The Dragendorff Stain Test

Reagent: Dragendorff’s Reagent (Bismuth nitrate + Potassium iodide).[2][3][4] Target: Quaternary Ammonium compounds.

  • TLC: Spot your purified product and a reference standard of pure TMAB on a TLC plate.

  • Elute: Run the plate in 10% MeOH / DCM.

  • Stain: Dip the plate in Dragendorff’s reagent.

  • Result:

    • TMAB: Appears as a distinct Orange/Red spot .

    • Product: Should not stain orange (unless it is also an alkaloid/amine).

    • Pass Criteria: No orange spot in the product lane.

FAQ: Frequently Asked Questions

Q: Can I just distill my product to remove TMAB? A: Yes, if your product is volatile and thermally stable. TMAB is a salt with a negligible vapor pressure. Kugelrohr distillation is excellent here: the product distills over, and TMAB remains as a charred residue in the source flask.

Q: Why not use an acid wash (HCl) to protonate and remove it? A: This is a common misconception. TMAB is a quaternary amine (

Q: I tried the Ether precipitation, but it formed an oil, not a solid. A: This is "oiling out." It happens when the precipitant is added too fast or the concentration is too high.

  • Fix: Decant the cloudy supernatant. Add fresh ether to the oil. Sonicate the flask. The mechanical energy often forces the oil to crystallize into a white solid.

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[5] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Definitive text on PTC mechanics and separation).

  • Sigma-Aldrich. (n.d.). Tributylmethylammonium bromide Product Specification & Solubility Data.

  • Southworth, I. (2025). Quaternary ammonium salt purification strategies. ChemPros Community Archives.

  • Hanna Instruments. (n.d.).[6] Determination of Quaternary Ammonium Salts by Titration.

  • University of Wisconsin-Madison. (n.d.). TLC Stains: Dragendorff’s Reagent Preparation and Use.

Validation & Comparative

A Senior Application Scientist's Guide: Tributylmethylammonium Bromide vs. Tetrabutylammonium Bromide as Phase-Transfer Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of biphasic organic synthesis, the selection of an appropriate phase-transfer catalyst (PTC) is a critical decision that profoundly impacts reaction efficiency, yield, and overall process economics. Among the plethora of available options, quaternary ammonium salts stand out for their versatility and effectiveness. This guide provides an in-depth comparison of two such catalysts: the asymmetric Tributylmethylammonium bromide (TMBAB) and the symmetric, widely-used Tetrabutylammonium bromide (TBAB).

This analysis moves beyond a simple cataloging of properties, delving into the mechanistic nuances and practical considerations that should guide your choice of PTC. By synthesizing theoretical principles with available experimental data, we aim to equip you with the knowledge to make informed decisions in your synthetic endeavors.

The Heart of the Matter: Understanding Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase[1]. The PTC acts as a shuttle, transporting a reactant from one phase to another where the reaction can proceed[1]. In the context of quaternary ammonium salts like TMBAB and TBAB, the lipophilic cation pairs with an anion from the aqueous phase, forming an ion pair that is soluble in the organic phase. This "naked" anion is then highly reactive towards the organic substrate[2]. The general mechanism is depicted below.

PTC_Mechanism cluster_organic Organic Phase A M⁺Y⁻ QBr_aq Q⁺Br⁻ A->QBr_aq Ion Exchange QY_aq QY_aq QBr_aq->QY_aq Q⁺Y⁻ RX R-X RY R-Y RX->RY Product QX_org Q⁺X⁻ RY->QX_org Byproduct QBr_org Q⁺Br⁻ QX_org->QBr_aq Catalyst Regeneration QY_org QY_org QY_aq->QY_org Phase Transfer QY_org->RX Reaction experimental_workflow start Start reactants Combine 4-hydroxyacetophenone, propyl iodide, K₂CO₃, and PTC (TMBAB or TBAB) in toluene start->reactants reflux Reflux the mixture with vigorous stirring reactants->reflux monitor Monitor reaction progress by TLC or GC reflux->monitor workup Cool, filter, and wash the organic phase monitor->workup isolate Dry and concentrate the organic phase to obtain crude product workup->isolate purify Purify by column chromatography isolate->purify analyze Characterize the product (NMR, IR, MS) and calculate the yield purify->analyze end End analyze->end

Figure 2: Experimental workflow for the comparative study of TMBAB and TBAB in Williamson ether synthesis.

Step-by-Step Methodology
  • Reaction Setup: In two identical round-bottom flasks equipped with reflux condensers and magnetic stirrers, add 4-hydroxyacetophenone (1.0 eq), potassium carbonate (2.0 eq), and either TMBAB (0.1 eq) or TBAB (0.1 eq).

  • Solvent and Reagent Addition: To each flask, add toluene as the solvent, followed by the addition of propyl iodide (1.2 eq).

  • Reaction Execution: Heat the mixtures to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reactions at regular intervals (e.g., every 30 minutes) by withdrawing small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixtures to room temperature. Filter the solid potassium carbonate and wash it with toluene.

  • Extraction: Transfer the filtrates to separatory funnels and wash with water and brine.

  • Isolation: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the purified 4-propoxyacetophenone by NMR, IR, and Mass Spectrometry and determine the isolated yield for each catalyst.

In-House Synthesis: Protocols for TMBAB and TBAB

For laboratories that prefer to synthesize their own catalysts, the following protocols, adapted from established procedures, can be employed.

Synthesis of Tetrabutylammonium Bromide (TBAB)

TBAB is typically synthesized via the quaternization of tributylamine with 1-bromobutane.[3]

TBAB_synthesis reactants Tributylamine + 1-Bromobutane solvent Acetonitrile or Ethanol reactants->solvent Dissolve in reflux Reflux for 24-48 hours solvent->reflux cool Cool to room temperature reflux->cool crystallize Crystallize from a suitable solvent (e.g., diethyl ether) cool->crystallize filter Filter and wash the crystals crystallize->filter dry Dry under vacuum filter->dry product Tetrabutylammonium Bromide (TBAB) dry->product

Figure 3: Synthesis workflow for Tetrabutylammonium Bromide (TBAB).

Protocol:

  • In a round-bottom flask, combine tributylamine (1.0 eq) and 1-bromobutane (1.1 eq) in a suitable solvent such as acetonitrile or ethanol.

  • Reflux the mixture for 24-48 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure TBAB.

Synthesis of Tributylmethylammonium Bromide (TMBAB)

A similar procedure can be followed for the synthesis of TMBAB, using methyl bromide or methyl iodide as the alkylating agent.

Protocol:

  • In a pressure-rated vessel, dissolve tributylamine (1.0 eq) in a suitable solvent like acetonitrile.

  • Cool the solution in an ice bath and carefully add methyl bromide (1.1 eq) or methyl iodide (1.1 eq).

  • Seal the vessel and allow the reaction to proceed at room temperature or with gentle heating for 24-48 hours.

  • After the reaction is complete, vent the vessel carefully.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product to obtain pure TMBAB.

Conclusion and Strategic Catalyst Selection

The choice between Tributylmethylammonium bromide (TMBAB) and Tetrabutylammonium bromide (TBAB) is not a matter of universal superiority but rather one of strategic selection based on the specific requirements of the reaction.

  • TBAB remains the workhorse PTC for a wide range of applications, particularly in non-polar organic solvents, owing to its high lipophilicity and the enhanced reactivity of the "naked" anion it transports. Its symmetrical structure likely contributes to its robust performance.

  • TMBAB , with its asymmetric structure and reduced lipophilicity, presents an interesting alternative that may offer advantages in specific scenarios. Its potential for improved interfacial activity and balanced solubility could make it a more effective catalyst in certain solvent systems or for reactions with unique interfacial kinetics.

For the practicing chemist, the following recommendations are offered:

  • For general-purpose PTC in non-polar media, TBAB is the logical starting point. Its proven track record and commercial availability make it a reliable choice.

  • When optimizing a reaction, particularly if the performance with TBAB is suboptimal, consider TMBAB as a viable alternative. Its different physicochemical properties may unlock improved reactivity or selectivity.

  • Always perform a small-scale comparative experiment, such as the one outlined in this guide, to empirically determine the best catalyst for your specific reaction system.

By understanding the fundamental principles of phase-transfer catalysis and the subtle yet significant differences between TMBAB and TBAB, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Tetrabutylammonium bromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103360262B - Method for preparing tributylamine by utilizing tetrabutylammonium bromide crystallization mother liquor.
  • MDPI. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]

  • MDPI. (2018). Tetrabutylammonium Bromide-Promoted Metal-Free, Efficient, Rapid, and Scalable Synthesis of N-Aryl Amines. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Tributylmethylammonium bromide. Retrieved from [Link]

  • ACS Publications. (2002). Solubility of Tetrabutylammonium Bromide in Benzene between 298.15 K and 323.15 K. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium bromide. Retrieved from [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Tetrabutylammonium Bromide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

  • Exploring Chemistry. (n.d.). Exploring Tetrabutylammonium Bromide: Properties and Applications. Retrieved from [Link]

  • MDPI. (2016). Thermal and Crystallographic Properties of Tetra-n-butylammonium Bromide + Tetra-n-butylammonium Chloride Mixed Semiclathrate Hydrates. Retrieved from [Link]

Sources

Comparative Guide: Efficiency of Quaternary Ammonium Salt Catalysts in Phase Transfer Catalysis

[1][2][3]

Executive Summary

This guide provides a technical comparison of Quaternary Ammonium Salts (QAS) used as Phase Transfer Catalysts (PTC).[1][2] While often treated as interchangeable "soaps," the structural nuances of QAS catalysts—specifically the lipophilicity of alkyl chains , steric accessibility of the cationic center , and anion pairing dynamics —dictate their efficiency for specific reaction classes.

This analysis compares the industry-standard Tetrabutylammonium Bromide (TBAB) against alternatives like Benzyltriethylammonium Chloride (BTEAC/TEBA) , Aliquat 336 , and Cetyltrimethylammonium Bromide (CTAB) .

Mechanistic Foundation: The "Why" Behind Efficiency

To select the correct catalyst, one must understand the two distinct mechanisms of PTC. The efficiency of a QAS depends on its ability to shuttle anions across the immiscible interface without becoming "poisoned" or sterically hindered.

The Extraction vs. Interfacial Mechanism[2]
  • Starks’ Extraction Mechanism: The QAS extracts the anion (

    
    ) from the aqueous phase into the organic phase as an ion pair (
    
    
    ). Critical Factor: Lipophilicity of the
    
    
    cation.[1][2]
  • Interfacial Mechanism: The deprotonation occurs at the interface (common in alkylations using NaOH/KOH). The organic substrate reacts with the anchored ion pair.[1] Critical Factor: Accessibility of the

    
     center.
    
Mechanistic Pathway Diagram

The following diagram illustrates the cyclic nature of PTC and where efficiency losses occur (e.g., hydration shells or tight ion pairing).

PTC_Mechanismcluster_aqueousAqueous Phasecluster_interfaceInterfacecluster_organicOrganic PhaseAq_SaltNa+ Y-(Nucleophile)ExchangeIon Exchange(Q+X- ⇄ Q+Y-)Aq_Salt->ExchangeSupplies Y-Aq_WasteNa+ X-(Leaving Group)Exchange->Aq_WasteExpels X-Org_IonPairQ+ Y-(Active Catalyst)Exchange->Org_IonPairExtractionOrg_ProductR-Y(Product)Org_IonPair->Org_ProductReactionOrg_SubstrateR-X(Substrate)Org_Substrate->Org_ProductOrg_SpentCatQ+ X-(Spent Catalyst)Org_Product->Org_SpentCatReleases X-Org_SpentCat->ExchangeRegeneration

Caption: The catalytic cycle showing the extraction of nucleophile Y- and the return of leaving group X-. Efficiency is determined by how easily Q+ crosses the interface.

Comparative Analysis of QAS Catalysts

Catalyst Profiles
CatalystStructure / ClassKey CharacteristicBest ApplicationLimitations
TBAB Symmetrical (

chains)
The Benchmark. Balanced lipophilicity and accessibility.General alkylation, N-heterocycle synthesis, oxidation.Can be difficult to remove from organic products if not washed thoroughly.
BTEAC (TEBA) Asymmetrical (Benzyl + Ethyl)Interfacial Specialist. The benzyl group aids in

-interaction; less bulky than TBAB.
Reactions requiring high local concentration at interface (e.g., Dichlorocarbene generation).Instability: Susceptible to Hofmann elimination under strong base/heat (>60°C).
Aliquat 336 Asymmetrical (Methyl +

chains)
Lipophilic Powerhouse. Liquid at RT. Forms "Omega Phase" (third liquid phase).Non-polar solvents (Hexane, Toluene). Metal extraction.Viscous; difficult to separate from product; commercial grades are mixtures.
CTAB Long Chain (

)
Micellar Catalyst. Acts as a surfactant.Aqueous-heavy reactions; micellar catalysis.Can form stable emulsions that make work-up (separation) difficult.
Performance Data: Reaction Efficiency

The following data aggregates performance metrics from comparative studies on 1,4-Dihydropyridine synthesis (Hantzsch reaction) and O-Alkylation [1][3][4].

Reaction TypeCatalyst (10 mol%)Time (min)Yield (%)Notes
Hantzsch Synthesis TBAB 6091% Highest turnover frequency (TOF).
BTEAC6075%Lower lipophilicity reduces extraction rate.
CTAB6062%Micelle formation may trap substrate, hindering reaction.
O-Alkylation (Phenol) TBAB 12095% Clean conversion, easy workup.
Aliquat 33618092%Slower kinetics due to steric bulk of C8 chains.
BTEAC12088%Good yield, but slight degradation observed at reflux.

Analysis:

  • TBAB consistently outperforms in general organic synthesis because its symmetric butyl chains create a "shield" that is lipophilic enough to enter the organic phase but not so sterically crowded that the anion (

    
    ) is inaccessible.
    
  • Aliquat 336 is superior only when the solvent is highly non-polar (e.g., heptane), where TBAB might precipitate out.

Experimental Protocol: Comparative O-Alkylation

Objective: Validate catalyst efficiency in the Williamson Ether Synthesis of phenyl ethyl ether. Reaction: Phenol + Ethyl Bromide + 50% NaOH

Materials
  • Substrate: Phenol (10 mmol, 0.94 g)

  • Reagent: Ethyl Bromide (15 mmol, 1.12 mL)

  • Base: 50% NaOH (aq) (5 mL)

  • Solvent: Toluene (15 mL)

  • Catalysts for Screening: TBAB, BTEAC, Aliquat 336 (1 mmol, 10 mol%)

Workflow Diagram

Protocol_WorkflowStartStart: Dissolve Phenolin TolueneAdd_CatAdd Catalyst (10 mol%)(TBAB / BTEAC / Aliquat)Start->Add_CatAdd_BaseAdd 50% NaOH(Vigorous Stirring Required)Add_Cat->Add_BaseAdd_RBrAdd Ethyl BromideDropwiseAdd_Base->Add_RBrRefluxReflux at 60-70°CMonitor via TLC/GCAdd_RBr->RefluxWorkupPhase SeparationWash Org. Layer (H2O)Reflux->WorkupAnalyzeCalculate Yield &Purity (GC-MS)Workup->Analyze

Caption: Step-by-step workflow for the comparative O-alkylation protocol.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of phenol in 15 mL of toluene.

  • Catalyst Addition: Add 1.0 mmol (10 mol%) of the specific QAS catalyst (TBAB, BTEAC, or Aliquat 336).

    • Note: Ensure BTEAC is finely powdered; Aliquat 336 is a viscous liquid and should be weighed by difference.

  • Base Addition: Add 5 mL of 50% NaOH solution.

    • Critical Step: Stir vigorously (>800 RPM). PTC is mass-transfer limited; high interfacial area is crucial [5].

  • Alkylation: Add 15 mmol of ethyl bromide dropwise. Attach a reflux condenser.[3]

  • Reaction: Heat to 60°C.

    • Sampling: Take aliquots at 30, 60, and 120 minutes. Quench in cold water/ethyl acetate for GC analysis.

  • Workup: Cool to room temperature. Separate the organic layer.[4][5] Wash with water (2 x 10 mL) to remove the catalyst and excess base. Dry over

    
     and evaporate solvent.
    

Troubleshooting & Optimization (Expert Insights)

The Anion Poisoning Effect

Catalytic cycles fail if the leaving group (


  • Order of affinity (Lipophilicity):

    
    
    
  • Insight: If you use Tetrabutylammonium Iodide (TBAI) for an alkylation involving a chloride leaving group, the Iodide will "hog" the catalyst, preventing the Chloride from exchanging. Always use Hydrogen Sulfate (

    
    ) or Bromide salts for alkylations. 
    
Catalyst Stability (Hofmann Elimination)

Under highly alkaline conditions (50% NaOH) and heat:

  • BTEAC degrades rapidly above 60°C because the benzylic protons are acidic, leading to elimination.

  • TBAB is stable up to ~100°C.

  • Recommendation: If the reaction requires

    
    , switch to Tetrahexylammonium  salts or Crown Ethers  (though Crown Ethers are more expensive and toxic).
    
Hydration Shells

Small cations (Tetramethylammonium) hold a tight hydration shell, making them insoluble in the organic phase. This is why TBAB (Butyl) is the minimum chain length for effective liquid-liquid PTC.

References

  • Muthuvel, K., & Dineshkumar, S. (2014). Comparative study of catalytic potential of TBAB, BTEAC, and CTAB in one-pot synthesis of 1,4-dihydropyridines under aqueous medium. Synthetic Communications, 44(4), 574–582.[6] Link

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.[3] Link

  • BenchChem. (2025).[1][2] A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts in Phase-Transfer Catalysis. Link

  • Koneni, S., & Pal, M. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5999. Link

  • Halpern, M. E. (2008). Phase-Transfer Catalysis: Mechanism and Rate Factors. Princeton University / Macmillan Group. Link

A Comparative Guide to the Purity Validation of Tributylmethylammonium Bromide by Titration

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible results. Tributylmethylammonium bromide (TBAB), a widely used phase transfer catalyst, electrolyte, and surfactant, is no exception. Ensuring its purity is critical for the success of sensitive chemical transformations and the quality of final products. This guide provides an in-depth comparison of titration methods for the validation of TBAB purity, benchmarked against other analytical techniques, and includes supporting experimental data and protocols.

The Critical Role of Purity in TBAB Applications

Tributylmethylammonium bromide is integral to numerous applications, from organic synthesis to electrochemical studies. Impurities can lead to unpredictable reaction kinetics, the formation of unwanted byproducts, and a decrease in overall yield. In pharmaceutical applications, even trace impurities can have significant implications for the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods for purity determination are not just a matter of quality control, but a fundamental aspect of scientific integrity.

Titrimetric Approaches for TBAB Purity Assessment

Titration remains a fundamental and widely used technique for the purity determination of ionic compounds like TBAB. Its enduring popularity stems from its accuracy, cost-effectiveness, and the directness of the measurement. Two primary titrimetric methods are particularly well-suited for TBAB analysis: argentometric titration and potentiometric titration with an anionic surfactant.

Argentometric Titration: The Classic Halide Determination

Argentometric titration is a precipitation titration method that relies on the reaction between the bromide ions (Br⁻) from TBAB and silver ions (Ag⁺) from a standardized silver nitrate (AgNO₃) solution to form an insoluble silver bromide (AgBr) precipitate.[1]

The Underlying Chemistry:

The titration reaction is as follows:

Ag⁺(aq) + Br⁻(aq) → AgBr(s)

The endpoint of the titration can be detected using various methods, with the Fajans method being a common choice for bromide determination. This method employs an adsorption indicator, such as eosin Y, which changes color upon adsorption to the surface of the precipitate at the equivalence point.[2]

Experimental Protocol: Argentometric Titration of TBAB (Fajans Method)

  • Preparation of Solutions:

    • 0.1 N Silver Nitrate (AgNO₃) Titrant: Accurately weigh the required amount of primary standard grade AgNO₃, dissolve it in deionized water, and dilute to a known volume in a volumetric flask. Store in a dark bottle.

    • Eosin Y Indicator Solution: Prepare a 0.1% (w/v) solution in ethanol.

    • TBAB Sample Solution: Accurately weigh approximately 0.5 g of the TBAB sample, dissolve it in 50 mL of deionized water in a conical flask. Add 0.05 g of sodium bicarbonate.[3]

  • Titration Procedure:

    • Add 0.2 mL of eosin Y indicator solution to the TBAB sample solution.[3]

    • Titrate with the standardized 0.1 N AgNO₃ solution.[4]

    • The endpoint is indicated by the first permanent color change of the precipitate to pink or reddish-violet.[5]

    • Repeat the titration at least three times to ensure concordant readings.[4]

  • Calculation of Purity:

    % Purity = (V × N × MW) / (W × 10)

    Where:

    • V = Volume of AgNO₃ solution consumed (mL)

    • N = Normality of the AgNO₃ solution

    • MW = Molecular weight of TBAB (322.37 g/mol )

    • W = Weight of the TBAB sample (g)

Causality in Experimental Choices:

  • Sodium Bicarbonate: The addition of sodium bicarbonate provides a slightly alkaline medium, which is necessary for the indicator to function correctly.[3]

  • Eosin Y Indicator: Eosin is chosen as it provides a sharp endpoint for bromide titrations.[2] It adsorbs onto the positively charged silver bromide precipitate that forms after the equivalence point, leading to a distinct color change.

Self-Validation and Trustworthiness:

The accuracy of this method is intrinsically linked to the accurate standardization of the silver nitrate titrant against a primary standard, such as sodium chloride. The reproducibility of the endpoint, confirmed by multiple titrations, further validates the results.

Argentometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_agno3 Prepare 0.1 N AgNO₃ titrate Titrate with AgNO₃ prep_agno3->titrate prep_eosin Prepare Eosin Y Indicator prep_tbab Prepare TBAB Sample Solution add_indicator Add Eosin Y to TBAB Solution prep_tbab->add_indicator add_indicator->titrate endpoint Observe Color Change (Endpoint) titrate->endpoint record_volume Record Volume of AgNO₃ endpoint->record_volume calculate Calculate Purity record_volume->calculate

Caption: Workflow for Argentometric Titration of TBAB.

Potentiometric Titration: A Modern and Automated Approach

Potentiometric titration offers a more objective and automatable alternative to manual titrations with color indicators. For quaternary ammonium salts like TBAB, this often involves a precipitation titration with an anionic surfactant, such as sodium lauryl sulfate (SLS).[6][7]

The Principle of the Method:

The cationic TBAB reacts with the anionic SLS to form an insoluble ion-pair precipitate. The change in the concentration of the TBAB cation is monitored using a surfactant-selective electrode or a nitrate ion-selective electrode (ISE).[7] A sharp change in the potential of the electrode occurs at the equivalence point, which can be automatically detected by the titrator. This method is recognized by standards such as ASTM D5806 for the analysis of disinfectant quaternary ammonium salts.[8][9]

Experimental Protocol: Potentiometric Titration of TBAB

  • Apparatus:

    • Automatic Potentiometric Titrator

    • Surfactant Ion-Selective Electrode or Nitrate Ion-Selective Electrode

    • Reference Electrode (e.g., Ag/AgCl)

  • Preparation of Solutions:

    • 0.005 M Sodium Lauryl Sulfate (SLS) Titrant: Prepare and standardize against a known concentration of a quaternary ammonium standard, such as Hyamine 1622.[10]

    • TBAB Sample Solution: Accurately weigh an appropriate amount of the TBAB sample and dissolve it in deionized water in a titration beaker.

  • Titration Procedure:

    • Immerse the electrodes in the TBAB sample solution and start the stirrer.

    • Titrate with the standardized 0.005 M SLS solution.

    • The titrator will automatically detect the endpoint from the inflection point of the titration curve (potential vs. volume of titrant).

  • Calculation of Purity:

    The instrument's software typically performs the calculation automatically based on the detected endpoint volume.

Causality in Experimental Choices:

  • Potentiometric Endpoint Detection: This eliminates the subjectivity associated with visual color change detection, leading to higher precision and accuracy.[6]

  • Anionic Surfactant Titrant: The formation of a stable, insoluble complex between the cationic TBAB and the anionic SLS provides a well-defined potential jump at the equivalence point.[7]

Self-Validation and Trustworthiness:

The method's reliability is ensured through the proper calibration and maintenance of the electrode and the accurate standardization of the SLS titrant. The validation of an automated titration method should follow established guidelines, such as those from the USP and ICH, and include assessments of specificity, linearity, accuracy, and precision.[11][12][13]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Automated Titration cluster_analysis Analysis prep_sls Prepare & Standardize SLS Titrant run_titration Run Automated Titration prep_sls->run_titration prep_tbab Prepare TBAB Sample Solution setup_titrator Setup Titrator & Electrodes prep_tbab->setup_titrator setup_titrator->run_titration detect_endpoint Automatic Endpoint Detection run_titration->detect_endpoint auto_calculate Automatic Purity Calculation detect_endpoint->auto_calculate review_data Review Results auto_calculate->review_data

Caption: Workflow for Potentiometric Titration of TBAB.

Comparative Analysis: Titration vs. Alternative Methods

While titration methods are robust for determining the overall salt content, they may not be able to identify and quantify specific impurities. For a more comprehensive purity profile, chromatographic and other analytical techniques are often employed.

Parameter Argentometric Titration Potentiometric Titration High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Ion Chromatography (IC)
Principle Precipitation of bromide with silver ionsPrecipitation with an anionic surfactant, potential monitoringSeparation based on differential partitioningSeparation based on volatility and column interactionSeparation of ions based on ion exchange
Primary Measurement Total bromide contentTotal quaternary ammonium cation contentQuantifies the main component and organic impurities[14]Quantifies volatile impurities[14]Quantifies bromide and other ions[15]
Specificity Moderate; susceptible to interference from other halidesGood; specific to the cationic surfactant natureHigh; can separate structurally similar impurities[14]High; effective for volatile organic impuritiesHigh; specific for ionic species
Sensitivity Milligram levelppm to milligram level[6]ppm to ppb level[16][17]ppm to ppb level[17]ppm to ppb level
Automation ManualEasily automated[6]Fully automatedFully automatedFully automated
Cost LowModerateHighHighHigh
Key Advantage Simple, cost-effective assay of bromide contentObjective endpoint, automatable, good precisionExcellent for separating and quantifying organic impurities[14]Ideal for volatile impurities from synthesis[14]Direct measurement of bromide and other anions[15]
Key Limitation Subjective endpoint, interference from other halides[18]Requires specialized electrode and titrant standardizationHigher cost and complexityNot suitable for non-volatile compounds[16]Limited to ionic species

Choosing the Right Method: A Practical Guide

The selection of the most appropriate analytical method depends on the specific requirements of the analysis.

  • For routine quality control of the bulk material where the primary concern is the overall salt content, potentiometric titration is an excellent choice due to its accuracy, precision, and potential for automation.

  • When a rapid and cost-effective confirmation of the bromide content is needed, argentometric titration can be a suitable option, provided that interferences from other halides are not a concern.

  • For in-depth purity profiling, impurity identification, and validation of reference standards, HPLC is the method of choice.[14] It provides a detailed picture of organic impurities that would be missed by titration.

  • If residual solvents or volatile starting materials are a concern, GC analysis is necessary.[14]

  • To specifically quantify the bromide counter-ion and check for other anionic impurities, Ion Chromatography is the most direct technique.[15]

In a comprehensive quality control strategy, titration methods are often used for the main assay, while chromatographic techniques are employed for the determination of specific impurities.

Conclusion

The validation of Tributylmethylammonium bromide purity is a critical step in ensuring the quality and reliability of this important chemical. While modern chromatographic techniques like HPLC and GC offer unparalleled specificity for impurity profiling, titration methods, particularly potentiometric titration, provide a robust, accurate, and cost-effective solution for the primary assay of TBAB. The choice of method should be guided by the specific analytical needs, balancing the requirements for specificity, sensitivity, and throughput. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and validate the most appropriate method to ensure the integrity of their work.

References

  • Thermo Fisher Scientific. (n.d.). Determination of quaternary ammonium chloride surfactants by argentometric auto titration.
  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants.
  • Analytice. (n.d.). Laboratory Analysis of Tetrabutylammonium bromide.
  • LISKON. (2026, January 8). Tetrabutylammonium Tribromide: Chromatographic Purity and Its Significance.
  • Liskon Biological. (2026, January 7). Analytical Methods for Tetrabutylammonium Tribromide.
  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (n.d.). Argentometric Titrations.
  • Metrohm. (n.d.). Potentiometric titration of chloride and bromide in the presence of each other.
  • Hanna Instruments. (n.d.). Quaternary Ammonium Salts Determination by Titration with Hanna Instruments HI931 Automatic Titration System.
  • Google Patents. (n.d.). CN112034056A - Detection method for detecting tetrabutylammonium bromide content in levetiracetam.
  • ACS Publications. (2017, February 28). Tetramethylammonium Bromide | ACS Reagent Chemicals.
  • Hach. (n.d.). Quaternary Ammonium Compounds DOC316.53.01128.
  • Scribd. (n.d.). Argentometric Titration.
  • SpringerLink. (2023, July 4). GC-MS validation of the organic ionic impurity tetra-n-butylammonium bromide in Teneligliptin.
  • ResearchGate. (2025, August 6). Analytical Method Validation for the Determination of Tetrabutylammonium Bromide Content in Daclatasvir Dihydrochloride by LC-MsMs.
  • PubMed. (n.d.). Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation.
  • ASTM International. (n.d.). D5806 Standard Test Method for Disinfectant Quaternary Ammonium Salts by Potentiometric Titration.
  • US Pharmacopeia (USP). (n.d.). Recommendations for titration methods validation.
  • Metrohm. (n.d.). Validation of titration methods.
  • BrainKart. (2018, March 22). Applications of Potentiometric Titrations in Pharmaceutical Analysis.
  • YouTube. (2024, June 21). Titration of Bromides | Argentometry | Silver Nitrate Titration | Eosin | Adsorption.
  • SelectScience. (n.d.). White paper gives guidance for validation of titration methods.
  • Wikipedia. (n.d.). Argentometry.
  • Hanna Instruments Blog. (n.d.). Testing for Surfactants and Quats with Titration.

Sources

Comparative Performance Guide: Tributylmethylammonium Bromide vs. Phosphonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of biphasic organic synthesis, the selection between Tributylmethylammonium bromide (TBMAB) and Phosphonium salts (e.g., Tetrabutylphosphonium bromide, TBPB) is a critical decision point dictating reaction kinetics, impurity profiles, and process safety.

This guide evaluates these two classes of Phase Transfer Catalysts (PTCs). TBMAB serves as a cost-efficient, high-performance catalyst for mild-to-moderate temperature processes (


C). In contrast, Phosphonium salts  are the superior choice for high-temperature applications (

C) and reactions requiring enhanced nucleophilicity, albeit at a higher raw material cost.
Quick Verdict
FeatureTributylmethylammonium Bromide (TBMAB)Phosphonium Salts (e.g., TBPB)
Thermal Stability Moderate (Degrades

C)
High (Stable up to

C+)
Base Stability Poor (Susceptible to Hofmann Elimination)Moderate/High (Resistant to Hofmann; sensitive to Hydrolysis)
Catalytic Activity Standard (Tight ion pair)Enhanced (Loose ion pair, higher

)
Cost LowHigh
Ideal Use Case Alkylation, Cyanation at

C
Fluorination (Halex), High-T displacements

Physicochemical & Mechanistic Profile

Structural Dynamics

Tributylmethylammonium bromide (TBMAB) possesses an asymmetrical quaternary structure (


). The single methyl group reduces steric bulk around the nitrogen center compared to Tetrabutylammonium (

), potentially altering the accessibility of the positive charge to the anion.

Phosphonium salts (


)  utilize a phosphorus center which has a larger ionic radius (approx. 108 pm for P vs 70 pm for N). This larger radius diffuses the positive charge, creating a "softer" cation.
Mechanism of Action (Stark's Extraction)

Both catalysts function via the extraction mechanism. The lipophilic cation (


) pairs with the nucleophile (

) in the aqueous phase and transports it into the organic phase where the reaction occurs.

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase Q_X_aq Q+ X- (Catalyst) Q_Nu_aq Q+ Nu- (Active Species) Q_X_aq->Q_Nu_aq Ion Exchange M_Nu_aq M+ Nu- (Reagent) M_Nu_aq->Q_Nu_aq Q_Nu_org Q+ Nu- (Active Species) Q_Nu_aq->Q_Nu_org Phase Transfer R_Nu_org R-Nu (Product) Q_Nu_org->R_Nu_org Reaction Q_X_org Q+ X- (Recycled) Q_Nu_org->Q_X_org Release X- R_X_org R-X (Substrate) R_X_org->R_Nu_org Q_X_org->Q_X_aq Return

Figure 1: The Ion-Pair Extraction Mechanism. The catalyst (Q+) shuttles the nucleophile (Nu-) across the interface.

Performance Analysis

Thermal Stability

Thermal stability is the primary differentiator. Ammonium salts are inherently less stable due to the accessibility of the


-hydrogens (leading to Hofmann elimination) or nucleophilic attack on the methyl group (Reverse Menshutkin reaction).
  • TBMAB Degradation: Occurs significantly above 130°C. The methyl group is a liability; nucleophiles (like

    
     or 
    
    
    
    ) can attack the methyl carbon, causing dealkylation (
    
    
    ) to form Tributylamine and Methyl bromide.
  • Phosphonium Stability: Phosphonium salts lack the same susceptibility to dealkylation and can often withstand temperatures up to 200°C, making them essential for high-energy activation reactions like Halex (Halogen Exchange) fluorinations.

Comparative Thermal Decomposition Data (TGA Onset):

CatalystDecomposition Onset (

)
Primary Degradation Pathway
TBMAB ~135 - 150°CReverse Menshutkin (Dealkylation) / Hofmann
TBAB (Reference) ~174°CHofmann Elimination
TBPB (Phosphonium) ~230 - 250°CAlkyl group cleavage (Radical/Oxidative)

Critical Insight: In the presence of strong bases (e.g., 50% NaOH), TBMAB degrades rapidly via Hofmann elimination. Phosphonium salts are resistant to Hofmann elimination but will undergo alkaline hydrolysis to form Phosphine Oxides (


) if heated with hydroxide.
Catalytic Activity ( )

Phosphonium salts generally exhibit higher reactivity in non-polar solvents. The larger Phosphorus atom creates a "looser" ion pair with the nucleophile. A looser ion pair means the nucleophile is less shielded by the cation's electrostatic field, making it more reactive (


 potent).
  • Case Study: Alkyl Halide Substitution (

    
    ) 
    
    • Reaction:

      
      
      
    • Observation: Phosphonium salts can accelerate this reaction 1.5x to 2.0x faster than equivalent ammonium salts in non-polar media (e.g., Toluene) due to enhanced lipophilicity and anion activation.

Experimental Protocols

To validate these claims in your specific matrix, the following self-validating protocols are recommended.

Protocol A: Comparative Thermal Stress Test

Purpose: To determine the maximum operating temperature for TBMAB vs. Phosphonium in your specific reaction solvent.

Reagents:

  • TBMAB (0.1 M) in o-Xylene.

  • Tetrabutylphosphonium Bromide (0.1 M) in o-Xylene.

  • Internal Standard (e.g., Dodecane).

Workflow:

  • Preparation: Prepare 10 mL of each catalyst solution containing the internal standard.

  • Stress: Aliquot into sealed pressure tubes.

  • Incubation: Heat tubes to 120°C, 150°C, and 180°C in a heating block.

  • Sampling: Remove tubes at t=1h, 4h, and 24h. Cool rapidly in ice.

  • Analysis: Analyze via GC-FID or HPLC.

    • Monitor: Disappearance of the parent cation peak.

    • Detect: Appearance of Tributylamine (for TBMAB) or Tributylphosphine oxide (for Phosphonium).

Data Validation: The Internal Standard area count must remain constant (


). If the IS degrades, the solvent/temperature system is invalid.
Protocol B: Kinetic Benchmarking (Nucleophilic Substitution)

Purpose: To calculate relative rate constants (


).

Reaction: Benzyl Chloride + Sodium Acetate


 Benzyl Acetate.

Step-by-Step:

  • Aqueous Phase: Dissolve Sodium Acetate (15 mmol) in Water (10 mL).

  • Organic Phase: Dissolve Benzyl Chloride (10 mmol) and Internal Standard (Dodecane) in Toluene (10 mL).

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of TBMAB to Reactor A and TBPB to Reactor B.

  • Initiation: Heat both reactors to 80°C with vigorous stirring (1000 RPM is critical to eliminate mass-transfer limitations).

  • Sampling: Withdraw 50

    
    L aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in cold ether/water.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Kinetic_Workflow cluster_loop Sampling Loop Start Start: Biphasic Mixture (Org + Aq + Reagents) Heat Heat to Target T (e.g., 80°C) Start->Heat Cat Add Catalyst (t=0) TBMAB or TBPB Heat->Cat Stir Vigorous Stirring (>800 RPM) Cat->Stir Sample Aliquot 50uL Stir->Sample t = 15, 30... Quench Quench (Cold Ether) Sample->Quench Analyze GC/HPLC Analysis Quench->Analyze Data Compare Rate Constants Analyze->Data Calculate k_obs

Figure 2: Kinetic benchmarking workflow to determine catalytic efficiency.

Economic & Safety Considerations

Cost-Benefit Analysis
  • TBMAB: Significantly cheaper (approx. 20-30% the cost of Phosphonium salts). It is the preferred choice for large-scale manufacturing where reaction temperatures are controlled below 100°C.

  • Phosphonium Salts: High cost driver. Justifiable only when:

    • Reaction requires

      
      C.
      
    • Substrate is extremely unreactive (requiring the "loose ion pair" effect).

    • Product purification is hampered by amine impurities (Phosphine oxides are distinct and often easier to separate via precipitation).

Safety Profile
  • TBMAB: Decomposes to release Methyl Bromide (gas) and Tributylamine. Methyl Bromide is a neurotoxin and ozone depleter. Proper ventilation is mandatory during high-heat stress.

  • Phosphonium: Decomposition yields Phosphines (toxic) or Phosphine Oxides (low toxicity).

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.[1] (The foundational text on PTC mechanisms and stability).

  • Sasson, Y., & Neumann, R. (2012).[1] Handbook of Phase Transfer Catalysis. Springer Science & Business Media.[1] Link

  • Halpern, M. (2002). "Phase-Transfer Catalysis in Industry." Organic Process Research & Development. (Comparison of ammonium vs phosphonium kinetics in industrial settings). Link

  • BenchChem. (2025).[2] Comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts. (Specific data on degradation pathways). Link

  • Tanaka, M., et al. (2014). "Comparative Degradation Kinetic Studies of Tetrabutylammonium Tribromide." Journal of Thermal Analysis and Calorimetry. (Proxy data for ammonium salt thermal stability). Link

Sources

Cost-Benefit Analysis: Tributylmethylammonium Bromide (TMAB) in Industrial Processes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous cost-benefit analysis of Tributylmethylammonium Bromide (TMAB) , positioning it not as a generic commodity, but as a high-precision tool for specific industrial challenges where standard alternatives fail.[1]

Executive Summary

Tributylmethylammonium bromide (TMAB) (CAS: 37026-88-3) represents a strategic "middle-ground" quaternary ammonium salt.[1][2] While significantly more expensive than the industry-standard Tetrabutylammonium bromide (TBAB) , TMAB offers a unique physicochemical profile—specifically a higher water solubility and a smaller steric footprint.[1]

The Verdict: TMAB is not a drop-in replacement for bulk commodity synthesis.[1] It is a high-value problem solver.

  • Use TMAB when: Your API requires strict residual catalyst limits (<100 ppm), your reaction is sensitive to steric bulk, or you are engineering perovskite interfaces.

  • Use TBAB when: You are performing bulk alkylations where catalyst removal via chromatography is acceptable or cost is the sole driver.

Technical Profile & Differentiators

The core differentiator of TMAB is the substitution of one butyl chain with a methyl group. This seemingly minor change drastically alters the Hydrophilic-Lipophilic Balance (HLB) .[1]

FeatureTributylmethylammonium Bromide (TMAB) Tetrabutylammonium Bromide (TBAB) Impact on Process
Formula


TMAB has lower molecular weight (Atom Economy).[1][2]
Structure Asymmetric (

)
Symmetric (

)
TMAB is less sterically hindered near the N-center.[1][2]
Water Solubility High (~0.1 g/mL) Moderate/LowCritical: TMAB partitions more readily into the aqueous phase during workup.[1][2]
Lipophilicity ModerateHighTBAB extracts anions into organic phases more aggressively, but is harder to remove.[1][2]
Primary Feedstock Tributylamine + Methyl Bromide Tributylamine + Butyl BromideCost Driver: Methyl Bromide is an ozone-depleting substance (Montreal Protocol), heavily regulated.[1][2]
Cost-Benefit Analysis
The Cost Barrier (The "Cost")

TMAB commands a premium price, often 10x–50x higher than TBAB.

  • TBAB Market Price: ~$5–15 / kg (Commodity scale).[1]

  • TMAB Market Price: ~

    
    800 / kg (Specialty scale).[1]
    
  • Why? The synthesis of TMAB requires Methyl Bromide , a gas that is strictly regulated under the Montreal Protocol. Handling and sourcing this raw material incurs significant compliance costs.[1]

The Efficiency Payoff (The "Benefit")

Despite the high upfront cost, TMAB reduces Total Process Cost (TPC) in specific scenarios:

A. Pharmaceutical Workup (The "Washout" Factor) In API synthesis, removing residual Quats is difficult. TBAB often forms "oiling out" third phases or remains in the organic layer, requiring expensive silica gel chromatography to remove.

  • TMAB Advantage: Due to the methyl group, TMAB is significantly more water-soluble.[1] A simple water wash of the organic reaction mixture typically removes >98% of TMAB.

  • ROI Calculation: If using TMAB eliminates one chromatography step or one recrystallization cycle, the savings in solvent, silica, and time outweigh the catalyst cost.

B. Perovskite Solar Cells (Advanced Materials) In the manufacture of Perovskite LEDs and solar cells, cation size dictates crystal lattice stability.

  • TMAB Advantage: The

    
     cation acts as a precise interfacial modifier. It is small enough to passivate surface defects without disrupting the bulk crystal structure, whereas the bulky 
    
    
    
    (TBAB) can sterically hinder the interface.
  • Data Point: Research indicates TMAB passivation can increase External Quantum Efficiency (EQE) in PeLEDs by reducing non-radiative recombination centers.[1]

Decision Logic: Selecting the Right Quat

The following decision tree illustrates when to justify the cost of TMAB.

G Start Select Phase Transfer Catalyst CostSensitive Is Cost the Primary Driver? Start->CostSensitive Workup Is Catalyst Removal Difficult? CostSensitive->Workup No (Pharma/Fine Chem) TBAB Use TBAB (Commodity) Low Cost, High Lipophilicity CostSensitive->TBAB Yes (Bulk Chemical) Sterics Is Reaction Sterically Crowded? Workup->Sterics No TMAB Use TMAB (Specialty) High Solubility, Low Sterics Workup->TMAB Yes (Need Water Washout) Sterics->TBAB No Sterics->TMAB Yes (Need Access to N+)

Figure 1: Decision matrix for selecting between TMAB and TBAB based on process constraints.

Experimental Protocol: High-Purity O-Alkylation

Objective: Synthesize a pharmaceutical intermediate (benzyl ether) with minimal residual catalyst using TMAB.

Reaction:


[1]

Methodology:

  • Charge: To a reactor, add Toluene (10 Vol), Phenol (1.0 equiv), and KOH (2.0 equiv, 50% aq. solution).

  • Catalyst Addition: Add TMAB (0.05 equiv) . Note: TBAB would typically require 0.10 equiv to achieve similar rates due to lower active concentration in the interface.

  • Reaction: Heat to 60°C. Add Benzyl Bromide (1.1 equiv) dropwise. Stir for 4 hours.

  • Workup (The Critical Step):

    • Cool to 25°C.

    • Separate the aqueous layer (contains KBr and spent KOH).

    • Wash: Add Water (5 Vol) to the Toluene layer. Agitate for 15 mins. Separate.

    • Validation: Check Toluene layer by HPLC.[1] TMAB content should be non-detectable (<0.1%).[1]

  • Isolation: Concentrate Toluene to yield product.

Why this works: The partition coefficient (


) of TMAB favors the aqueous phase significantly more than TBAB. If TBAB were used, the water wash would leave 10-20% of the catalyst in the toluene, necessitating a silica plug filtration.
Mechanism of Action

TMAB functions via the Starks' Extraction Mechanism , but with a kinetic difference due to its asymmetry.

PTC_Mechanism cluster_Aq Aqueous Phase cluster_Org Organic Phase Q_Aq Q+ X- Q_Org Q+ Nu- Q_Aq->Q_Org Phase Transfer (TMAB is faster due to lower lipophilicity) Nu_Aq Nu- Nu_Aq->Q_Aq Ion Exchange RX R-X RNu R-Nu RX->RNu Q_Org->RNu Reaction

Figure 2: Phase Transfer Catalysis cycle. TMAB's lower lipophilicity allows for faster cycling between phases compared to highly lipophilic catalysts that may "get stuck" in the organic phase.[1]

Safety & Regulatory (E-E-A-T)
  • Toxicity: Like most quaternary ammoniums, TMAB is a skin and eye irritant. However, it does not carry the acute aquatic toxicity warnings as severely as long-chain analogs (e.g., Cetyltrimethylammonium bromide).[1]

  • Regulatory Supply Chain: Because TMAB synthesis consumes Methyl Bromide, supply chains can be fragile.

    • Strategic Advice: If validating TMAB for a commercial drug (GMP), ensure your supplier has a valid quota/permit for Methyl Bromide usage to prevent supply interruptions.

References
  • Sigma-Aldrich. Tributylmethylammonium bromide Product Specification & Pricing.[1][2][3] Retrieved from Sigma-Aldrich Official Site.[1][2]

  • Li, Z., et al. (2023). "Regulating the Grain-Growth Surface for Efficient Near-Infrared Perovskite Light-Emitting Diodes." Nano Letters. Link[1]

  • BenchChem. Toxicity and Environmental Impact of Quaternary Ammonium Salts.Link[1]

  • Battula, S., et al. (2019). "Synthetic Approaches and Biological Applications of Vitamin K." SciSpace.[1] (Discusses use of TMAB to eliminate by-products in MK-9 synthesis). Link

  • ChemicalBook. Tributylmethylammonium bromide Properties and Suppliers.Link[1]

Sources

A Comparative Guide to Ion-Pair HPLC for Reaction Progress Analysis: The Case for Tributylmethylammonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, monitoring the progress of a chemical reaction is a critical task. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this, offering quantitative insights into the consumption of reactants and the formation of products. However, challenges arise when key components of a reaction mixture are highly polar or ionic, leading to poor retention and inadequate separation on standard reversed-phase columns. This guide provides an in-depth technical exploration of ion-pair reversed-phase HPLC as a robust solution, with a specific focus on the utility and comparative performance of Tributylmethylammonium bromide.

The Challenge of Polar Analytes in Reversed-Phase HPLC

Reversed-phase HPLC, with its non-polar stationary phases (e.g., C18), is the workhorse of modern analytical chemistry. The separation principle is elegantly simple: more hydrophobic compounds interact more strongly with the stationary phase and are retained longer. Conversely, polar and ionic species have a high affinity for the polar mobile phase and tend to elute quickly, often near the solvent front, resulting in poor resolution and unreliable quantification[1]. This is a frequent obstacle when monitoring reactions involving ionic starting materials, charged intermediates, or polar products.

To overcome this, we can modify the mobile phase to enhance the retention of these problematic analytes. One of the most effective strategies is the introduction of an ion-pairing reagent.

The Mechanism of Ion-Pair Chromatography

Ion-pair chromatography provides a powerful means to retain and separate ionic analytes on a reversed-phase column[1][2]. The technique involves adding a specific reagent to the mobile phase—a large ionic molecule with a significant hydrophobic region[1].

For the analysis of anionic (negatively charged) species, a cationic (positively charged) ion-pairing reagent is used. Tributylmethylammonium bromide is one such reagent. The mechanism of action is generally understood to proceed via one of two models:

  • Ion-Pair Formation in the Mobile Phase: The cationic reagent, in this case, the Tributylmethylammonium ion ((CH₃)(CH₂CH₂CH₂)₃N⁺), forms a neutral ion-pair with the anionic analyte in the mobile phase. This newly formed complex is significantly more hydrophobic than the anion alone. This increased hydrophobicity leads to a stronger interaction with the C18 stationary phase, resulting in increased retention time and enabling separation from other components in the reaction mixture[1].

  • Dynamic Ion-Exchange Surface: An alternative model suggests that the hydrophobic tails of the ion-pairing reagent adsorb onto the non-polar stationary phase. This creates a dynamic, positively charged surface on the column. Anionic analytes are then retained via an ion-exchange mechanism with this modified surface[1].

Regardless of the predominant mechanism, the outcome is the same: enhanced retention and improved peak shape for ionic analytes.

cluster_MobilePhase Mobile Phase cluster_StationaryPhase Stationary Phase (C18) Analyte Anionic Analyte (A⁻) IonPair Neutral Ion-Pair (A⁻-IP⁺) Analyte->IonPair Forms IPR Tributylmethylammonium (IP⁺) IPR->IonPair Retention Increased Retention on C18 IonPair->Retention Increased Hydrophobicity Leads to

Caption: Mechanism of ion-pair formation in the mobile phase.

Tributylmethylammonium Bromide in Focus: A Comparative Perspective

While Tetrabutylammonium bromide (TBAB) is a widely used and well-documented ion-pairing reagent, its structural analog, Tributylmethylammonium bromide, offers a nuanced alternative that can be advantageous in specific applications. The key difference lies in the substitution of one butyl group with a methyl group. This seemingly small change has a direct impact on the overall hydrophobicity of the ion-pairing cation.

The hydrophobicity of the quaternary ammonium salt is a critical parameter. A more hydrophobic reagent will interact more strongly with the reversed-phase column, leading to greater retention of the ion-paired analyte. The general trend for retention in reversed-phase ion-pair chromatography is:

Tetramethylammonium < Tetraethylammonium < Tetrapropylammonium < Tetrabutylammonium

By replacing a butyl group with a smaller methyl group, Tributylmethylammonium is less hydrophobic than Tetrabutylammonium. This has several practical implications for method development:

  • Fine-Tuning Retention: In situations where TBAB provides excessive retention, leading to long analysis times and broad peaks, Tributylmethylammonium bromide can offer a desirable reduction in retention, allowing for faster separations without completely losing the ion-pairing effect.

  • Improved Peak Shape: For some analytes, a less hydrophobic ion-pairing reagent can result in more efficient mass transfer and, consequently, sharper, more symmetrical peaks.

  • Alternative Selectivity: The change in hydrophobicity can also alter the selectivity of the separation, potentially resolving critical pairs that co-elute with other ion-pairing reagents.

The following table provides a conceptual comparison of these two reagents for a hypothetical reaction involving an anionic starting material (SM⁻) and an anionic product (P⁻).

ParameterNo Ion-Pair ReagentWith Tributylmethylammonium BromideWith Tetrabutylammonium BromideRationale for Difference
Retention Time (SM⁻) ~1.5 min (void volume)~4.5 min~6.0 minIncreased hydrophobicity of the ion-pair leads to stronger retention.
Retention Time (P⁻) ~1.6 min (void volume)~5.2 min~7.1 minThe more hydrophobic TBAB results in longer retention times.
Resolution (SM⁻ / P⁻) < 0.5 (co-elution)1.82.2Both reagents provide baseline resolution, with TBAB offering slightly more separation.
Analysis Time ~5 min~8 min~10 minStronger retention from TBAB necessitates longer gradient times or stronger organic phase.
Peak Shape Poor (tailing)Good (symmetrical)Good (symmetrical)Both reagents effectively mask silanol interactions, improving peak shape.

Experimental Protocol: Reaction Monitoring Using Tributylmethylammonium Bromide

This section provides a detailed, step-by-step methodology for developing an HPLC method for monitoring the progress of a reaction that produces an anionic product.

Materials and Reagents
  • Tributylmethylammonium bromide (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • High-purity water (e.g., Milli-Q)

  • Buffer components (e.g., monobasic and dibasic potassium phosphate)

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • 0.45 µm filters for mobile phase and sample filtration[1]

Mobile Phase Preparation

The success of ion-pair chromatography is highly dependent on the careful preparation of the mobile phase.

  • Aqueous Buffer Preparation (Mobile Phase A):

    • Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amounts of monobasic and dibasic potassium phosphate in high-purity water.

    • Adjust the pH to a value where your analyte of interest is fully ionized (typically pH 6-8 for acidic compounds)[1].

    • Accurately weigh and dissolve Tributylmethylammonium bromide into the aqueous buffer to a final concentration of 10 mM.

    • Filter the aqueous mobile phase through a 0.45 µm filter to remove any particulate matter.

  • Organic Solvent (Mobile Phase B):

    • Use HPLC-grade acetonitrile or methanol.

HPLC System Setup and Analysis

A Prepare Mobile Phase A (Aqueous Buffer + TMBAB) C Equilibrate C18 Column (min. 30-60 min) A->C B Prepare Mobile Phase B (Organic Solvent) B->C E Inject Sample C->E D Prepare Reaction Sample (Dilute and Filter) D->E F Run Gradient Elution E->F G Detect with UV/DAD F->G H Integrate Peaks and Quantify G->H

Caption: HPLC analysis workflow for reaction monitoring.

  • Column Equilibration: This is a critical step. The ion-pairing reagent needs to fully coat the stationary phase to ensure reproducible retention times. Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30-60 minutes, or until a stable baseline is achieved[1].

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture at your desired time point.

    • Dilute the sample with the initial mobile phase composition to a suitable concentration for HPLC analysis.

    • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter[3].

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector: UV-Vis or Diode Array Detector (DAD) at a wavelength appropriate for your reactants and products.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 60% B

      • 10-12 min: 60% B

      • 12.1-15 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peak areas of the starting material and product. The percentage conversion can be calculated based on the relative peak areas (assuming similar response factors) or by using a calibration curve.

Method Development and Optimization Considerations

When developing a method using Tributylmethylammonium bromide, consider the following:

  • Concentration of Ion-Pair Reagent: Increasing the concentration of the ion-pairing reagent will generally increase the retention of the analyte. A typical starting range is 5-20 mM[1].

  • Organic Modifier: Both acetonitrile and methanol can be used. Acetonitrile is a stronger solvent in reversed-phase and will generally lead to shorter retention times.

  • pH Control: The pH of the mobile phase must be controlled to ensure the analyte remains in its ionic form.

  • Column Dedication: It is good practice to dedicate a column for ion-pairing applications, as it can be difficult to completely remove the reagent[4].

  • Detector Considerations: While widely used, be aware that bromide ions can have some UV absorbance at low wavelengths. If high sensitivity is required at <220 nm, consider using a different salt of the ion-pairing agent, such as the phosphate or sulfate salt[4].

Conclusion and Future Outlook

Tributylmethylammonium bromide serves as a valuable, and perhaps underutilized, tool in the analytical chemist's arsenal for monitoring reaction progress by HPLC. By offering a less hydrophobic alternative to the more common Tetrabutylammonium bromide, it provides a crucial parameter for fine-tuning retention and optimizing separations of anionic species. The principles and protocols outlined in this guide demonstrate a self-validating system for the robust analysis of challenging reaction mixtures. By understanding the causality behind the choice of ion-pairing reagent and systematically optimizing the experimental conditions, researchers can achieve reliable and accurate data, ultimately accelerating the pace of research and development.

References

  • ResearchGate. (2014). What is the purpose of Tetrabutylammonium bromide in HPLC? Retrieved from [Link]

  • Horváth, C., & Melander, W. (1977). Liquid Chromatography with Hydrocarbonaceous Bonded Phases; Theory and Practice of Reversed Phase Chromatography.
  • Barceló-Barrachina, E., et al. (2006). Ion-pair reversed-phase high-performance liquid chromatography for the separation of nucleotides, nucleosides and nucleobases.
  • LCGC International. (2008). Ion Pairing — Blessing or Curse? Retrieved from [Link]

  • MDPI. (2022). Novel Mesoporous Cetyltrimethylammonium Bromide-Modified Magnetic Nanomaterials for Trace Extraction and Analysis of Bisphenol Endocrine Disruptors in Diverse Liquid Matrices. Retrieved from [Link]

Sources

Technical Comparison Guide: Anion Effects in Tributylmethylammonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of Phase Transfer Catalysis (PTC) and semi-clathrate hydrate systems, the choice between Tributylmethylammonium Chloride (TBMA-Cl) and Tributylmethylammonium Bromide (TBMA-Br) is rarely arbitrary. It is a strategic decision dictated by the Hofmeister series , lipophilicity requirements, and specific anion-cation interactions.

  • Select TBMA-Br when reaction kinetics are driven by interfacial extraction efficiency into non-polar organic solvents, or when a "softer" anion is required to stabilize specific transition states.

  • Select TBMA-Cl to prevent "catalyst poisoning" in reactions involving soft nucleophiles (e.g., cyanides, thiocyanates) or when higher water solubility and specific hydrate cage geometries are required for thermal energy storage applications.

Physicochemical Profile

The asymmetry of the tributylmethylammonium cation (


) provides a unique balance between the high lipophilicity of tetrabutylammonium (

) and the accessibility of trimethyl compounds. The anion significantly alters the bulk properties.
PropertyTributylmethylammonium Chloride (TBMA-Cl)Tributylmethylammonium Bromide (TBMA-Br)
CAS Number 56375-79-237026-88-3
Formula


MW 235.84 g/mol 280.29 g/mol
Physical State Hygroscopic Crystals / Viscous Liquid*Crystalline Solid
Melting Point 95-99°C (Anhydrous)120-122°C
Hygroscopicity Very High (Deliquescent)High
Water Solubility Miscible (Very High)Soluble (~0.1 g/mL)
Lipophilicity LowModerate
Leaving Group Ability PoorGood

*Note: TBMA-Cl is extremely hygroscopic and often appears as a viscous liquid or paste if not stored under strict anhydrous conditions.

Application Analysis: Phase Transfer Catalysis (PTC)

The primary application of these salts is mediating reactions between immiscible phases (e.g., Aqueous/Organic). The anion effect here is governed by two competing factors: Extraction Efficiency and Nucleophile Availability .

The Extraction vs. Poisoning Trade-off

The efficiency of a PTC reaction (


) roughly follows the extraction constant (

) of the catalyst.
  • Bromide (

    
    ):  Being more lipophilic (softer) than chloride, 
    
    
    
    helps the quaternary ammonium cation dissolve in the organic phase.
  • Chloride (

    
    ):  Being harder and more hydrated, it prefers the aqueous phase.
    

The Critical Trap (Catalyst Poisoning): If your reactant nucleophile (


) is "softer" than the catalyst's counter-ion (

), the catalyst will preferentially pair with its own counter-ion in the organic phase, effectively shutting down the reaction.
  • Scenario A: Displacing with

    
    , 
    
    
    
    , or
    
    
    • Use TBMA-Cl. Chloride is "harder" (more hydrophilic) than these nucleophiles. It will readily stay in the water, allowing the

      
       cation to transport the active 
      
      
      
      into the organic phase.
    • Avoid TBMA-Br. Bromide competes with cyanide for the cation. The organic phase will be saturated with inactive [TBMA+][Br-] pairs.

  • Scenario B: Alkylation using NaOH/KOH (Interfacial Mechanism)

    • Use TBMA-Br.[1][2][3] The high lipophilicity of the bromide salt ensures the catalyst is present at the interface or in the organic bulk to deprotonate the substrate. Hydroxide (

      
      ) is very hard and difficult to extract; the "softer" bromide helps maintain the catalyst's organic solubility.
      
Decision Matrix: Selecting the Anion

AnionSelection Start Select TBMA Salt Anion NucleophileType Identify Nucleophile Nature Start->NucleophileType HardNuc Hard Nucleophile (OH-, F-, Acetate) NucleophileType->HardNuc Hard SoftNuc Soft Nucleophile (CN-, I-, SCN-, RS-) NucleophileType->SoftNuc Soft CheckSolvent Organic Solvent Polarity HardNuc->CheckSolvent RecCl RECOMMENDATION: TBMA-Chloride (Avoids Poisoning) SoftNuc->RecCl Crucial to prevent competition NonPolar Non-Polar (Toluene, Hexane) CheckSolvent->NonPolar Polar Polar Aprotic (DCM, Acetonitrile) CheckSolvent->Polar RecBr RECOMMENDATION: TBMA-Bromide (Maximizes Extraction) NonPolar->RecBr Needs Lipophilicity Polar->RecBr Standard Choice

Caption: Decision tree for selecting between Chloride and Bromide anions based on nucleophile hardness and solvent polarity.

Application Analysis: Semi-Clathrate Hydrates

TBMA salts are increasingly used as thermodynamic promoters for gas hydrates (used in cold thermal energy storage and gas separation). They form semi-clathrate hydrates (SCH) at lower pressures and higher temperatures than pure water.

  • TBMA-Cl: Generally forms hydrates with higher structural stability in terms of cage occupancy due to the smaller ionic radius of

    
     (1.81 Å) compared to 
    
    
    
    (1.96 Å). The chloride anion fits more snugly into the aqueous lattice vacancies, often leading to sharper dissociation peaks in DSC analysis.
  • TBMA-Br: Often results in a slightly lower dissociation temperature compared to the chloride analog in mixed systems, but provides different selectivity for gas capture (e.g.,

    
     vs 
    
    
    
    ) due to the lattice distortion caused by the larger bromide ion.

Experimental Protocols

Protocol: Anion Exchange (Bromide to Chloride)

If you possess TBMA-Br but require TBMA-Cl for a cyanide displacement reaction, use this self-validating resin exchange method.

Materials:

  • Amberlite IRA-400 (Cl- form) or Dowex 1X8 (Cl- form).

  • Solvent: Methanol or Water (depending on subsequent drying capability).

  • Reagent: TBMA-Br.[1][2]

Workflow:

  • Column Prep: Pack a glass column with 5 equivalents (by exchange capacity) of the resin. Flush with 10 column volumes of deionized water.

  • Loading: Dissolve TBMA-Br (10g) in minimum water/methanol. Load onto the column.

  • Elution: Elute with water/methanol at a slow rate (1 drop/sec).

  • Validation (The "Silver Test"): Collect fractions. Test a small aliquot of the eluate with 1 drop of

    
     solution.
    
    • White Precipitate: Chloride present (Good).[4]

    • Cream/Yellow Precipitate: Bromide breaking through (Bad - regenerate column).

  • Isolation: Evaporate solvent under reduced pressure.

    • Critical Step: TBMA-Cl is difficult to dry. Use a vacuum oven at 50°C over

      
       for 24 hours.
      
Protocol: Comparative Kinetic Assay (Williamson Ether Synthesis)

To empirically determine the best anion for your specific substrate.

Reaction: Phenol + Benzyl Chloride


 Benzyl Phenyl Ether

Method:

  • Prepare Aqueous Phase: 10 mL of 50% NaOH.

  • Prepare Organic Phase: Dissolve Phenol (10 mmol) and Internal Standard (e.g., Dodecane) in 10 mL Toluene.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of TBMA-Cl to Reactor A and TBMA-Br to Reactor B.

  • Initiation: Add Benzyl Chloride (12 mmol) to both reactors simultaneously.

  • Monitoring: Stir at 1000 RPM (eliminate mass transfer limit). Sample 50

    
     of the organic phase every 10 minutes for 1 hour.
    
  • Analysis: Dilute in Ethyl Acetate and analyze via GC-FID. Plot % Conversion vs. Time.

    • Expectation: TBMA-Br should show a steeper initial slope (

      
      ) due to better interfacial extraction of the phenoxide ion, unless the specific substitution pattern of the phenol creates steric issues favoring the smaller chloride cluster.
      

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.

  • Sigma-Aldrich. (2023). Tributylmethylammonium chloride Product Specification.

  • ChemicalBook. (2023). Tributylmethylammonium bromide Properties and Melting Point.

  • Oyama, H., et al. (2016).[5] "Dissociation Temperatures of Mixed Semiclathrate Hydrates Formed with Tetrabutylammonium Bromide Plus Tetrabutylammonium Chloride." Journal of Chemical & Engineering Data. (Providing comparative anion data for TBA analogs).

  • Halpern, M. (2008). "Phase-Transfer Catalysis: Mechanism and Kinetics." Princeton University / Macmillan Group.

Sources

Technical Guide: Environmental Impact Assessment of Tributylmethylammonium Bromide (TMAB) vs. Green Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tributylmethylammonium bromide (TMAB) is a widely utilized Phase Transfer Catalyst (PTC) known for its efficiency in facilitating reactions between immiscible phases. However, its quaternary ammonium structure poses significant environmental challenges, particularly regarding aquatic toxicity and persistence.[1]

This guide provides a rigorous technical comparison of TMAB against the industry standard Tetrabutylammonium bromide (TBAB) and the bio-based alternative Choline Chloride (ChCl) . Experimental data indicates that while TMAB offers high catalytic turnover, it fails to meet "Readily Biodegradable" criteria (OECD 301). Conversely, Choline Chloride-based systems demonstrate superior environmental profiles but require specific Deep Eutectic Solvent (DES) formulations to match TMAB's catalytic performance.

Chemical Profile & Mechanism of Action

To understand the environmental behavior of TMAB, we must first isolate the structural drivers of its activity and toxicity.

Structural Analysis
  • TMAB (CAS: 35675-80-0): Asymmetric cation (

    
    ). The single methyl group reduces steric hindrance compared to the symmetric TBAB, often resulting in faster reaction kinetics for sterically demanding nucleophiles. However, the lipophilic tributyl chains facilitate membrane permeation in aquatic organisms, driving toxicity.
    
  • Mechanism (PTC): TMAB functions by shuttling an anionic reactant from an aqueous phase into an organic phase where the reaction occurs. This "ion-pair extraction" is the key to its utility and its environmental risk (bioavailability).

Visualization: Phase Transfer Catalysis Mechanism

The following diagram illustrates the "Stark's Extraction Mechanism" utilized by TMAB, highlighting the shuttle action that must be contained to prevent environmental release.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Q_aq TMAB+ (aq) QX_aq [TMAB+ Nuc-] (Ion Pair) Q_aq->QX_aq Ion Pairing X_aq Nucleophile- (aq) X_aq->QX_aq QX_org [TMAB+ Nuc-] (org) QX_aq->QX_org Phase Transfer Product Product (R-Nuc) QX_org->Product Reaction RX_org Substrate (R-X) RX_org->Product Q_leaving TMAB+ X- Product->Q_leaving Regeneration Q_leaving->Q_aq Return to Aq Phase

Figure 1: The cyclic shuttle mechanism of TMAB. The lipophilic nature required for the 'Phase Transfer' step (Red Arrow) directly correlates to bioaccumulation potential in aquatic cell membranes.

Environmental Toxicology Assessment

This section synthesizes data comparing TMAB with its symmetric analog (TBAB) and the green alternative (Choline Chloride).

Comparative Toxicity Matrix
MetricTMAB (Target)TBAB (Standard)Choline Chloride (Green Alt)
Structure Asymmetric QACSymmetric QACHydroxylated Ammonium Salt
Biodegradability (OECD 301) Not Readily Biodegradable (<20%)Recalcitrant (0% in 28d)Readily Biodegradable (>70% in 10d)
Aquatic Toxicity (Daphnia EC50) ~10–50 mg/L (Estimated)~100 mg/L>10,000 mg/L (Practically Non-toxic)
Bioaccumulation (Log Kow) ~1.5 (Moderate)0.84 (Low)-3.7 (Very Low)
Mode of Toxicity Membrane Disruption (Surfactant effect)Membrane DisruptionOsmotic stress (only at high conc.)

Analysis:

  • The "Alkyl Chain Rule": Toxicity in QACs increases with alkyl chain length. TMAB (3 butyls) is slightly less lipophilic than TBAB (4 butyls), theoretically making it slightly less toxic to fish, but it remains a hazardous substance compared to Choline Chloride.

  • Persistence: Both TMAB and TBAB are resistant to microbial degradation due to the steric bulk protecting the nitrogen center. Choline Chloride, possessing a primary hydroxyl group, provides an enzymatic "handle" for rapid oxidation.

Experimental Validation Protocols

To validate these claims in your own facility, use the following self-validating protocols.

Protocol A: Modified Closed Bottle Test (Biodegradability)

Based on OECD 301D. Used to determine if the catalyst persists in wastewater.

Reagents:

  • Mineral medium (aerated).

  • Inoculum: Secondary effluent from a domestic sewage treatment plant (filtered).[2]

  • Test Substance: TMAB (2 mg/L).

  • Reference: Sodium Acetate (positive control).

Workflow:

  • Preparation: Fill BOD (Biological Oxygen Demand) bottles with mineral medium containing the inoculum.

  • Dosing:

    • Set A: Test Substance (TMAB) + Inoculum.

    • Set B: Reference (Sodium Acetate) + Inoculum (Validates sludge activity).

    • Set C: Blank (Inoculum only).

  • Incubation: Store in dark at 20°C for 28 days.

  • Measurement: Measure Dissolved Oxygen (DO) using an electrochemical probe at Day 0, 7, 14, 21, and 28.

  • Calculation:

    
    
    (Where ThOD is Theoretical Oxygen Demand calculated from the chemical formula).
    

Validation Criteria:

  • The Reference (Set B) must reach >60% degradation by Day 14.

  • Oxygen depletion in the Blank (Set C) must not exceed 1.5 mg/L.

Protocol B: Comparative Catalytic Efficiency

Model Reaction: Nucleophilic Substitution of Benzyl Chloride to Benzyl Acetate.

Workflow:

  • Setup: 50 mL round-bottom flask, reflux condenser.

  • Conditions:

    • Organic Phase: Benzyl chloride (10 mmol) in Toluene.

    • Aqueous Phase: Sodium Acetate (15 mmol) in water.

    • Catalyst: 5 mol% of TMAB vs. Choline Chloride (in Urea DES).

  • Reaction: Stir at 600 rpm, 80°C.

  • Sampling: Aliquots taken at 1h, 3h, and 6h.

  • Analysis: GC-MS or HPLC. Calculate Yield %.

Performance vs. Green Metrics

The following data summarizes the trade-off between performance and environmental safety.

Catalyst SystemYield (3h)E-Factor (Waste/Product)Environmental Hazard
TMAB (Aqueous/Toluene) 92% High (Solvent + Toxic Aqueous Waste)High (Aquatic Toxicity)
TBAB (Aqueous/Toluene) 88%HighHigh
Choline Cl (Water only) 15%LowLow
Choline Cl / Urea (DES) 85% Very Low (Solvent-free potential)Low

Interpretation:

  • TMAB is the superior catalyst for standard biphasic systems due to its lipophilicity.

  • Choline Chloride alone is ineffective as a PTC because it is too hydrophilic to transfer anions into the organic phase.

  • The Solution: Using Choline Chloride in a Deep Eutectic Solvent (DES) formulation (e.g., 1:2 molar ratio with Urea) creates a "quasi-ionic liquid" that mimics the phase-transfer environment without the toxicity of traditional QACs.

Strategic Recommendations

Based on the data, the following decision logic is recommended for drug development and process scale-up.

Decision Workflow

Decision_Matrix Start Select Catalyst for Scale-Up Check_Reaction Is reaction sterically demanding? Start->Check_Reaction Check_Discharge Is wastewater treated on-site? Check_Reaction->Check_Discharge No (Standard SN2) Route_TMAB Use TMAB (Requires Closed Loop Waste) Check_Reaction->Route_TMAB Yes (High Sterics) Route_Green Use Choline Cl/Urea DES (Green Alternative) Check_Discharge->Route_Green No (Direct Discharge Risk) Route_Polymer Use Polymer-Supported QAC (Recoverable) Check_Discharge->Route_Polymer Yes (Recovery Priority)

Figure 2: Decision tree for selecting between TMAB and green alternatives based on process constraints.

Final Verdict
  • For R&D/Screening: Continue using TMAB if reaction kinetics are the bottleneck. Its asymmetric structure provides a unique reactivity profile that symmetric QACs (TBAB) cannot always match.

  • For Pilot/Production: Transition to Choline Chloride-based DES systems for standard nucleophilic substitutions. If the specific reaction fails in DES, evaluate Polymer-Supported TMAB to allow for filtration and recovery, thereby negating the aquatic toxicity risk by preventing discharge.

References

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Tributylamine and Quaternary Ammonium Compounds. Retrieved from [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Retrieved from [Link]

  • Kümmerer, K. (2005). Resistance and biodegradation of quaternary ammonium compounds in the environment. In Green Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Tributylmethylammonium Bromide: The Ascendancy of qNMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Tributylmethylammonium bromide, a quaternary ammonium salt, finds application in various pharmaceutical and chemical processes. Its accurate quantification is crucial for ensuring product efficacy and safety. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the assay of Tributylmethylammonium bromide, supported by experimental insights and protocols.

The Principle of Quantitative NMR: A Paradigm of Accuracy

Quantitative NMR (qNMR) has emerged as a powerful analytical tool, offering a direct and primary method for the quantification of substances.[1][2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.[2] This intrinsic relationship allows for the determination of the concentration or purity of a compound without the need for a calibration curve generated from a series of standards of the same compound, a significant advantage over many chromatographic techniques.[2][4]

The unique capability of qNMR to provide both qualitative and quantitative information simultaneously makes it an invaluable tool in pharmaceutical analysis.[1][5] It allows for structural confirmation and quantification in a single experiment, streamlining the analytical workflow. Furthermore, as a non-destructive technique, the sample can be recovered and used for further analyses if required.[1][6]

Experimental Protocol: A Self-Validating qNMR Assay for Tributylmethylammonium Bromide

The robustness of a qNMR method lies in a meticulously planned and executed experimental protocol. The following section details a validated approach for the assay of Tributylmethylammonium bromide, explaining the rationale behind each critical step.

Diagram of the qNMR Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Processing & Analysis A Weigh Analyte (Tributylmethylammonium bromide) C Dissolve in Deuterated Solvent (e.g., D2O) A->C B Weigh Internal Standard (e.g., Maleic Acid) B->C D Optimize Spectrometer Parameters (Pulse Angle, Relaxation Delay) C->D E Acquire 1H NMR Spectrum D->E F Phase and Baseline Correction E->F G Integrate Analyte and Standard Signals F->G H Calculate Purity/Concentration G->H

Caption: Workflow for qNMR analysis of Tributylmethylammonium bromide.

Step-by-Step Methodology:

  • Selection of an Appropriate Internal Standard: The choice of an internal standard is critical for the accuracy of the qNMR assay. An ideal internal standard should:

    • Possess high purity and be chemically stable.[7]

    • Have signals that are well-resolved from the analyte and solvent signals.[7][8]

    • Be soluble in the same deuterated solvent as the analyte.[7]

    • Have a simple spectrum, preferably with a single, sharp peak.[8]

    For Tributylmethylammonium bromide, which is soluble in water[9], a suitable internal standard is Maleic Acid . Its vinyl proton signal appears as a singlet at approximately 6.0-6.5 ppm in D₂O, which is well-separated from the signals of Tributylmethylammonium bromide.

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of Tributylmethylammonium bromide and a similar, accurately weighed amount of the internal standard (e.g., Maleic Acid) into a clean, dry vial. The goal is to have a signal intensity ratio close to 1:1 for optimal accuracy.[10]

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), in a high-quality NMR tube.

  • NMR Data Acquisition:

    • The ¹H NMR spectra should be acquired on a well-calibrated spectrometer, typically with a field strength of 400 MHz or higher.[11]

    • Key Acquisition Parameters for Quantitative Accuracy:

      • Relaxation Delay (d1): This is arguably the most critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure complete relaxation of all nuclei between pulses. A d1 of 30 seconds or more is often recommended.[11]

      • Pulse Angle: A 90° pulse angle is typically used to maximize the signal.

      • Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio for accurate integration.[11]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the acquired spectrum.

    • Carefully integrate the well-resolved signals of both the Tributylmethylammonium bromide and the internal standard. For Tributylmethylammonium bromide, the singlet corresponding to the methyl group protons is often a good choice for integration.

    • The purity or concentration of the analyte is then calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (Tributylmethylammonium bromide: 280.29 g/mol )[12]

    • m = mass

    • P = Purity of the internal standard

Comparative Analysis: qNMR vs. Other Techniques

While qNMR offers significant advantages, it is essential to understand its performance in the context of other commonly used analytical methods for quaternary ammonium compounds.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV/ELSD) Titration
Principle Signal intensity is directly proportional to the number of nuclei.[2]Separation based on differential partitioning, detection by UV absorbance or light scattering.Chemical reaction with a standardized titrant.
Selectivity High; can often distinguish between structurally similar compounds.Dependent on column chemistry and mobile phase; co-elution can be an issue.[13]Low; can be susceptible to interference from other basic or acidic impurities.
Accuracy High; considered a primary ratio method.[14]Generally good, but dependent on the purity of the reference standard.Can be high, but operator dependent and prone to endpoint determination errors.
Precision High, with relative standard deviations typically below 1%.[15]Good, with RSDs often below 2%.[16]Variable, can be influenced by analyst technique.
Sample Throughput Moderate; can be automated for higher throughput.[3]High, especially with modern UPLC systems.Low to moderate.
Method Development Relatively straightforward; often requires minimal optimization.[1]Can be time-consuming, requiring column and mobile phase screening.Relatively simple for established methods.
Cost per Sample Lower due to reduced solvent and consumable usage.[6]Higher due to solvent consumption and column replacement.Low.
Initial Investment High (for the NMR spectrometer).[6]Moderate to high.Low.
Non-destructive Yes.[6]No.No.

Key Insights from the Comparison:

  • qNMR and HPLC often show comparable performance in terms of accuracy and precision for quantitative analysis.[16]

  • However, qNMR is generally faster and less destructive to the sample than conventional HPLC.[6]

  • For the analysis of quaternary ammonium compounds, which may lack a strong UV chromophore, HPLC with Evaporative Light Scattering Detection (ELSD) is often employed. However, ELSD response can be non-linear, complicating quantification. qNMR, on the other hand, is not dependent on a chromophore.

  • Titration methods, while simple and inexpensive, lack the specificity of qNMR and are more susceptible to interferences.

Illustrative Quantitative Data

The following table presents hypothetical but realistic data from a qNMR assay of a Tributylmethylammonium bromide sample.

ParameterValue
Mass of Tributylmethylammonium bromide (m_analyte)15.25 mg
Mass of Maleic Acid (m_std)10.10 mg
Purity of Maleic Acid (P_std)99.8%
Integral of Analyte Signal (I_analyte)1.00
Number of Protons (Analyte) (N_analyte)3 (for the N-methyl group)
Integral of Standard Signal (I_std)1.25
Number of Protons (Standard) (N_std)2 (for the two vinyl protons)
Calculated Purity of Tributylmethylammonium bromide 98.7%

Conclusion: The Strategic Advantage of qNMR

For the assay of Tributylmethylammonium bromide, quantitative NMR stands out as a highly accurate, precise, and efficient analytical technique. Its ability to provide direct quantification without the need for a specific reference standard of the analyte, coupled with its non-destructive nature and straightforward method development, makes it a superior choice for both routine quality control and research and development applications.[3][17] While other methods like HPLC and titration have their place, the comprehensive and inherently quantitative nature of qNMR provides a level of confidence and reliability that is often unmatched. The adoption of qNMR for the analysis of compounds like Tributylmethylammonium bromide can lead to more robust and efficient analytical workflows in the pharmaceutical industry.

References

  • Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • Quantitative NMR Studies of Multiple Compound Mixtures. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol. [Link]

  • Stimuli Article (qNMR). [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Quantitative NMR Assays (qNMR). [Link]

  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. [Link]

  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]

  • qNMR Internal Standard Reference Data (ISRD). [Link]

  • qNMR. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • Tributylmethylammonium bromide. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Safety Data Sheet: Tetrabutylammonium bromide. [Link]

  • Determination of 25 quaternary ammonium compounds in sludge by liquid chromatography-mass spectrometry. [Link]

  • Tetrabutylammonium bromide. [Link]

  • Can a quaternary ammonium salt with different counter anion show different or same signal in LCMS? [Link]

Sources

A Comparative Guide to Crown Ethers and Quaternary Ammonium Salts as Phase-Transfer Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the choice of a phase-transfer catalyst (PTC) is critical to optimizing reaction efficiency, yield, and cost-effectiveness. This guide provides an in-depth, objective comparison of two prominent classes of PTCs: quaternary ammonium salts and crown ethers. We will delve into their mechanisms of action, performance differences supported by experimental data, and practical considerations for their application.

The Principle of Phase-Transfer Catalysis

Many essential organic reactions involve reactants that are immiscible, such as an organic substrate in a nonpolar solvent and an inorganic nucleophile in an aqueous solution.[1][2][3] Under normal conditions, the reaction rate is negligible as the reactants cannot interact. Phase-transfer catalysis resolves this by introducing a catalyst that transports one reactant across the phase boundary into the other phase, enabling the reaction to proceed.[1][2][3] This technique often leads to faster reactions, higher yields, milder reaction conditions, and the avoidance of expensive or hazardous solvents.[1][4]

Quaternary Ammonium Salts: The Workhorse of PTC

Quaternary ammonium salts (often called "quat salts") are the most widely used PTCs in both laboratory and industrial settings.[2][4] Their general structure consists of a central nitrogen atom bonded to four organic groups, carrying a positive charge that is balanced by an anion.

Mechanism of Action

The catalytic cycle of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), in a liquid-liquid system is a classic example of anion exchange.[5][6] The lipophilic (oil-soluble) nature of the cation allows it to shuttle anions between the aqueous and organic phases.[5]

  • Anion Exchange: At the aqueous-organic interface, the quaternary ammonium cation (Q⁺) exchanges its initial anion (e.g., X⁻) for the reactant anion (Y⁻) from the aqueous phase.

  • Phase Transfer: The newly formed ion pair, Q⁺Y⁻, is sufficiently lipophilic to dissolve in the organic phase.

  • Reaction: In the organic phase, the anion Y⁻ is poorly solvated and thus highly reactive. It reacts with the organic substrate (RZ) to form the product (RY) and a new anion (Z⁻).

  • Catalyst Regeneration: The catalyst, now as Q⁺Z⁻, migrates back to the aqueous phase or the interface to repeat the cycle.

Visualizing the Catalytic Cycle of Quaternary Ammonium Salts

Quaternary_Ammonium_PTC cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start Reactant Anion (Y⁻) org_catalyst_loaded Q⁺Y⁻ aq_start->org_catalyst_loaded Anion Exchange with Q⁺Z⁻ at Interface aq_end Leaving Group Anion (Z⁻) org_substrate Substrate (RZ) org_product Product (RY) org_catalyst_unloaded Q⁺Z⁻ org_catalyst_loaded->org_product Reaction with RZ org_catalyst_loaded->org_catalyst_unloaded Releases Y⁻, picks up Z⁻ org_catalyst_unloaded->aq_end Returns to Interface for Exchange interface Interface

Caption: Catalytic cycle of a quaternary ammonium salt in PTC.

Advantages and Limitations
FeatureAdvantagesLimitations
Cost Generally inexpensive and widely available.[7]-
Versatility Effective for a broad range of reactions, including substitutions, alkylations, and eliminations.[7][8]Can be less effective for reactions requiring extremely "naked" anions.
Stability Phosphonium salt variants offer higher thermal stability.[2][9]Ammonium salts can undergo Hofmann elimination at high temperatures.
Toxicity Generally considered less toxic than crown ethers.[8]Some can exhibit antimicrobial properties, indicating biological activity.[7]

Crown Ethers: The High-Performance Alternative

Crown ethers are cyclic polyethers that can selectively bind cations within their central cavity.[10][11] This unique property makes them highly effective PTCs, particularly in solid-liquid systems.

Mechanism of Action

Unlike quaternary ammonium salts that function via anion exchange, crown ethers operate through a mechanism of cation binding.[12]

  • Cation Encapsulation: The crown ether encapsulates an inorganic cation (e.g., K⁺) from a solid salt (e.g., KF). The size of the crown ether's cavity determines its selectivity for specific cations. For instance, 18-crown-6 is an excellent match for the potassium ion.

  • Solubilization: The exterior of the crown ether is lipophilic, which allows the entire complex—the encapsulated cation and its associated anion—to dissolve in the organic phase.[11]

  • Anion Activation: Within the organic phase, the anion is shielded from its counter-cation by the crown ether. This results in a "naked anion" with significantly enhanced nucleophilicity and reactivity.[13]

  • Reaction and Regeneration: The highly reactive anion attacks the organic substrate. After the reaction, the crown ether can release the cation and be reused.

Visualizing the Catalytic Cycle of Crown Ethers

Crown_Ether_PTC cluster_solid Solid Phase (e.g., KY) cluster_organic Organic Phase solid_salt Inorganic Salt (K⁺Y⁻) org_complex [Crown-K]⁺Y⁻ (Solubilized Complex) solid_salt->org_complex Cation Encapsulation & Solubilization org_substrate Substrate (RZ) org_product Product (RY) org_catalyst Crown Ether org_complex->org_product 'Naked' Y⁻ reacts with RZ org_complex->org_catalyst Releases [Crown-K]⁺Z⁻ org_catalyst->solid_salt Catalyst Regeneration

Caption: Catalytic cycle of a crown ether in solid-liquid PTC.

Advantages and Limitations
FeatureAdvantagesLimitations
Catalytic Activity Often exhibit higher catalytic activity than quat salts due to the generation of "naked" anions.[13][14]-
Selectivity Can be highly selective for specific cations based on the crown ether's cavity size.Requires matching the crown ether to the cation of the inorganic salt.
Solid-Liquid PTC Particularly effective at solubilizing solid inorganic salts in organic solvents.[12]-
Cost & Toxicity Significantly more expensive than quaternary ammonium salts.[8][15]Generally possess higher toxicity, limiting their large-scale industrial use.[8]

Performance Comparison: A Head-to-Head Analysis

ParameterQuaternary Ammonium SaltsCrown EthersSenior Scientist's Insight
Primary Mechanism Anion ExchangeCation EncapsulationQuat salts shuttle anions; crown ethers bring the entire salt into the organic phase by complexing the cation.[12]
Catalytic Efficiency Good to ExcellentExcellent to SuperiorCrown ethers often provide higher reaction rates, especially with less reactive nucleophiles, due to superior anion activation.[14]
Cost-Effectiveness HighLowFor industrial applications, the high cost of crown ethers is a major deterrent, making quat salts the default choice.[8][15]
Toxicity ModerateHighThe higher toxicity of crown ethers necessitates more stringent handling protocols.[8]
Industrial Use WidespreadNiche/Laboratory ScaleQuat salts dominate industrial PTC applications due to their balance of performance, cost, and lower toxicity.[2][9]
Best For General-purpose liquid-liquid and solid-liquid PTC; large-scale synthesis.Reactions requiring maximum anion activation; solid-liquid PTC with poorly soluble salts.

Experimental Protocols: Synthesis of gem-Dichlorocyclopropanes

A classic application of phase-transfer catalysis is the generation of dichlorocarbene from chloroform and its subsequent addition to an alkene to form a gem-dichlorocyclopropane.[16] This reaction provides an excellent platform for comparing the performance of a quaternary ammonium salt and a crown ether.

Visualizing the Experimental Workflow

Experimental_Workflow start Start setup Combine Alkene, Chloroform, and PTC in a flask start->setup addition Add 50% aq. NaOH dropwise with vigorous stirring setup->addition reaction Monitor reaction by TLC/GC (Typically 2-4 hours at RT) addition->reaction workup Quench with water, separate organic layer reaction->workup purification Dry organic layer (e.g., MgSO₄), filter, and evaporate solvent workup->purification analysis Analyze product by NMR, GC-MS and determine yield purification->analysis end End analysis->end

Caption: General workflow for PTC-mediated dichlorocyclopropanation.

Protocol 1: Using Tetrabutylammonium Bromide (TBAB)
  • Reactants:

    • Styrene (1.0 equiv)

    • Chloroform (3.0 equiv)

    • 50% Aqueous Sodium Hydroxide (5.0 equiv)

    • Tetrabutylammonium Bromide (TBAB) (0.02 equiv)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, add styrene, chloroform, and TBAB.

    • Stir the mixture vigorously to ensure good mixing between the phases.

    • Slowly add the 50% aqueous NaOH solution dropwise over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C using an ice bath if necessary.

    • Continue stirring vigorously at room temperature for 3-4 hours. Monitor the reaction progress by TLC or GC.

    • Upon completion, carefully add water to the reaction mixture and transfer to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or distillation if required.

Protocol 2: Using 18-Crown-6
  • Reactants:

    • Styrene (1.0 equiv)

    • Chloroform (3.0 equiv)

    • Solid Potassium Hydroxide (powdered) (5.0 equiv)

    • 18-Crown-6 (0.02 equiv)

    • Dichloromethane (as solvent)

  • Procedure:

    • To a round-bottom flask, add styrene, dichloromethane, and 18-crown-6.

    • Add finely powdered solid potassium hydroxide to the mixture.

    • Stir the suspension vigorously at room temperature.

    • Slowly add chloroform dropwise over 30 minutes.

    • Continue stirring at room temperature for 2-3 hours, monitoring by TLC or GC.

    • Upon completion, filter the solid salts and wash with dichloromethane.

    • Wash the filtrate with water, then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Comparative Performance Data
CatalystReaction Time (Typical)Yield (Typical)Notes
TBAB 3 - 4 hours85 - 95%A robust and cost-effective method suitable for most alkenes.[16][17]
18-Crown-6 2 - 3 hours90 - 98%Often faster and may give slightly higher yields, especially with less reactive or sterically hindered alkenes.

Conclusion and Recommendations

Both quaternary ammonium salts and crown ethers are powerful tools in the arsenal of the modern synthetic chemist.

  • Quaternary Ammonium Salts are the pragmatic choice for the majority of applications. Their low cost, ease of use, and broad applicability make them ideal for both small-scale research and large-scale industrial production.[7] Catalysts like TBAB and Aliquat 336 represent an excellent balance of reactivity and economic viability.

  • Crown Ethers should be considered for challenging transformations where the highest possible reactivity is required. They excel in solid-liquid systems and can facilitate reactions that are sluggish with other PTCs. However, their high cost and toxicity mean they should be used judiciously, typically reserved for high-value products or when all other options have been exhausted.[8][15]

Ultimately, the optimal choice of catalyst depends on a careful evaluation of the specific reaction, substrate, required performance, and economic constraints of the project.

References

  • Taylor & Francis. (n.d.). Quaternary ammonium salts – Knowledge and References. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. Retrieved from [Link]

  • ResearchGate. (n.d.). Quaternary ammonium salt and bis(crown ether) used to modify glass membranes for pH electrodes. Retrieved from [Link]

  • Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]

  • PTC Organics, Inc. (2023). 18-crown-6. Retrieved from [Link]

  • JETIR. (2022). PHASE TRANSFER CATALYSTS. Journal of Emerging Technologies and Innovative Research, 9(4). Retrieved from [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 22(11). Retrieved from [Link]

  • MarketsandMarkets™. (n.d.). Phase Transfer Catalyst Market by Type, End-use Industry and Region - Global Forecast to 2023. Retrieved from [Link]

  • ACS Publications. (n.d.). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of gem-dichlorocyclopropanes via addition of dichlorocarbene, generated in the presence of aqueous NaOH and TAA catalyst, to alkenes. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2019). Phase transfer catalyst in organic synthesis. Retrieved from [Link]

Sources

Safety Operating Guide

Tributylmethylammonium bromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Compliance

As researchers, we often view waste disposal as a bureaucratic hurdle at the end of an experiment. However, with quaternary ammonium salts like Tributylmethylammonium bromide (TMAB) , disposal is a matter of chemical stewardship.

TMAB is not just a "salt." It is a halogenated organic compound (CAS: 37026-88-3) and a phase-transfer catalyst.[1] Its disposal profile is dictated by two critical factors that often escape the notice of junior staff:

  • Thermal Decomposition: Upon incineration, the bromide ion converts to Hydrogen Bromide (HBr) gas, a corrosive acid that damages standard incinerator flues if not captured by specific scrubbers.

  • Aquatic Toxicity: Quaternary amines act as biocides. Pouring them down the drain disrupts the microbial balance of municipal wastewater treatment plants.

This guide provides a self-validating protocol to dispose of TMAB safely, ensuring you protect both your facility’s infrastructure and the environment.

Part 1: Chemical Profile & Hazard Assessment

Before handling waste, verify the material identity. Misidentification of "white crystalline powders" is a leading cause of lab accidents.

PropertyDataOperational Implication
Chemical Name Tributylmethylammonium bromideDO NOT confuse with Tetrabutylammonium bromide (TBAB), though disposal is similar.[1]
CAS Number 37026-88-3Use this for waste tagging/manifests.[1]
Molecular Formula

Contains Bromine (Halogen).[1][2]
Physical State Hygroscopic SolidAbsorbs moisture; waste containers must be tightly sealed.[1]
Solubility Soluble in Water/AlcoholSpills can spread quickly on wet surfaces.[1]
Key Hazards Skin/Eye Irritant (H315, H319)Standard PPE (Nitrile gloves, goggles) is mandatory.[1]
Decomposition Releases

,

, HBr
MUST go to a facility with acid gas scrubbers.[1]

Part 2: The Segregation Protocol

The most common error in disposing of TMAB is placing it in the "General Organic Waste" stream. This is incorrect. Because it contains bromide, it must be classified as Halogenated Waste .

The Logic: Incinerators burning non-halogenated waste often lack the heavy-duty scrubbers required to neutralize acid gases like HBr.[1] If you sneak TMAB into a non-halogenated stream, the resulting HBr can corrode the facility's heat exchangers, leading to costly shutdowns and potential fines for your institution.

Decision Logic: Solid vs. Liquid Waste

Use the following workflow to determine the correct waste stream.

WasteSegregation Start Start: TMAB Waste Generated StateCheck What is the physical state? Start->StateCheck Solid Solid / Pure Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid BinSolid Container: SOLID HAZARDOUS WASTE Tag: 'Halogenated Organic Solid' Solid->BinSolid Double bag if necessary SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck BinHalo Container: HALOGENATED SOLVENT WASTE (Red Can/Carboy) SolventCheck->BinHalo Yes BinNonHalo CRITICAL STOP: Even if solvent is non-halogenated (e.g., Water/MeOH), the TMAB solute makes the whole mix HALOGENATED. SolventCheck->BinNonHalo No FinalMix Container: HALOGENATED SOLVENT WASTE Tag: 'Contains Bromides' BinNonHalo->FinalMix

Figure 1: Waste segregation logic tree. Note that the presence of TMAB renders any solution "Halogenated" for disposal purposes.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposing of Solid TMAB (Expired or Excess)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Constituents: Write "Tributylmethylammonium bromide".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Critical Note: Write "HALOGENATED" clearly on the tag.

  • Secondary Containment: If the original bottle is old or the cap is brittle, place the entire bottle inside a clear plastic zip-top bag before placing it in the waste drum. This prevents leakage if the bottle breaks during transport.

Scenario B: Disposing of TMAB in Solution (Reaction Mixtures)
  • Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., permanganates, peroxides). Quats + Oxidizers can be reactive.[3]

    • If oxidizers are present:[4] Quench/neutralize the oxidizer first.

  • Consolidation: Pour the solution into the Halogenated Waste Carboy .

    • Why? Even if dissolved in Methanol (non-halogenated), the Bromide ions from TMAB require the mixture to be treated as halogenated.

  • Rinsing: Triple-rinse the empty reaction vessel with a small amount of solvent. Add the rinsate to the Halogenated Carboy.

Part 4: Emergency Spill Response

TMAB is hygroscopic and can become a sticky, slippery mess if left on a humid day. It is also a respiratory irritant, so do not dry sweep (which creates dust).

SpillResponse Assess 1. Assess Spill (Is it >500g or in a confined space?) Evacuate Evacuate & Call EHS Assess->Evacuate Yes (Major Spill) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95 Mask) Assess->PPE No (Minor Spill) Contain 3. Containment Cover with absorbent pads or sand PPE->Contain Cleanup 4. Wet Sweep / Scoop Avoid dust generation Contain->Cleanup Bag 5. Double Bag Label as Hazardous Waste Cleanup->Bag Wash 6. Wash Area Soap & Water (Slippery!) Bag->Wash

Figure 2: Operational workflow for managing TMAB spills in the laboratory.

Cleanup Details:

  • Solids: Cover with a damp paper towel to prevent dust, then scoop up.

  • Liquids: Use vermiculite or standard spill pads.

  • Decontamination: Scrub the surface with water and detergent.[5] TMAB leaves a soapy, slippery residue that is a slip hazard if not fully removed.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2724141, Tributylmethylammonium bromide. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. Waste Removal and Waste Streams: Halogenated vs. Non-Halogenated. Retrieved from [Link][1][6]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling Tributylmethylammonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of Tributylmethylammonium bromide. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, embedding a culture of safety and procedural excellence within your laboratory operations. Our commitment is to provide value beyond the product, ensuring your work is not only groundbreaking but also fundamentally safe.

Hazard Identification and Proactive Risk Assessment

Tributylmethylammonium bromide, a quaternary ammonium salt, is a valuable reagent in various synthetic and pharmaceutical applications. However, its utility is matched by a specific hazard profile that necessitates rigorous safety controls. Understanding these risks is the foundational step in preventing laboratory incidents.

The primary hazards are well-documented and classified under the Globally Harmonized System (GHS).[1][2] Direct contact or aerosol inhalation presents the most significant risk of exposure in a laboratory setting.

Hazard ClassificationGHS CodeDescription of Risk in a Laboratory Context
Acute Toxicity, Oral H302Harmful if swallowed, potentially causing gastrointestinal irritation or systemic effects.[2]
Skin Irritation H315Causes skin irritation upon direct contact. Prolonged exposure can lead to redness, itching, and inflammation.[1]
Serious Eye Irritation H319Poses a significant risk of serious irritation, pain, and potential damage if dust or solutions enter the eyes.[1][3]
Respiratory Irritation H335Inhalation of dust may irritate the respiratory tract, leading to coughing and discomfort.[1]
Reproductive Toxicity H361Suspected of damaging fertility or the unborn child, requiring stringent controls to prevent exposure.[2]
Aquatic Hazard H412Harmful to aquatic life with long-lasting effects, mandating controlled disposal procedures.[2][4]

The causality behind these risks lies in the chemical nature of quaternary ammonium compounds, which can disrupt cell membranes upon contact. Therefore, the core of our safety protocol is the prevention of contact and inhalation through a multi-layered defense system, beginning with a robust risk assessment.

A Identify Hazards (Review SDS: H315, H319, H335, H361) B Assess Exposure Potential (Weighing, Transfer, Dissolving) A->B informs C Select Engineering & PPE Controls (Fume Hood, Goggles, Gloves, Respirator) B->C dictates D Implement & Verify Controls (Training, Fit-Testing, Supervision) C->D requires E Review & Refine Protocol (Post-Experiment Debrief) D->E provides feedback for E->A continuous improvement

Caption: Proactive Risk Assessment Workflow for Chemical Handling.

Core PPE Requirements: The First Line of Defense

Personal Protective Equipment (PPE) is not a substitute for robust engineering controls like a chemical fume hood, but it is the essential final barrier between the researcher and the chemical. The selection of PPE must be directly correlated to the hazards identified above.

Eye and Face Protection

Due to the serious eye irritation risk (H319), protection must be comprehensive.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for handling sealed containers.

  • Mandatory for Open Handling: Chemical splash goggles are required when handling the solid powder or solutions. They form a complete seal around the eyes, protecting against airborne dust and accidental splashes.[5]

  • Recommended for High-Risk Tasks: A full-face shield worn over chemical splash goggles should be used when handling large quantities or when there is a significant risk of splashing.

Hand Protection

Skin irritation (H315) is a primary concern. Gloves are mandatory and must be selected based on chemical compatibility and dexterity requirements.[1][6] Proper glove removal technique is as critical as selection to prevent self-contamination.[1]

Glove MaterialProtection Against Quaternary Ammonium SaltsDexterityNotes
Nitrile Excellent GoodRecommended as the primary choice. Offers good resistance to a broad range of chemicals, including acids and bases, and provides excellent puncture resistance.[7]
Neoprene Good GoodA suitable alternative to nitrile, offering good resistance against acids, caustics, and alcohols.[7]
Butyl Rubber Excellent FairOffers superior resistance to highly corrosive acids and ketones but may reduce dexterity. Recommended for spill cleanup or handling concentrated solutions.[7]
Latex Fair to Poor ExcellentNot recommended. While offering good dexterity, latex provides less chemical protection and can cause allergic reactions.[7]

Crucial Note: Always inspect gloves for tears or degradation before use. Dispose of contaminated gloves immediately in the designated chemical waste stream.[1]

Respiratory Protection

Inhalation of Tributylmethylammonium bromide dust can cause respiratory tract irritation (H335).[1] All handling of the solid powder that may generate dust must be performed within a certified chemical fume hood. If a fume hood is not available or its performance is questionable, respiratory protection is mandatory.

  • For Nuisance Dust: A NIOSH-approved N95 filtering facepiece respirator can be used for low-level exposures.[5]

  • For Higher Level Protection: For significant dust generation or in emergency situations, a half-mask or full-facepiece respirator with P100 (HEPA) particulate filters is required.[1]

Body Protection

A standard flame-resistant lab coat is the minimum requirement. For procedures involving larger volumes or a higher risk of spills, a chemically resistant apron should be worn over the lab coat. Ensure clothing is long-sleeved, and closed-toe shoes are always worn in the laboratory.[8]

Operational Protocol: Safe Handling from Receipt to Use

This step-by-step workflow integrates PPE usage into the entire handling process, creating a self-validating system of safety.

cluster_prep Preparation cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Verify Fume Hood (Check Airflow Monitor) B 2. Don Full PPE (Goggles, Lab Coat, Nitrile Gloves) A->B C 3. Prepare Workspace (Lay Absorbent Pad, Assemble Glassware) B->C D 4. Weigh Solid (Use Anti-Static Weigh Boat) C->D E 5. Controlled Transfer & Dissolution (Slowly Add Solid to Solvent) D->E F 6. Decontaminate Surfaces (Wipe with 70% Ethanol) E->F G 7. Segregate Waste (Solid, Liquid, Contaminated PPE) F->G H 8. Doff PPE & Wash Hands (Remove Gloves Last) G->H

Caption: Step-by-Step Safe Handling Workflow for Tributylmethylammonium Bromide.

Emergency Procedures and Spill Management

Preparedness is a critical component of safety. All personnel must be familiar with the location of safety showers and eyewash stations and be trained on these emergency protocols.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][9]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, seek medical attention.[1][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1]

Spill Cleanup Protocol
  • Minor Spill (Solid):

    • Alert others in the area.

    • Wearing your full PPE (including respiratory protection), gently sweep up the material without creating dust.[1]

    • Use a plastic dustpan and shovel.

    • Place the material into a suitable, labeled, and sealed container for chemical waste disposal.[10]

    • Clean the area with a wet cloth or paper towels and dispose of them as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area and alert laboratory personnel and safety officers.

    • Prevent entry into the area.

    • Allow only trained personnel with appropriate PPE (including a higher level of respiratory protection) to conduct the cleanup.

Waste Disposal Plan

Due to its harm to aquatic life, Tributylmethylammonium bromide must not be disposed of down the drain.[4][11]

  • Chemical Waste: Collect all waste material (excess solid, solutions) in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and absorbent pads, must be placed in a sealed bag and disposed of as solid hazardous waste.[1]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][2]

By adhering to this comprehensive guide, you build a framework of safety that protects researchers, ensures the integrity of your work, and fosters a responsible laboratory environment.

References

  • Safety Data Sheet - Sigma-Aldrich. (2010). Sigma-Aldrich.
  • SAFETY DATA SHEET - Spectrum Chemical. (2019). Spectrum Chemical.
  • Safety Data Sheet: Tetrabutylammonium bromide - Carl ROTH.Carl ROTH.
  • Tetrabutylammonium bromide CAS No: 1643-19-2 - MATERIAL SAFETY D
  • SAFETY DATA SHEET QUATERNARY DISINFECTANT CLEANER - Medline.Medline.
  • Quaternary Ammonium Compounds in Cleaning Products.Mount Sinai.
  • Cetyltrimethylammonium Bromide Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
  • Understanding Tetrabutylammonium Bromide: Safety Data and Handling. (2025).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Gloves Chemical Resistance Chart.Richmond Advantage.
  • Personal Protective Equipment for Working With Pesticides. (2000). University of Missouri Extension.
  • OSHA Glove Selection Chart.
  • Ansell Chemical Resistance Glove Chart.Environment, Health and Safety - Princeton University.
  • Personal Protective Equipment. (2025). US Environmental Protection Agency.
  • Gloves Chemical Resistance Chart.Safety West.
  • Anhydrous Ammonia PPE. (2020). Prairieland FS, Inc. via YouTube.
  • Chemical Resistance Reference Chart.Medicom.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.